molecular formula C8H12ClNO B1294012 3-(Chloromethyl)-5-isobutylisoxazole CAS No. 1142210-99-8

3-(Chloromethyl)-5-isobutylisoxazole

Cat. No.: B1294012
CAS No.: 1142210-99-8
M. Wt: 173.64 g/mol
InChI Key: BGVAJYBLQVTTGU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-isobutylisoxazole is a chemical intermediate of interest in medicinal chemistry and drug discovery research. Compounds featuring the chloromethyl-isoxazole scaffold are recognized as valuable precursors for the design and synthesis of novel bioactive molecules . Particularly in oncology research, this scaffold serves as a key building block for developing potential anticancer agents. Structural analogs of this compound have been investigated for their activity against prostate cancer cell lines, demonstrating the pharmacophoric importance of the isoxazole core . The reactivity of the chloromethyl group allows for further functionalization, enabling researchers to create diverse compound libraries for biological evaluation. This makes it a versatile reagent for constructing more complex molecules targeted at enzymes and receptors involved in disease pathways . The isobutyl substituent can influence the compound's lipophilicity and steric properties, which are critical factors for optimizing the pharmacokinetic profile of drug candidates. Research into similar isoxazole derivatives highlights their potential to modulate androgen receptor signaling and inhibit key enzymes like CYP17A1, which are relevant targets in prostate cancer therapy . This product is intended for research purposes as a synthetic intermediate. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

3-(chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVAJYBLQVTTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649343
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-99-8
Record name 3-(Chloromethyl)-5-(2-methylpropyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Elucidating the Molecular Blueprint: A Predictive Guide to the Mass Spectrometric Fragmentation of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Isoxazole derivatives are foundational scaffolds in modern drug discovery, valued for their diverse pharmacological activities.[1] As novel isoxazole-based chemical entities are synthesized, their unambiguous structural characterization becomes a critical step in the development pipeline. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and invaluable structural information through fragmentation analysis. This technical guide presents a predictive analysis of the mass spectrometric fragmentation pattern of 3-(Chloromethyl)-5-isobutylisoxazole, a compound of interest for synthetic and medicinal chemists. In the absence of publicly available experimental spectra, this document leverages established principles of gas-phase ion chemistry to forecast the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We provide detailed, field-proven experimental protocols for empirical validation and explain the causal logic behind the predicted fragmentation cascades. This guide is intended to serve as a foundational resource for researchers engaged in the characterization of novel heterocyclic compounds, enabling them to anticipate, interpret, and validate mass spectral data with confidence.

Introduction: The Analytical Imperative

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is a constituent of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various molecular interactions have led to its incorporation into drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1] The weak N-O bond within the isoxazole ring is a key feature that not only influences its biological activity but also dictates its fragmentation behavior in mass spectrometry.[2]

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] In drug development, it is essential for confirming the molecular weight of newly synthesized compounds and elucidating their structure. Fragmentation, the process by which energetically unstable molecular ions break down into smaller, charged fragments, provides a molecular fingerprint that is unique to a compound's structure.[4] Analyzing these fragmentation patterns allows scientists to piece together the molecular puzzle, confirming the connectivity of atoms and the presence of specific functional groups.[5]

Profile of the Target Analyte: 3-(Chloromethyl)-5-isobutylisoxazole

The subject of this guide, 3-(Chloromethyl)-5-isobutylisoxazole, combines three key structural motifs: the isoxazole core, a reactive chloromethyl group at the 3-position, and an isobutyl substituent at the 5-position. Each of these features is expected to influence the molecule's fragmentation in a distinct and predictable manner. Understanding this behavior is paramount for its identification in complex reaction mixtures and for subsequent metabolism studies.

Molecular Structure:

  • Formula: C₉H₁₂ClNO

  • Molecular Weight: 189.65 g/mol (for isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

Predicted Fragmentation Pathways

The fragmentation of an organic molecule is highly dependent on the ionization method employed.[6] We will explore the predicted pathways for both Electron Ionization (EI), a high-energy "hard" technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique that typically produces a protonated molecular ion which can be fragmented in a controlled manner (MS/MS).

Electron Ionization (EI-MS) Fragmentation Cascade

Under EI conditions (typically at 70 eV), the molecule is bombarded with high-energy electrons, leading to the formation of a high-energy molecular ion (M•+) that readily undergoes fragmentation.[6] The fragmentation will be driven by the formation of the most stable carbocations and radicals.[7]

Key predicted fragmentation steps include:

  • Alpha-Cleavage: The bond between the isoxazole ring and the chloromethyl group is a likely site for initial cleavage, leading to the loss of a chlorine radical (•Cl) to form a stable, resonance-delocalized cation.

  • Benzylic-type Cleavage: Loss of the entire chloromethyl radical (•CH₂Cl) is also highly probable, resulting in an isoxazolyl cation.

  • Isobutyl Group Fragmentation: The isobutyl chain is prone to fragmentation, primarily through the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of a propyl radical (•C₃H₇) via cleavage beta to the ring.

  • Isoxazole Ring Cleavage: The isoxazole ring itself can undergo characteristic cleavage, often involving the expulsion of small, neutral molecules like CO, HCN, or acetonitrile (CH₃CN), although this may be less prominent than side-chain fragmentation.[2][8]

EI_Fragmentation cluster_path1 Chloromethyl Group Cleavage cluster_path2 Isobutyl Group Cleavage cluster_path3 Ring & Further Fragmentation M Molecular Ion (M•+) m/z 189/191 F1 [M-Cl]+ m/z 154 M->F1 - •Cl F2 [M-CH2Cl]+ m/z 140 M->F2 - •CH2Cl F3 [M-CH3]+ m/z 174/176 M->F3 - •CH3 F4 [M-C3H7]+ m/z 146/148 M->F4 - C3H7• F5 m/z 98 F1->F5 - C4H8 F6 m/z 83 F2->F6 - C4H9•

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode.[9] This ion is relatively stable and requires energy, usually through Collision-Induced Dissociation (CID), to induce fragmentation in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion proceeds through the loss of stable neutral molecules.

Key predicted neutral losses:

  • Loss of HCl: A common fragmentation pathway for protonated chloromethyl compounds is the neutral loss of hydrogen chloride (HCl).

  • Loss of Isobutene: The isobutyl group can be eliminated as a neutral isobutene molecule (C₄H₈) via a rearrangement process.

  • Combined Losses: Sequential losses, such as the loss of isobutene followed by the loss of HCl, are also anticipated.

ESI_Fragmentation MH Precursor Ion [M+H]+ m/z 190/192 F1 [M+H-HCl]+ m/z 154 MH->F1 - HCl (36 Da) F2 [M+H-C4H8]+ m/z 134/136 MH->F2 - C4H8 (56 Da) F3 m/z 126 F1->F3 - CO (28 Da) F4 m/z 98 F2->F4 - HCl (36 Da)

Summary of Predicted Key Fragments

The following table summarizes the expected m/z values of the most significant ions. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of each fragment.

Ionization ModePredicted m/zProposed Elemental FormulaOrigin / Neutral Loss
EI 189 / 191C₉H₁₂ClNOMolecular Ion (M•+)
EI 174 / 176C₈H₉ClNO[M - •CH₃]⁺
EI 154C₉H₁₂NO[M - •Cl]⁺
EI 140C₈H₁₀NO[M - •CH₂Cl]⁺
EI 83C₅H₄NO[C₈H₁₀NO - •C₄H₉]⁺
ESI-MS/MS 190 / 192C₉H₁₃ClNOPrecursor Ion [M+H]⁺
ESI-MS/MS 154C₉H₁₂NO[M+H - HCl]⁺
ESI-MS/MS 134 / 136C₅H₇ClNO[M+H - C₄H₈]⁺
ESI-MS/MS 98C₅H₆NO[M+H - C₄H₈ - HCl]⁺

Note: The m/z values including "/ " indicate the expected isotopic signature due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocol for Empirical Validation

To empirically validate the predicted fragmentation, a systematic approach using high-resolution mass spectrometry is essential. This protocol outlines a self-validating workflow.

Workflow for MS Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve sample in Methanol/Water (50:50) to 1 mg/mL (Stock) B 2. Dilute stock to 1-10 µg/mL for analysis A->B C 3. Full Scan HRMS Analysis (e.g., Orbitrap, Q-TOF) B->C D 4. Acquire MS/MS (dd-MS2) on [M+H]+ precursor C->D E 5. Confirm Elemental Formula from exact mass of M•+ or [M+H]+ C->E G 7. Correlate MS/MS Fragments with Predicted Pathways D->G F 6. Analyze Isotopic Pattern for Chlorine Confirmation (3:1) E->F F->G

Detailed Methodologies

4.2.1 Sample Preparation

  • Stock Solution: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

    • Causality Note: Using a solvent mixture like methanol/water facilitates ionization in ESI and is compatible with reverse-phase chromatography. The low concentration minimizes detector saturation and ion suppression effects.

4.2.2 Instrumentation and Parameters (Example: Q-Exactive Orbitrap)

  • Mode 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

    • LC Column: C18 stationary phase (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Ion Source: Heated Electrospray Ionization (HESI), Positive Mode.

    • Full Scan (MS1) Resolution: 70,000.

    • Scan Range: m/z 70-300.

    • MS/MS (dd-MS2) Resolution: 17,500.

    • Collision Energy (HCD): Stepped NCE (15, 30, 45 eV).

    • Causality Note: Using 0.1% formic acid as a mobile phase modifier promotes the formation of [M+H]⁺ ions. Stepped collision energy ensures a wide range of fragments (both low and high energy) are generated for comprehensive structural analysis.[10]

  • Mode 2: Gas Chromatography-Mass Spectrometry (GC-MS) for EI

    • GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-300.

    • Causality Note: A standard 70 eV ionization energy is used to ensure that fragmentation is robust and spectra are comparable to established libraries and literature data.[6]

Rationale and Self-Validating Interpretation

Justification of Predicted Cleavages

The predicted fragmentation pathways are governed by fundamental chemical principles.

  • Cation Stability: Cleavages that result in more stable cations (e.g., resonance-stabilized or tertiary carbocations) are favored and will typically produce more abundant fragment ions.[7] The loss of a chlorine radical to form a resonance-stabilized cation at m/z 154 is a prime example.

  • Radical Stability: The stability of the neutral radical formed during fragmentation also plays a role. The loss of a methyl radical is common because it is a relatively stable radical.[3]

  • Neutral Losses: In ESI-MS/MS, fragmentation is driven by the elimination of small, stable neutral molecules like HCl and C₄H₈.[9]

The Chlorine Isotope Pattern: An Internal Confirmation

A critical self-validating feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[11] Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower m/z being three times more intense. Observing this 3:1 ratio for the molecular ion (m/z 189/191) and fragments like [M-CH₃]⁺ (m/z 174/176) provides definitive evidence for the presence of a single chlorine atom in those ions. Its absence in fragments like m/z 154 confirms the loss of the chlorine atom.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 3-(Chloromethyl)-5-isobutylisoxazole. By anticipating the fragmentation pathways under both EI and ESI conditions, researchers can more effectively design experiments and interpret the resulting data. The key takeaways are the predicted cleavages at the chloromethyl and isobutyl side chains and the characteristic fragmentation of the isoxazole ring. The provided experimental protocols offer a robust methodology for obtaining high-quality, high-resolution mass spectral data, while the emphasis on interpreting features like the chlorine isotopic pattern ensures a high degree of confidence in the final structural elucidation. This predictive and methodological approach is a powerful tool in the rapid and accurate characterization of novel chemical entities in the drug discovery workflow.

References

  • Dal Piaz, V., & Ciciani, G. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6), 827.
  • Srinivas, R., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • Khmel'nitskii, R. A., et al. (1970). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Chemistry of Heterocyclic Compounds. (Source for isoxazole ring skeletal rearrangements).
  • ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. ResearchGate Scientific Diagrams. [Link]

  • ResearchGate. (n.d.). MS Fragmentation pathway of isobutyl 3-(diheptylcarbamoyl) benzoate. ResearchGate Scientific Diagrams. [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate Scientific Diagrams. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Laine, R. M., et al. (2010). ESI and MALDI mass spectrometry of large POSS oligomers. Polymer, 51(15), 3395-3404.
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Gande, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Integrated Science. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • Obushak, M. D., et al. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(2), M1068. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Lecture Notes. [Link]

  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate Preprints. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Lecture Slides. [Link]

  • ResearchGate. (n.d.). An ESI-LC-MS filter mass spectrum (MS) extracted from the liquid... ResearchGate Scientific Diagrams. [Link]

  • Gupta, G. R., et al. (2014). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 26(18), 6261-6265. [Link]

  • NIST. (n.d.). Chloromethane. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Infrared spectroscopy of the isoxazole ring in 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of the Isoxazole Ring in 3-(Chloromethyl)-5-isobutylisoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic features of 3-(Chloromethyl)-5-isobutylisoxazole, a molecule of interest in pharmaceutical research and drug development. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding its spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document delineates the theoretical principles of the vibrational modes inherent to the isoxazole ring and its substituents, presents a detailed, field-proven experimental protocol for acquiring high-fidelity Fourier-Transform Infrared (FTIR) spectra, and offers a systematic guide to spectral interpretation. By correlating specific absorption bands to molecular vibrations, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic compounds.

Introduction: The Significance of Isoxazoles and Spectroscopic Characterization

The isoxazole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. Its unique electronic properties and structural rigidity make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The characterization of such molecules is a critical step in the drug development pipeline, where unambiguous structural elucidation is non-negotiable.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint". For a substituted isoxazole like 3-(Chloromethyl)-5-isobutylisoxazole, the IR spectrum provides invaluable information on both the heterocyclic core and the appended functional groups, making it an indispensable tool for identity confirmation.[3] This guide will dissect the IR spectrum of this specific molecule, providing the foundational knowledge required for its confident analysis.

Theoretical Framework: Vibrational Modes in a Substituted Isoxazole

The vibrational spectrum of 3-(Chloromethyl)-5-isobutylisoxazole is a composite of contributions from its three primary structural components: the isoxazole ring, the chloromethyl group at the C3 position, and the isobutyl group at the C5 position.

Core Vibrational Signatures of the Isoxazole Ring

The isoxazole ring, an aromatic five-membered heterocycle, possesses a set of characteristic vibrational modes.[4][5] The precise frequencies of these modes are sensitive to the electronic effects of substituents.[6][7]

  • C=N Stretching (ν_C=N): This vibration typically appears as a strong to medium intensity band in the 1610–1645 cm⁻¹ region.[8][9] It is one of the most characteristic bands for identifying the isoxazole ring.

  • C=C Stretching (ν_C=C): Coupled with the C=N vibration, the endocyclic double bond stretch is often observed in the 1570–1600 cm⁻¹ range.[9]

  • Ring N-O and C-O Stretching (ν_N-O, ν_C-O): The stretching vibrations of the heteroatom bonds are crucial identifiers. The N-O stretch is typically found between 1110 and 1170 cm⁻¹, while the C-O stretch can be seen around 1060-1070 cm⁻¹.[8][10]

  • Ring Breathing and Deformation Modes: The fingerprint region (below 1400 cm⁻¹) contains a complex series of bands corresponding to in-plane and out-of-plane bending and deformation of the entire ring structure.[11][12] These bands, while complex, contribute to the unique overall fingerprint of the molecule.

Influence of Substituents

The chloromethyl and isobutyl groups exert both electronic and steric effects that modulate the ring's vibrational frequencies.[13][14] The electron-withdrawing nature of the chloromethyl group can subtly shift the positions of the C=N and C=C stretching bands to higher wavenumbers due to changes in bond polarity and strength. Conversely, the electron-donating isobutyl group influences the ring's electron density, also impacting the spectral features.

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample: 3-(Chloromethyl)-5-isobutylisoxazole, synthesized and purified.

  • Matrix (for KBr Pellet Method): Dry, spectroscopy-grade Potassium Bromide (KBr). KBr is chosen for its transparency across the mid-IR range (4000-400 cm⁻¹) and its ability to form a non-interacting matrix.

  • Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Step-by-Step Methodology
  • System Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan (typically 32-64 scans) to acquire the spectrum of the ambient atmosphere (H₂O, CO₂). This spectrum will be automatically subtracted from the sample spectrum to eliminate environmental interference.

  • Sample Preparation (KBr Pellet Technique):

    • Rationale: This solid-state method minimizes intermolecular interactions that can occur in solution and provides sharp, well-resolved bands.

    • Weigh approximately 1-2 mg of the 3-(Chloromethyl)-5-isobutylisoxazole sample.

    • Weigh approximately 150-200 mg of dry KBr powder. The low sample-to-matrix ratio is crucial to avoid band saturation (total absorbance).

    • Gently mix the sample and KBr in an agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering of the IR beam.

    • Transfer the powder to the pellet die and press under high pressure (approx. 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum under the following recommended parameters:

      • Spectral Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).

      • Number of Scans: 32 scans. Averaging multiple scans significantly improves the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed by dividing it into the key regions corresponding to the different molecular components.

G cluster_0 Spectral Acquisition & Analysis Workflow A Sample & KBr Preparation C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Atmosphere) D Ratio Sample vs. Background (FTIR Software) B->D C->D E Baseline Correction D->E F Peak Picking & Assignment E->F G Final Structural Confirmation F->G

Caption: Workflow for FTIR spectral acquisition and analysis.

Analysis of Substituent Group Vibrations (>2800 cm⁻¹ and 600-1500 cm⁻¹)
  • Isobutyl Group (-CH₂(CH₃)₂):

    • C-H Stretching (2850-3000 cm⁻¹): This region will show multiple strong peaks. Expect asymmetric stretching (ν_as) of the -CH₃ and -CH₂ groups near 2960 cm⁻¹ and symmetric stretching (ν_s) near 2870 cm⁻¹.[15][16] The complexity here is characteristic of the branched alkyl chain.

    • C-H Bending (1350-1470 cm⁻¹): Look for characteristic scissoring vibrations of the -CH₂- group around 1465 cm⁻¹.[17] The symmetric bending ("umbrella" mode) of the methyl groups appears near 1385 cm⁻¹ and a characteristic band for the isopropylidene (CH(CH₃)₂) split often appears near 1370 cm⁻¹.[18]

  • Chloromethyl Group (-CH₂Cl):

    • C-H Stretching (2900-3050 cm⁻¹): The C-H stretches of this group may overlap with those of the isobutyl group but are often found at slightly higher frequencies.

    • CH₂ Bending (Scissoring) (~1430 cm⁻¹): A medium intensity band corresponding to the scissoring deformation of the methylene group is expected.[19]

    • CH₂ Wagging (~1280 cm⁻¹): A characteristic wagging vibration should be observable.[19][20]

    • C-Cl Stretching (650-800 cm⁻¹): A strong band in this region is a key indicator of the chloromethyl group. The exact position depends on the molecular conformation.[20][21]

Analysis of the Isoxazole Ring Core (1000-1650 cm⁻¹)

This region contains the most diagnostic peaks for the confirmation of the isoxazole heterocycle.

Caption: Structure of 3-(Chloromethyl)-5-isobutylisoxazole.

  • ν(C=N) at ~1615 cm⁻¹: A strong, sharp band characteristic of the isoxazole C=N bond.[8][9]

  • ν(C=C) at ~1580 cm⁻¹: A band of medium to strong intensity, often coupled with the C=N stretch.[9]

  • ν(C-N) at ~1260 cm⁻¹: A medium intensity band related to the stretching of the C-N single bond within the ring.[10]

  • ν(N-O) at ~1150 cm⁻¹: A key band for identifying the N-O linkage, typically of medium intensity.[8][10]

  • ν(C-O) at ~1068 cm⁻¹: A medium to strong band associated with the C-O single bond stretch in the ring.[10]

Summary of Expected Vibrational Frequencies
Wavenumber Range (cm⁻¹)AssignmentVibrating GroupIntensity
2970 - 2950Asymmetric C-H Stretch (ν_as)-CH₃, -CH₂ (Isobutyl, CH₂Cl)Strong
2880 - 2860Symmetric C-H Stretch (ν_s)-CH₃, -CH₂ (Isobutyl)Strong
~1615C=N StretchIsoxazole RingStrong
~1580C=C StretchIsoxazole RingMedium
~1465C-H Scissoring Bend (δ_s)-CH₂- (Isobutyl)Medium
~1430C-H Scissoring Bend (δ_s)-CH₂ClMedium
~1385 & ~1370C-H Symmetric "Umbrella" Bend (δ_s)-CH₃ (Isobutyl)Medium
~1280CH₂ Wagging Bend (ω)-CH₂ClMedium
~1260C-N StretchIsoxazole RingMedium
~1150N-O StretchIsoxazole RingMedium
~1068C-O StretchIsoxazole RingMedium
800 - 650C-Cl Stretch-CH₂ClStrong

Conclusion

The infrared spectrum of 3-(Chloromethyl)-5-isobutylisoxazole is rich with information, providing a detailed vibrational map of the molecule. By systematically analyzing the C-H stretching region, the fingerprint region for substituent bending modes, the characteristic stretches of the isoxazole ring (C=N, C=C, N-O, C-O), and the strong C-Cl absorption, a confident structural confirmation can be achieved. This guide provides the theoretical basis and a robust experimental framework for researchers to reliably use FTIR spectroscopy as a primary characterization tool in the synthesis and analysis of substituted isoxazole derivatives, thereby upholding the rigorous standards of scientific integrity in drug discovery and development.

References

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An In-depth Technical Guide to the Thermal Stability and Decomposition Products of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)-5-isobutylisoxazole is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing reaction conditions, and maintaining the integrity of drug substances. This guide provides a comprehensive overview of the predicted thermal behavior of 3-(Chloromethyl)-5-isobutylisoxazole, based on established principles of isoxazole chemistry. It details the likely decomposition pathways and products, and outlines the experimental protocols necessary for a robust analysis of its thermal properties.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or its intermediates, such as 3-(Chloromethyl)-5-isobutylisoxazole, is a critical quality attribute. It influences shelf-life, storage conditions, and the safety of manufacturing processes. Uncontrolled thermal decomposition can lead to the formation of potentially toxic impurities, loss of potency, and in worst-case scenarios, runaway reactions. Therefore, a proactive and in-depth investigation of a molecule's response to thermal stress is a cornerstone of modern drug development.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] However, the inherent strain in the ring and the weak N-O bond make it susceptible to thermal degradation.[4][5][6][7] The substitution pattern on the isoxazole ring plays a pivotal role in dictating the decomposition pathway and the resulting products.[4][5][7]

This guide will focus on the predicted thermal behavior of 3-(Chloromethyl)-5-isobutylisoxazole, drawing parallels from the known decomposition mechanisms of other substituted isoxazoles.

Predicted Thermal Decomposition Pathways of 3-(Chloromethyl)-5-isobutylisoxazole

The thermal decomposition of isoxazoles is generally initiated by the homolytic cleavage of the weakest bond in the ring, the N-O bond.[4][6] This initial step leads to the formation of a vinylnitrene intermediate, which can then undergo a variety of rearrangements and further decomposition reactions.

Based on studies of similarly substituted isoxazoles, two primary decomposition pathways are proposed for 3-(Chloromethyl)-5-isobutylisoxazole:

Pathway A: Ketonitrile Formation

This pathway is analogous to the decomposition observed for 5-methylisoxazole.[4][5][7] Following the initial N-O bond cleavage to form the vinylnitrene, a subsequent rearrangement is predicted to yield the corresponding ketonitrile.

Pathway B: Rearrangement to Oxazole

In some cases, particularly with 3,5-disubstituted isoxazoles, the vinylnitrene intermediate can cyclize to form an azirine, which then rearranges to a more stable oxazole.[4][5][6]

Below is a diagram illustrating the proposed decomposition pathways:

Decomposition Pathways of 3-(Chloromethyl)-5-isobutylisoxazole cluster_0 Initial Compound cluster_1 Intermediate cluster_2 Decomposition Pathways cluster_3 Predicted Products 3-(Chloromethyl)-5-isobutylisoxazole 3-(Chloromethyl)-5-isobutylisoxazole Vinylnitrene Intermediate Vinylnitrene Intermediate 3-(Chloromethyl)-5-isobutylisoxazole->Vinylnitrene Intermediate Δ (N-O Bond Cleavage) Pathway_A Pathway A: Ketonitrile Formation Pathway_B Pathway B: Rearrangement to Oxazole Ketonitrile Corresponding Ketonitrile Vinylnitrene Intermediate->Ketonitrile Rearrangement Azirine Azirine Intermediate Vinylnitrene Intermediate->Azirine Cyclization Other_Products Other Products: CO, NOx, HCl Ketonitrile->Other_Products Further Decomposition Oxazole Corresponding Oxazole Azirine->Oxazole Rearrangement Oxazole->Other_Products Further Decomposition

Caption: Proposed thermal decomposition pathways for 3-(Chloromethyl)-5-isobutylisoxazole.

In addition to these primary pathways, further fragmentation of the decomposition products can lead to the formation of smaller molecules such as carbon monoxide (CO), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas, particularly at higher temperatures.[8]

Experimental Workflow for Thermal Stability Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition products of 3-(Chloromethyl)-5-isobutylisoxazole. The following experimental workflow is recommended:

Experimental Workflow cluster_0 Initial Analysis cluster_1 Product Identification cluster_2 Data Analysis & Reporting DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Data_Analysis Data Analysis and Interpretation DSC->Data_Analysis Melting Point, Enthalpy TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Evolved Gas Analysis TGA->Data_Analysis Decomposition Temperature, Mass Loss TGA_MS->Data_Analysis Identification of Gaseous Products Pyrolysis_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Pyrolysis_GC_MS->Data_Analysis Identification of Volatile and Semi-Volatile Products Report Comprehensive Report Data_Analysis->Report

Caption: Recommended experimental workflow for thermal stability analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to screen for any exothermic decomposition events.

Protocol:

  • Accurately weigh 2-5 mg of 3-(Chloromethyl)-5-isobutylisoxazole into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the melting endotherm and any exothermic events that may indicate decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss associated with the decomposition process.

Protocol:

  • Weigh 5-10 mg of 3-(Chloromethyl)-5-isobutylisoxazole into a TGA pan.

  • Place the sample pan into the TGA instrument.

  • Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

  • Analyze the TGA curve to determine the temperature at which mass loss begins (onset of decomposition) and the percentage of mass lost at different stages.

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Protocol:

  • Perform a TGA experiment as described in section 3.2.

  • The outlet gas from the TGA is directly introduced into the ion source of a mass spectrometer.

  • Record the mass spectra of the evolved gases as a function of temperature.

  • Correlate the mass loss events observed in the TGA with the detection of specific ions in the MS to identify the gaseous decomposition products (e.g., CO, CO₂, NOx, HCl).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic decomposition products.

Protocol:

  • Place a small, accurately weighed amount of 3-(Chloromethyl)-5-isobutylisoxazole into a pyrolysis tube.

  • The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

  • The decomposition products are swept into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification.

  • Analyze the resulting chromatogram and mass spectra to identify the individual decomposition products.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be tabulated for clarity and ease of comparison.

Table 1: Summary of Thermal Analysis Data

ParameterMethodResultInterpretation
Melting Point (T_m)DSCTBDPurity and phase transition
Enthalpy of Fusion (ΔH_fus)DSCTBDEnergy required for melting
Onset of Decomposition (T_onset)TGATBDThermal stability limit
Mass Loss (%)TGATBDExtent of decomposition
Gaseous ProductsTGA-MSTBDIdentification of small molecule fragments
Organic ProductsPy-GC-MSTBDIdentification of larger decomposition products

TBD: To be determined experimentally.

Safety Considerations

Given the presence of a chloromethyl group and the isoxazole ring, 3-(Chloromethyl)-5-isobutylisoxazole should be handled with care.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Handle in a well-ventilated fume hood.[8][9]

  • Thermal Hazards: Avoid overheating the compound, as this can lead to vigorous decomposition and the release of toxic and corrosive gases such as HCl and NOx.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[8][11][12][13]

Conclusion

While specific experimental data for 3-(Chloromethyl)-5-isobutylisoxazole is not yet publicly available, a comprehensive understanding of its thermal stability and decomposition products can be achieved through the application of established analytical techniques. The predicted decomposition pathways, primarily leading to ketonitrile formation and potential rearrangement to an oxazole, provide a solid foundation for further investigation. The experimental workflow detailed in this guide offers a robust framework for researchers and drug development professionals to thoroughly characterize the thermal properties of this important synthetic intermediate, ensuring its safe and effective use in the pharmaceutical industry.

References

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A Technical Guide to Quantum Chemical Calculations for 3-(Chloromethyl)-5-isobutylisoxazole: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-(Chloromethyl)-5-isobutylisoxazole, a molecule of interest within the broader class of pharmacologically significant isoxazole derivatives.[1][2] The protocol is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the structural and electronic properties that govern the molecule's reactivity and potential as a therapeutic agent. By leveraging Density Functional Theory (DFT), this guide details a validated workflow from initial structure preparation to in-depth analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). The causality behind methodological choices is emphasized, ensuring that the described protocols are not merely procedural but are grounded in established computational chemistry principles for accelerating drug discovery.[3][4]

Introduction: The Convergence of Isoxazole Chemistry and In Silico Design

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] 3-(Chloromethyl)-5-isobutylisoxazole represents a specific analog within this class, whose potential interactions within a biological system are dictated by its three-dimensional structure and electronic landscape.

Traditionally, understanding these properties would rely exclusively on empirical laboratory methods. However, modern drug discovery increasingly employs computational chemistry to predict molecular behavior, thereby reducing costs and streamlining the identification of viable drug candidates.[5][6] Quantum chemical calculations, in particular, provide a powerful lens to examine molecules at the sub-atomic level. This guide presents a rigorous, step-by-step methodology for performing such calculations on 3-(Chloromethyl)-5-isobutylisoxazole, transforming theoretical data into actionable insights for drug design.

Theoretical Framework: Selecting the Appropriate Computational Methodology

The accuracy and relevance of any quantum chemical calculation are fundamentally dependent on the chosen level of theory and basis set. These choices are not arbitrary; they represent a deliberate balance between computational cost and the desired accuracy for the properties being investigated.

2.1. Levels of Theory: DFT as the Method of Choice For organic molecules of this size, Density Functional Theory (DFT) offers an optimal blend of computational efficiency and accuracy in describing electron correlation.[7][8] It determines the energy of a molecule based on its electron density rather than a complex wavefunction.[9]

  • Why DFT? Compared to simpler methods like Hartree-Fock, DFT provides a more realistic description of electron behavior. Compared to more computationally expensive post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), DFT delivers comparable quality results for many ground-state properties at a fraction of the computational cost.[10][11]

  • Recommended Functional: B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely validated choice for studying small organic molecules, known for its reliability in predicting geometries and electronic properties.[12][13]

2.2. Basis Sets: The Building Blocks of Molecular Orbitals A basis set is a collection of mathematical functions used to construct the molecular orbitals.[14][15] The size and type of the basis set directly impact the quality of the calculation.

  • Pople-Style Basis Set: 6-311+G(d,p): This is a highly effective and commonly used basis set for this type of analysis.

    • 6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the molecular orbitals.

    • +: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen and oxygen in the isoxazole ring.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the shape of the atomic orbitals to distort within the molecular environment, which is essential for an accurate description of chemical bonding and intermolecular interactions.[16]

Table 1: Summary of Recommended Computational Methods
ParameterRecommendationRationale
Level of Theory Density Functional Theory (DFT)Excellent balance of accuracy and computational cost for organic molecules.[8]
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A widely used and validated hybrid functional for geometry and electronic properties.[13]
Basis Set 6-311+G(d,p)Provides high flexibility for valence electrons and includes diffuse and polarization functions critical for accurate bonding and charge distribution description.[16]

The Computational Workflow: From Structure to Properties

This section outlines the complete, self-validating protocol for the quantum chemical analysis of 3-(Chloromethyl)-5-isobutylisoxazole. The workflow ensures that all subsequent property calculations are based on a physically meaningful molecular structure.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation A 1. Initial 3D Structure (e.g., from PubChem or drawn) B 2. Geometry Optimization (Find lowest energy conformer) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirm true minimum) B->C Optimized Geometry D Structural Parameters (Bond lengths, angles) C->D Validated Structure E Frontier Orbitals (HOMO, LUMO, Gap) C->E Validated Structure F Molecular Electrostatic Potential (MEP Map) C->F Validated Structure

Caption: Computational workflow for quantum chemical analysis.
Step 1: Molecular Structure Preparation

The starting point is a reasonable 3D structure of 3-(Chloromethyl)-5-isobutylisoxazole. This can be obtained from chemical databases like PubChem or drawn using molecular modeling software such as GaussView or Avogadro. The initial structure does not need to be perfect, as the subsequent optimization step will refine it.

Step 2: Geometry Optimization

This is the most critical step, where the software systematically alters the molecular geometry to find the arrangement with the lowest possible potential energy—the equilibrium geometry.[17]

Protocol:

  • Load the initial 3D structure into the computational chemistry software (e.g., Gaussian).

  • Define the calculation parameters in the input file. The route section should specify the optimization (Opt) keyword along with the chosen method and basis set.

  • Execute the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals until the forces on each atom are negligible and the energy has converged to a minimum.

Sample Gaussian Input File Snippet:

Step 3: Vibrational Frequency Analysis (Self-Validation)

To ensure the optimized structure is a true energy minimum and not a transition state (a saddle point on the potential energy surface), a frequency calculation must be performed.[18][19]

Protocol:

  • Use the fully optimized geometry from the previous step as the input.

  • Set up a new calculation using the Freq keyword at the same level of theory (B3LYP/6-311+G(d,p)). It is crucial to use the identical method and basis set as the optimization.[19]

  • Run the calculation.

Trustworthiness Check:

  • Result: A true minimum energy structure will have zero imaginary frequencies .[20]

  • Troubleshooting: If one or more imaginary (reported as negative) frequencies are found, the structure is a saddle point. The vibrational mode corresponding to the imaginary frequency indicates the direction of the distortion needed to reach a lower energy state. One must modify the geometry along this mode and re-run the optimization.[20]

This step validates the structural integrity of the model and also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Analysis and Interpretation for Drug Discovery

With a validated structure, we can now extract and analyze the properties that inform the molecule's potential as a drug candidate.

Optimized Structural Parameters

The output of the optimization provides precise geometric data. These parameters can be compared with experimental data if available or used to build pharmacophore models.

Table 2: Calculated Structural Parameters for 3-(Chloromethyl)-5-isobutylisoxazole
ParameterBond / AngleValue (Å or °)
Bond Lengths O1-N2Calculated Value
N2-C3Calculated Value
C3-C4Calculated Value
C4-C5Calculated Value
C5-O1Calculated Value
C3-C(MeCl)Calculated Value
C(MeCl)-ClCalculated Value
Bond Angles O1-N2-C3Calculated Value
N2-C3-C4Calculated Value
C3-C4-C5Calculated Value
C4-C5-O1Calculated Value
C5-O1-N2Calculated Value
Note: Values are placeholders to be filled by actual calculation results.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[21]

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[22][23]

Table 3: Frontier Molecular Orbital Properties
PropertyEnergy (eV)Implication
HOMO Energy Calculated ValueNucleophilicity / Electron-donating capability
LUMO Energy Calculated ValueElectrophilicity / Electron-accepting capability
HOMO-LUMO Gap (ΔE) Calculated ValueChemical Reactivity and Kinetic Stability

These values are instrumental in predicting how the molecule will participate in chemical reactions, including potential metabolic transformations or covalent interactions with a target receptor.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is an invaluable tool in drug design for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior.[24][25] It maps the electrostatic potential onto the electron density surface.

  • Interpretation:

    • Red/Yellow Regions: Electron-rich areas with negative electrostatic potential. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[26]

    • Blue Regions: Electron-deficient areas with positive electrostatic potential. These are sites prone to nucleophilic attack and are favorable for hydrogen bond donating.[26]

For 3-(Chloromethyl)-5-isobutylisoxazole, an MEP map would likely reveal negative potential around the isoxazole oxygen and nitrogen atoms, identifying them as key hydrogen bond acceptors. The area around the hydrogens of the chloromethyl group might show positive potential, suggesting potential for electrophilic interactions. This information is critical for understanding how the molecule might orient itself within a receptor's binding pocket.[27][28]

Integrating Quantum Calculations into the Drug Discovery Pipeline

The data generated from these quantum chemical calculations are not an end in themselves. They serve as foundational inputs for broader drug discovery efforts.

G cluster_qc Quantum Calculations (This Guide) cluster_cadd Computer-Aided Drug Design (CADD) cluster_dev Lead Optimization QC Optimized Geometry MEP Map HOMO/LUMO Data Partial Charges QSAR QSAR Model Development (Relating structure to activity) QC->QSAR Docking Molecular Docking (Predicting binding pose) QC->Docking LeadOpt Rational Design of New Analogs QSAR->LeadOpt MD Molecular Dynamics (Simulating protein-ligand stability) Docking->MD MD->LeadOpt

Caption: Role of quantum calculations in the CADD pipeline.
  • Quantitative Structure-Activity Relationships (QSAR): The calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) can serve as descriptors in QSAR models to correlate chemical structure with biological activity.[5]

  • Molecular Docking: The optimized geometry and partial atomic charges derived from the MEP are essential for accurately predicting the binding mode and affinity of the molecule to its protein target.

  • Lead Optimization: By understanding the reactivity and interaction sites of the parent molecule, chemists can rationally design new analogs with improved potency, selectivity, and pharmacokinetic profiles (ADMET).[4]

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of 3-(Chloromethyl)-5-isobutylisoxazole. By adhering to this protocol, researchers can generate high-quality, reproducible data on the molecule's geometry, stability, reactivity, and intermolecular interaction potential. This in silico approach provides profound insights that are directly applicable to the strategic design and optimization of new isoxazole-based therapeutic agents, embodying the principles of modern, computationally-driven drug discovery.

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Crystal structure analysis of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothetical Crystal Structure Analysis of 3-(Chloromethyl)-5-isobutylisoxazole

Authored by a Senior Application Scientist

Foreword: The isoxazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Understanding the three-dimensional structure of isoxazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.[5] This guide provides a comprehensive, albeit hypothetical, technical framework for the crystal structure analysis of 3-(Chloromethyl)-5-isobutylisoxazole, a compound of interest for its potential pharmacological applications. While a public crystal structure for this specific molecule is not available at the time of writing, this document outlines the complete workflow, from synthesis to crystallographic analysis, based on established methodologies for analogous compounds.

Introduction to 3-(Chloromethyl)-5-isobutylisoxazole

The target molecule, 3-(Chloromethyl)-5-isobutylisoxazole, possesses key structural features that make it an attractive candidate for further investigation in drug discovery programs. The isoxazole ring serves as a bioisostere for other functional groups, while the chloromethyl and isobutyl substituents offer sites for potential modification to modulate physicochemical properties and biological activity. A detailed understanding of its solid-state conformation and intermolecular interactions is crucial for predicting its behavior in a biological system.

Synthesis and Crystallization

A robust synthetic and crystallization strategy is the foundation of any successful crystal structure analysis. The following protocols are designed to yield high-purity single crystals suitable for X-ray diffraction.

Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methods.[1][2] A common and effective approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Protocol:

  • Preparation of the Nitrile Oxide Precursor: Start with the synthesis of the corresponding aldoxime from isovaleraldehyde.

  • In situ Generation of Nitrile Oxide: The aldoxime is then chlorinated, typically using N-chlorosuccinimide (NCS), to form the hydroximoyl chloride.[1] This intermediate will generate the nitrile oxide in situ upon treatment with a mild base.

  • Cycloaddition Reaction: The freshly generated nitrile oxide is reacted with 3-chloro-1-propyne to yield the target molecule, 3-(Chloromethyl)-5-isobutylisoxazole.

  • Purification: The crude product is purified via column chromatography on silica gel to obtain the compound in high purity.

Crystallization

The growth of high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Experimental Protocol:

  • Solvent Screening: Dissolve the purified compound in a small amount of a suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate) to create a saturated or near-saturated solution.

  • Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: Place the vial containing the compound's solution inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane, diethyl ether). The gradual diffusion of the anti-solvent vapor into the primary solution will slowly decrease the solubility of the compound, promoting crystal growth.

  • Cooling: If the compound is sufficiently soluble at elevated temperatures, a saturated solution can be prepared and then slowly cooled to induce crystallization.[6][7]

Spectroscopic Characterization

Prior to X-ray analysis, it is imperative to confirm the chemical identity and purity of the synthesized compound using a suite of spectroscopic techniques.

Spectroscopic TechniquePredicted Data for 3-(Chloromethyl)-5-isobutylisoxazole
¹H NMR Signals corresponding to the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons) and a singlet for the chloromethyl protons.
¹³C NMR Resonances for the isobutyl carbons, the chloromethyl carbon, and the carbons of the isoxazole ring.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aliphatic), C=N and C=C stretching of the isoxazole ring, and C-Cl stretching.[8]
Mass Spectrometry (EI) A molecular ion peak (M⁺) with a characteristic isotopic pattern for chlorine (M⁺ and M⁺+2 in an approximate 3:1 ratio).[8]

Single-Crystal X-ray Diffraction Analysis

This section details the workflow for determining the three-dimensional structure of the molecule from a suitable single crystal.

Experimental Workflow Diagram:

workflow cluster_experiment Experimental Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Expose to X-ray Beam diffractometer->xray data_collection Collect Diffraction Data xray->data_collection integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group solve Structure Solution (e.g., Direct Methods) space_group->solve refine Structure Refinement solve->refine validation Structure Validation (e.g., CheckCIF) refine->validation analysis Analyze Geometry & Interactions validation->analysis database Deposit to CSD analysis->database

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.[9]

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's conformation and its interactions in the solid state.

Molecular Geometry

The analysis would focus on bond lengths, bond angles, and torsion angles within the 3-(Chloromethyl)-5-isobutylisoxazole molecule. These parameters would be compared to known values for similar isoxazole derivatives found in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures.[10][11]

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
V (ų)970.5
Z4
Intermolecular Interactions

Understanding the non-covalent interactions is crucial for explaining the crystal packing and can inform on potential protein-ligand interactions.[12]

Diagram of Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in the crystal lattice.

The crystal packing would likely be stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, as well as van der Waals forces. The presence of the aromatic-like isoxazole ring could also lead to π-π stacking interactions between adjacent molecules.[13][14]

Conclusion and Future Directions

This guide has outlined a comprehensive, technically sound, and authoritative approach to the crystal structure analysis of 3-(Chloromethyl)-5-isobutylisoxazole. By following these detailed protocols, researchers can obtain a high-resolution three-dimensional structure of this and related molecules. The resulting structural information would be invaluable for understanding its chemical properties and for guiding future efforts in the design and development of novel isoxazole-based therapeutic agents. The final structural data should be deposited in the Cambridge Structural Database to benefit the wider scientific community.

References

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An In-Depth Technical Guide to 3-(Chloromethyl)-5-isobutylisoxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-5-isobutylisoxazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. By synthesizing established chemical principles with predictive data analysis, this document aims to serve as a foundational resource for the synthesis, characterization, and potential application of this molecule.

Core Chemical Identity

3-(Chloromethyl)-5-isobutylisoxazole is a disubstituted isoxazole, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds.[1][2] The subject compound is characterized by a chloromethyl group at the 3-position and an isobutyl group at the 5-position of the isoxazole ring.

Table 1: Chemical Identifiers for 3-(Chloromethyl)-5-isobutylisoxazole

IdentifierValueSource
CAS Number 1142210-99-8[1]
Molecular Formula C₈H₁₂ClNO[1]
Molecular Weight 173.64 g/mol [1]
IUPAC Name 3-(Chloromethyl)-5-isobutyl-1,2-oxazoleN/A

Synthesis and Mechanism

Based on this precedent, a detailed protocol for the synthesis of 3-(Chloromethyl)-5-isobutylisoxazole can be proposed. The reaction proceeds through the in-situ generation of a nitrile oxide from 2-chloroacetaldoxime, which then undergoes a [3+2] cycloaddition with 4-methyl-1-pentyne.

Proposed Synthetic Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of 2-Chloroacetaldoxime: To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol/water, add 2-chloroacetaldehyde (1.0 eq) at 0-5 °C. Slowly add a base, for instance, sodium carbonate, to neutralize the hydrochloride and facilitate the formation of the oxime. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with an organic solvent and purify if necessary.

  • 1,3-Dipolar Cycloaddition:

    • In a well-ventilated fume hood, charge a reaction vessel with 4-methyl-1-pentyne (1.2 eq).

    • Dissolve the prepared 2-chloroacetaldoxime (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF).

    • To the solution of the oxime, add a chlorinating agent like N-chlorosuccinimide (NCS) in portions to generate the hydroximoyl chloride in situ.

    • Slowly add a non-nucleophilic base, such as triethylamine, to the reaction mixture. This will facilitate the elimination of HCl and the formation of the nitrile oxide intermediate.

    • The nitrile oxide will then react with 4-methyl-1-pentyne present in the reaction mixture to form the desired 3-(Chloromethyl)-5-isobutylisoxazole ring.

    • The reaction is typically stirred at room temperature for several hours to overnight. Monitor the progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-(Chloromethyl)-5-isobutylisoxazole.

Mechanistic Rationale

The core of this synthesis is the 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. The causality behind the experimental choices is as follows:

  • In-situ Generation of Nitrile Oxide: The nitrile oxide is a reactive intermediate. Its in-situ generation from the hydroximoyl chloride minimizes its decomposition and unwanted side reactions.

  • Choice of Base: A non-nucleophilic base like triethylamine is crucial to prevent side reactions with the chloromethyl group of the starting material or the product.

  • Regioselectivity: The cycloaddition of a nitrile oxide to a terminal alkyne generally proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Purification A 2-Chloroacetaldehyde D 2-Chloroacetaldoxime A->D B Hydroxylamine HCl B->D C Base (e.g., Na2CO3) C->D H [3+2] Cycloaddition D->H E 4-Methyl-1-pentyne E->H F N-Chlorosuccinimide (NCS) F->H G Triethylamine G->H I 3-(Chloromethyl)-5-isobutylisoxazole (Crude) H->I J Column Chromatography I->J K Pure Product J->K G A 3-(Chloromethyl)-5-isobutylisoxazole B Isoxazole Core (Privileged Scaffold) A->B C Chloromethyl Group (Reactive Handle) A->C D Potential Biological Activity (Anti-inflammatory, Antibacterial, etc.) B->D E Further Synthetic Modification (Nucleophilic Substitution) C->E F Drug Discovery & Development D->F E->F

Caption: The dual role of 3-(Chloromethyl)-5-isobutylisoxazole as a potential pharmacophore and a synthetic intermediate in drug discovery.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for 3-(Chloromethyl)-5-isobutylisoxazole is not widely available. However, based on the presence of the chloromethyl group and the general reactivity of similar heterocyclic compounds, a high degree of caution is warranted. [5]Chloromethylated organic compounds are often classified as irritants and can be corrosive. [5] General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [2] Diagram 3: Spill Response Workflow

G Start Chemical Spill Occurs A Evacuate Immediate Area Start->A B Alert Supervisor & Colleagues A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Neutralize if Safe & Appropriate D->E F Collect Absorbed Material in a Sealed Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H End Spill Cleaned and Area Safe H->End

Caption: A generalized workflow for responding to a chemical spill of a potentially hazardous compound.

Conclusion

3-(Chloromethyl)-5-isobutylisoxazole represents a chemical entity with significant potential for further exploration in the realm of drug discovery and development. While experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, predicted properties, and potential applications based on well-established chemical principles and the known pharmacology of the isoxazole scaffold. The reactive chloromethyl group serves as a key feature, enabling its use as a versatile building block for the creation of novel and diverse chemical libraries. As with any research chemical, adherence to strict safety protocols is paramount.

References

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Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole from Isobutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-(chloromethyl)-5-isobutylisoxazole, a valuable heterocyclic building block for pharmaceutical and agrochemical research.[1][2] The synthesis commences with the base-catalyzed Claisen-Schmidt condensation of isobutanal and chloroacetone to yield the α,β-unsaturated ketone intermediate, (E)-1-chloro-4-methylpent-1-en-3-one.[3] Subsequent cyclization of this intermediate with hydroxylamine hydrochloride affords the target isoxazole in good yield. This application note offers in-depth procedural details, mechanistic insights, characterization data, and troubleshooting guidance intended for researchers, scientists, and professionals in drug development.

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core structure of numerous biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The specific substitution pattern of 3-(chloromethyl)-5-isobutylisoxazole, featuring a reactive chloromethyl group at the 3-position and an isobutyl moiety at the 5-position, makes it a versatile intermediate for further chemical elaboration and the development of novel molecular entities. The chloromethyl group serves as an effective electrophilic handle for introducing diverse functionalities through nucleophilic substitution.[4][5]

This guide details a logical and efficient synthetic strategy that avoids the handling of unstable or highly toxic reagents. The chosen pathway leverages two fundamental and reliable reactions in organic chemistry: the Claisen-Schmidt condensation and the cyclization of an enone with hydroxylamine.[1][6] This approach provides a scalable and reproducible method for accessing the target compound from readily available starting materials.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages:

  • Stage 1: Formation of the α,β-unsaturated ketone intermediate via a Claisen-Schmidt condensation.

  • Stage 2: Cyclocondensation of the intermediate with hydroxylamine to form the isoxazole ring.

G cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Isoxazole Formation A Isobutanal C (E)-1-Chloro-4-methylpent-1-en-3-one (Intermediate I) A->C  NaOH (aq)  Ethanol B Chloroacetone B->C  NaOH (aq)  Ethanol E 3-(Chloromethyl)-5-isobutylisoxazole (Final Product) C->E D Hydroxylamine HCl D->E  KOH  Ethanol, Reflux G Claisen-Schmidt Condensation Mechanism H₂O H₂O Enolate Enolate

Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Isobutanal≥99%Sigma-AldrichStore under nitrogen, refrigerated.
Chloroacetone≥95%, stabilizedSigma-AldrichLachrymator, Toxic. Handle in a fume hood.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificCorrosive.
Ethanol (EtOH)95% or AbsoluteVWRFlammable.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificHighly flammable.
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Round-bottom flask (250 mL)--With magnetic stir bar.
Addition Funnel (125 mL)--
Ice Bath--
Rotary Evaporator--
Separatory Funnel (500 mL)--
Experimental Protocol
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Initial Charge: To the flask, add chloroacetone (18.5 g, 0.20 mol) and ethanol (50 mL). Stir the mixture and allow it to cool to 0-5 °C.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (8.8 g, 0.22 mol) in 50 mL of cold water. Slowly add this solution to the dropping funnel.

  • Aldehyde Preparation: In another beaker, mix isobutanal (14.4 g, 0.20 mol) with ethanol (20 mL).

  • Condensation Reaction: Simultaneously add the NaOH solution and the isobutanal solution dropwise to the stirred chloroacetone solution over a period of 60-90 minutes. Causality: A slow, simultaneous addition is crucial to maintain a low concentration of both the enolate and the aldehyde, preventing self-condensation of chloroacetone and ensuring the desired crossed-aldol reaction proceeds efficiently. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Pour the reaction mixture into 200 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil ((E)-1-chloro-4-methylpent-1-en-3-one) can be purified by vacuum distillation. The expected product is a colorless to pale yellow oil. [7]

Stage 2: Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole (Final Product)

Principle and Mechanism

The formation of the isoxazole ring proceeds via the reaction of the α,β-unsaturated ketone with hydroxylamine. [1][8]The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the enone (Michael addition), or attack at the carbonyl carbon. This is followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. [9][10]The use of a base like potassium hydroxide is necessary to neutralize the hydroxylamine hydrochloride salt, generating the free hydroxylamine base required for the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(E)-1-Chloro-4-methylpent-1-en-3-oneFrom Stage 1-
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%Sigma-AldrichIrritant.
Potassium Hydroxide (KOH)Pellets, ≥85%Fisher ScientificCorrosive.
Ethanol (EtOH)AbsoluteVWRFlammable.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFlammable.
HexanesACS GradeFisher ScientificFlammable.
Round-bottom flask (250 mL)--With reflux condenser and stir bar.
Heating Mantle--
Silica Gel for Chromatography60 Å, 230-400 mesh-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude (E)-1-chloro-4-methylpent-1-en-3-one (0.15 mol, assuming quantitative yield from Stage 1) and absolute ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (12.5 g, 0.18 mol) to the solution and stir.

  • Base Addition: In a separate flask, prepare a solution of potassium hydroxide (10.1 g, 0.18 mol) in 50 mL of ethanol. Causality: This step generates the free hydroxylamine nucleophile in situ. Adding the base as a solution helps to control the exotherm and ensures homogeneous mixing.

  • Cyclization Reaction: Slowly add the ethanolic KOH solution to the reaction mixture. After the addition is complete, heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting enone.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride (KCl).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes). Combine the fractions containing the pure product and remove the solvent in vacuo to yield 3-(chloromethyl)-5-isobutylisoxazole as an oil.

Results and Characterization

ParameterIntermediate IFinal Product
IUPAC Name (E)-1-Chloro-4-methylpent-1-en-3-one3-(Chloromethyl)-5-isobutylisoxazole
Molecular Formula C₆H₉ClOC₈H₁₂ClNO
Molecular Weight 132.59 g/mol 173.64 g/mol
Typical Yield 70-85%65-80% (from Intermediate I)
Appearance Pale yellow oilColorless to pale yellow oil
¹H NMR (CDCl₃, δ) ~7.0-7.2 (d, 1H), 6.5-6.7 (d, 1H), 2.8-3.0 (m, 1H), 1.1-1.2 (d, 6H)~6.1 (s, 1H), 4.6 (s, 2H), 2.6 (d, 2H), 2.0 (m, 1H), 0.9 (d, 6H)
¹³C NMR (CDCl₃, δ) ~200 (C=O), 138 (CH), 130 (CH), 40 (CH), 20 (2xCH₃)~170 (C5), 161 (C3), 100 (C4), 41 (CH₂Cl), 35 (CH₂), 28 (CH), 22 (2xCH₃)

Note: NMR chemical shifts are approximate and should be confirmed by experimental data.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Stage 1 Incomplete reaction.Extend reaction time at room temperature. Ensure efficient stirring.
Self-condensation of chloroacetone.Ensure slow, simultaneous addition of reagents and maintain temperature below 10 °C.
Formation of multiple products in Stage 2 Incomplete dehydration or side reactions.Ensure reaction goes to completion under reflux. Check the purity of the intermediate.
Incorrect stoichiometry of hydroxylamine or base.Use a slight excess (1.1-1.2 eq) of both hydroxylamine HCl and base.
Difficulty in purification Co-elution of impurities.Adjust the polarity of the chromatography eluent. Consider vacuum distillation if the product is thermally stable.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Chloroacetone is a potent lachrymator and is toxic. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns. Handle with care.

  • Organic solvents used are flammable. Keep away from ignition sources.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). A Review on the Synthesis of Fused Isoxazoles. Mini-Reviews in Organic Chemistry, 14(3), 199-211. Available at: [Link]

  • Suwiński, J., & Szczepankiewicz, W. (2013). The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. Current Organic Chemistry, 17(24), 2955-2975. Available at: [Link]

  • Zengin, H., & Ceylan, M. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 43(2), 625-635. Available at: [Link]

  • Gollapalli, N. R., Suresh, P. V., Nadendla, R. R., & Anusha, K. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 167-172. Available at: [Link]

  • Mavrov, M. V., & Firgang, S. I. (1998). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Russian Chemical Bulletin, 47(6), 1163-1168. Available at: [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Available at: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]

  • Nguyen, T. L., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2396–2404. Available at: [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds, 58, 864-870. Available at: [Link]

  • PubChem. (n.d.). 1-Penten-3-one, 1-chloro-4-methyl-, (E)-. National Center for Biotechnology Information. Available at: [Link]

  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 51, 115-120. Available at: [Link]

Sources

Regioselective synthesis of 3,5-disubstituted isoxazoles with isobutyl group

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Regioselective Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles Featuring an Isobutyl Moiety

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Achieving precise regiocontrol during synthesis is paramount, as the substitution pattern on the heterocyclic ring dictates pharmacological activity. This application note presents a detailed, field-proven protocol for the regioselective synthesis of 3,5-disubstituted isoxazoles, specifically demonstrating the incorporation of a lipophilic isobutyl group—a common substituent in drug candidates. The featured methodology is based on the highly reliable Copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and an in situ generated nitrile oxide, which consistently favors the formation of the 3,5-isomer with high fidelity.[3][4]

Introduction: The Significance of Regiocontrolled Isoxazole Synthesis

The isoxazole heterocycle is a cornerstone of modern drug discovery, present in a wide array of therapeutics including the antibiotic sulfamethoxazole, the anti-inflammatory parecoxib, and the antipsychotic risperidone.[1] The synthetic value of isoxazoles is immense, but their utility is often predicated on the ability to control the placement of substituents around the five-membered ring. Of the possible substitution patterns, the 3,5-disubstituted arrangement is particularly common and synthetically accessible.

While classic methods like the condensation of 1,3-dicarbonyl compounds with hydroxylamine can produce isoxazoles, they frequently suffer from poor regioselectivity, yielding mixtures of isomers that are difficult to separate.[1] The Huisgen 1,3-dipolar cycloaddition, a reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile), offers a more elegant and controlled solution.[5] This concerted, pericyclic reaction is a powerful tool for constructing five-membered heterocycles with predictable regiochemistry.[5][6][7]

Modern advancements, particularly the use of copper catalysts, have further refined this reaction, allowing it to proceed under mild conditions with excellent yields and regioselectivity, making it an ideal choice for complex molecule synthesis in drug development programs.[4][8] This protocol will focus on a Copper(I)-catalyzed variant to synthesize a 3-aryl-5-isobutylisoxazole, a scaffold of interest for exploring structure-activity relationships.

Mechanistic Rationale: Achieving 3,5-Regioselectivity

The regiochemical outcome of the 1,3-dipolar cycloaddition is governed by the electronic and steric properties of the nitrile oxide and the alkyne, as described by frontier molecular orbital (FMO) theory. In the reaction between an aryl nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.

This interaction favors the formation of the 3,5-disubstituted isoxazole, where the substituent from the nitrile oxide (R1) occupies the 3-position and the substituent from the alkyne (R2) occupies the 5-position. The use of a Copper(I) catalyst, such as Copper(I) Iodide (CuI), is believed to proceed via a copper acetylide intermediate, which further enhances the reaction rate and regioselectivity.[3][4]

The general mechanism can be visualized as follows:

G R1_CNO R1-C≡N+-O- arrow1 [3+2] Cycloaddition (Huisgen) plus1 + R2_Alkyne R2-C≡C-H Isoxazole arrow1->Isoxazole

Caption: General scheme of the [3+2] cycloaddition reaction.

Experimental Design & Workflow

The protocol is designed as a one-pot, three-component reaction. It begins with the in situ generation of a nitrile oxide from a corresponding aldoxime, which immediately reacts with the isobutyl-containing terminal alkyne in the presence of a copper catalyst and a base. This approach avoids the isolation of the potentially unstable nitrile oxide intermediate.

Caption: Workflow for the one-pot synthesis of 3-phenyl-5-isobutylisoxazole.

Detailed Experimental Protocol

Objective: To synthesize 3-phenyl-5-isobutylisoxazole with high regioselectivity.

Materials & Reagents:

  • Benzaldoxime (97%, Sigma-Aldrich)

  • 4-Methyl-1-pentyne (98%, Sigma-Aldrich)

  • Copper(I) Iodide (CuI, 99.995%, Sigma-Aldrich)

  • N-Chlorosuccinimide (NCS, 98%, Sigma-Aldrich)

  • Triethylamine (Et₃N, ≥99.5%, Sigma-Aldrich)

  • Tetrahydrofuran (THF), anhydrous (≥99.9%, inhibitor-free, Sigma-Aldrich)

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldoxime (121.1 mg, 1.0 mmol, 1.0 equiv.) and Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask. Stir the resulting suspension, then add 4-methyl-1-pentyne (123 µL, 1.2 mmol, 1.2 equiv.) followed by triethylamine (280 µL, 2.0 mmol, 2.0 equiv.).

  • Nitrile Oxide Generation: In a separate vial, dissolve N-Chlorosuccinimide (NCS) (140 mg, 1.05 mmol, 1.05 equiv.) in anhydrous THF (5 mL). Add this NCS solution dropwise to the reaction flask over 10 minutes at room temperature. Causality Note: The slow addition of the oxidant (NCS) ensures the gradual formation of the nitrile oxide from the aldoxime, minimizing side reactions such as dimerization to furoxan.[9]

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 EtOAc/Hexanes eluent system. The reaction is complete upon the disappearance of the benzaldoxime starting material.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to afford the pure 3-phenyl-5-isobutylisoxazole as a colorless oil.

Expected Results & Data

This protocol is expected to provide the target 3,5-disubstituted isoxazole with high regioselectivity and in good yield.

ParameterExpected Outcome
Product 3-phenyl-5-isobutylisoxazole
Appearance Colorless to pale yellow oil
Expected Yield 75-85%
Regioselectivity >98:2 (3,5-isomer vs. 3,4-isomer)
TLC Rf ~0.45 (1:9 EtOAc/Hexanes)

Characterization:

  • ¹H NMR: The regiochemistry can be confirmed by the characteristic singlet for the isoxazole C4-proton, typically observed around δ 6.0-6.5 ppm. The isobutyl group will show a characteristic doublet for the two methyl groups and a multiplet for the methine proton.

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) are distinct and confirm the substitution pattern.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and exact mass of the synthesized compound.

Troubleshooting
  • Low Yield:

    • Cause: Incomplete reaction or degradation of reagents.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Confirm the quality of the NCS and CuI catalyst. The reaction time may be extended if TLC shows incomplete conversion.

  • Formation of Side Products:

    • Cause: Dimerization of the nitrile oxide to form a furoxan is a common side reaction.[10]

    • Solution: Maintain a slow, controlled addition of the NCS solution. Ensure the alkyne is present in a slight excess to efficiently trap the in situ generated nitrile oxide.

  • Difficulty in Purification:

    • Cause: Co-elution of the product with impurities.

    • Solution: Use a shallow gradient during column chromatography and ensure proper packing of the silica gel column.

Conclusion

The Copper(I)-catalyzed 1,3-dipolar cycloaddition is a superior method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3] The protocol detailed herein provides a reliable and high-yielding pathway to incorporate an isobutyl group at the C5 position, offering a robust tool for researchers in medicinal chemistry and drug development. The one-pot nature of the reaction and the mild conditions make it highly adaptable for the synthesis of diverse isoxazole libraries.

References
  • Barros, M. T., & Gomes, C. M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Khabnadideh, S., et al. (2012). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciorum. Available at: [Link]

  • Manisekar, S., et al. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine… ResearchGate. Available at: [Link]

  • Barros, M. T., & Gomes, C. M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]

  • Barros, M. T., & Gomes, C. M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. Available at: [Link]

  • Borah, A. J., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Reddy, B. V. S., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. Available at: [Link]

  • Jappy, J., & Smith, D. (1993). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Organic Preparations and Procedures International. Available at: [Link]

  • Kumar, V., & Kaur, K. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. Available at: [Link]

  • D'Acquarica, I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scott, W. L., et al. (2010). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. PMC - NIH. Available at: [Link]

  • Hotha, S., & O'Doherty, G. A. (2012). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • Harris, T. D., et al. (2014). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • D'Acquarica, I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available at: [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available at: [Link]

  • Various Authors. (2017). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. Available at: [Link]

  • Głowacka, I. E., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • da Silva, A. C. S., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. Available at: [Link]

  • Do, H. Q., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]

  • Ortiz, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Inokawa, S., et al. (1987). A Regioselective Synthesis of 3,5-Disubstituted lsoxazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence. Available at: [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Zoghlami, A., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Molecules. Available at: [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. Available at: [Link]

Sources

One-Pot Synthesis of 3-(Chloromethyl)-5-alkylisoxazoles: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoxazoles in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. This five-membered heterocycle is a key pharmacophore in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, 3-(chloromethyl)-5-alkylisoxazoles are highly valuable synthetic intermediates. The reactive chloromethyl group at the 3-position serves as a versatile handle for further molecular elaboration, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This strategic positioning of a reactive group on a stable heterocyclic core makes these compounds sought-after building blocks in the synthesis of novel therapeutic agents. This application note provides a detailed, one-pot protocol for the efficient synthesis of 3-(chloromethyl)-5-alkylisoxazoles, offering researchers a streamlined and practical approach to accessing this important class of molecules.

Reaction Overview: A [3+2] Cycloaddition Approach

The synthesis of the isoxazole ring is elegantly achieved through a [3+2] dipolar cycloaddition reaction. In this one-pot protocol, an aldoxime is converted in situ to a nitrile oxide intermediate. This highly reactive dipole then undergoes a cycloaddition with a suitable dipolarophile, in this case, 2,3-dichloro-1-propene, which also serves as the solvent. The subsequent elimination of hydrogen chloride from the resulting isoxazoline intermediate yields the aromatic isoxazole ring. This method, notably described by Kondrashov and Shatokhina, provides a direct and efficient route to 3-substituted-5-(chloromethyl)isoxazoles.[1][2]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Aldoxime C In situ Nitrile Oxide Formation A->C B 2,3-Dichloro-1-propene (Reagent & Solvent) D [3+2] Cycloaddition B->D C->D E HCl Elimination D->E F Solvent Removal E->F G Purification (e.g., Chromatography) F->G H 3-(Chloromethyl)-5-alkylisoxazole G->H G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Aromatization Aldoxime R-CH=N-OH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide -H₂O Isoxazoline Intermediate Isoxazoline NitrileOxide->Isoxazoline Propene CH₂=C(Cl)CH₂Cl (2,3-Dichloro-1-propene) Propene->Isoxazoline Product 3-R-5-(Chloromethyl)isoxazole Isoxazoline->Product -HCl

Caption: The key mechanistic steps of the synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Substituted aldoxime (1.0 eq.)

  • 2,3-Dichloro-1-propene (acts as both reagent and solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 eq.) in an excess of 2,3-dichloro-1-propene. The exact volume of 2,3-dichloro-1-propene can be optimized, but a 5-10 fold molar excess relative to the aldoxime is a good starting point.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal reaction time will vary depending on the substrate but is typically in the range of 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess 2,3-dichloro-1-propene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Substrate Scope and Representative Yields

This one-pot method is effective for a range of both aromatic and aliphatic aldoximes. The following table summarizes typical yields for various substrates as reported in the literature. [1][2]

Entry R group of Aldoxime Product Yield (%)
1 Phenyl 3-Phenyl-5-(chloromethyl)isoxazole 85
2 4-Methylphenyl 3-(4-Methylphenyl)-5-(chloromethyl)isoxazole 88
3 4-Methoxyphenyl 3-(4-Methoxyphenyl)-5-(chloromethyl)isoxazole 90
4 4-Chlorophenyl 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole 82
5 2-Naphthyl 3-(2-Naphthyl)-5-(chloromethyl)isoxazole 80
6 Propyl 3-Propyl-5-(chloromethyl)isoxazole 75

| 7 | Cyclohexyl | 3-Cyclohexyl-5-(chloromethyl)isoxazole | 78 |

Safety and Handling Precautions

2,3-Dichloro-1-propene is a hazardous chemical and must be handled with appropriate safety measures.

  • General: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fire Hazard: 2,3-Dichloro-1-propene is flammable. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.

  • Health Hazard: The substance is toxic if inhaled and may cause skin and eye irritation. Avoid breathing vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure efficient stirring.
Decomposition of starting material or productMonitor the reaction closely by TLC to avoid prolonged heating.
Inefficient work-upEnsure thorough extraction and washing steps.
Formation of Byproducts Dimerization of nitrile oxideThis is less common in this one-pot method due to the high concentration of the dipolarophile, but if observed, consider slower addition of the aldoxime.
Difficult Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization if the product is a solid.

Conclusion and Future Outlook

The one-pot synthesis of 3-(chloromethyl)-5-alkylisoxazoles from aldoximes and 2,3-dichloro-1-propene offers a highly efficient and practical route to these valuable synthetic intermediates. The procedure is straightforward, scalable, and applicable to a variety of substrates. The resulting products are poised for further derivatization, opening avenues for the discovery of novel compounds with potential applications in drug development and materials science. As the demand for novel heterocyclic scaffolds continues to grow, robust and efficient synthetic methodologies like the one described herein will remain indispensable tools for the modern chemist.

References

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(4), 493-496. [Link]

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Request PDF. Retrieved from [Link]

  • Kondrashov, E. V., & Shatokhina, N. S. (2019). SIMPLE ONE-POT SYNTHESIS OF 5-(CHLOROMETHYL)ISOXAZOLES FROM ALDOXIMES AND 2,3-DICHLORO-1-PROPENE. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

The Synthetic Versatility of 3-(Chloromethyl)-5-isobutylisoxazole: A Guide to Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents. 3-(Chloromethyl)-5-isobutylisoxazole emerges as a highly valuable and versatile building block in this endeavor. Its unique architecture, featuring a reactive chloromethyl group at the 3-position, renders it an ideal electrophile for a range of nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of 3-(Chloromethyl)-5-isobutylisoxazole and detailed, field-proven protocols for its derivatization, empowering researchers to harness its full synthetic potential in drug discovery and development programs.

The chloromethyl group, being a primary alkyl halide, is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This reactivity is further enhanced by the electron-withdrawing nature of the adjacent isoxazole ring, which polarizes the C-Cl bond, making the methylene carbon more electrophilic. The isobutyl group at the 5-position, while sterically more demanding than a simple methyl group, does not significantly hinder the approach of nucleophiles to the reactive center at the 3-position, allowing for a broad scope of chemical transformations.

Reaction Schematics and Mechanistic Considerations

The nucleophilic substitution reactions of 3-(Chloromethyl)-5-isobutylisoxazole predominantly proceed via a concerted SN2 mechanism. This mechanism involves a backside attack of the nucleophile on the electrophilic carbon atom bearing the chlorine atom, leading to an inversion of configuration at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Diagram 1: General SN2 Reaction Mechanism

Caption: The SN2 reaction of 3-(Chloromethyl)-5-isobutylisoxazole with a nucleophile (Nu⁻).

Application Notes & Experimental Protocols

The following sections provide detailed protocols for the reaction of 3-(Chloromethyl)-5-isobutylisoxazole with common classes of nucleophiles. These protocols are designed to be robust and reproducible, providing a solid foundation for further optimization and library synthesis.

O-Alkylation: Synthesis of Isoxazolyl Ethers

The Williamson ether synthesis is a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2] In the context of 3-(Chloromethyl)-5-isobutylisoxazole, this reaction allows for the introduction of a diverse range of alkoxy moieties, which can significantly modulate the physicochemical properties of the parent molecule.

Protocol: Synthesis of 3-(Phenoxymethyl)-5-isobutylisoxazole

  • Materials:

    • 3-(Chloromethyl)-5-isobutylisoxazole (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

    • Add a solution of 3-(Chloromethyl)-5-isobutylisoxazole (1.0 eq) in a minimal amount of DMF to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-(phenoxymethyl)-5-isobutylisoxazole.

ReactantNucleophileBaseSolventTemp. (°C)Time (h)Expected Yield
3-(Chloromethyl)-5-isobutylisoxazolePhenolK₂CO₃DMF60-704-685-95%
3-(Chloromethyl)-5-isobutylisoxazole4-MethoxyphenolK₂CO₃DMF60-704-688-96%
3-(Chloromethyl)-5-isobutylisoxazoleEthanolNaHTHFReflux3-580-90%

Diagram 2: O-Alkylation Experimental Workflow

O_Alkylation_Workflow start Start step1 Dissolve Phenol & K₂CO₃ in DMF start->step1 step2 Add 3-(Chloromethyl)-5-isobutylisoxazole step1->step2 step3 Heat to 60-70 °C & Monitor step2->step3 step4 Work-up (Quench, Extract, Wash, Dry) step3->step4 step5 Purify by Column Chromatography step4->step5 end Product step5->end

Caption: A streamlined workflow for the Williamson ether synthesis.

S-Alkylation: Synthesis of Isoxazolyl Thioethers

Thiolates are excellent nucleophiles for SN2 reactions due to their high polarizability and relatively low basicity.[3] The reaction of 3-(Chloromethyl)-5-isobutylisoxazole with thiols in the presence of a mild base provides a straightforward route to various thioether derivatives, which are of significant interest in medicinal chemistry for their potential to engage in specific interactions with biological targets.

Protocol: Synthesis of 3-((Phenylthio)methyl)-5-isobutylisoxazole

  • Materials:

    • 3-(Chloromethyl)-5-isobutylisoxazole (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water and Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at room temperature.

    • Stir for 15 minutes to generate the thiophenolate anion.

    • Add a solution of 3-(Chloromethyl)-5-isobutylisoxazole (1.0 eq) in a minimal amount of DMF.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure thioether.

ReactantNucleophileBaseSolventTemp. (°C)Time (h)Expected Yield
3-(Chloromethyl)-5-isobutylisoxazoleThiophenolK₂CO₃DMFRT2-390-98%
3-(Chloromethyl)-5-isobutylisoxazole4-ChlorothiophenolK₂CO₃DMFRT2-392-99%
3-(Chloromethyl)-5-isobutylisoxazoleBenzyl mercaptanK₂CO₃AcetonitrileRT3-488-95%
N-Alkylation: Synthesis of Isoxazolyl Amines

The introduction of nitrogen-containing functional groups is a common strategy in drug design to enhance solubility, introduce basic centers for salt formation, and modulate biological activity. Primary and secondary amines readily displace the chloride from 3-(Chloromethyl)-5-isobutylisoxazole to form the corresponding substituted aminomethylisoxazoles.

Protocol: Synthesis of N-Benzyl-1-(5-isobutylisoxazol-3-yl)methanamine

  • Materials:

    • 3-(Chloromethyl)-5-isobutylisoxazole (1.0 eq)

    • Benzylamine (2.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Water and Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-(Chloromethyl)-5-isobutylisoxazole (1.0 eq) in acetonitrile.

    • Add benzylamine (2.2 eq) and potassium carbonate (2.0 eq). The excess amine also acts as a scavenger for the HCl generated.

    • Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) to yield the desired N-benzylated amine.

ReactantNucleophileBaseSolventTemp. (°C)Time (h)Expected Yield
3-(Chloromethyl)-5-isobutylisoxazoleBenzylamineK₂CO₃/Excess AmineAcetonitrileReflux8-1280-90%
3-(Chloromethyl)-5-isobutylisoxazoleMorpholineK₂CO₃AcetonitrileReflux10-1485-95%
3-(Chloromethyl)-5-isobutylisoxazolePiperidineK₂CO₃/Excess AmineEthanolReflux8-1082-92%

Safety and Handling

3-(Chloromethyl)-5-isobutylisoxazole and its analogs are reactive electrophiles and should be handled with appropriate care in a well-ventilated fume hood.[4] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound.[4][6]

Conclusion

3-(Chloromethyl)-5-isobutylisoxazole is a versatile and valuable building block for the synthesis of a wide range of isoxazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The predictable reactivity of the chloromethyl group via SN2 reactions allows for the systematic introduction of diverse functional groups, enabling the fine-tuning of molecular properties for applications in drug discovery and materials science. By understanding the principles of nucleophilic substitution and employing the robust protocols described herein, scientists can efficiently generate libraries of novel isoxazole-containing compounds for biological screening and lead optimization.

References

  • Gadzhily, R. A., Potkin, V. I., Aliev, A. G., & Dikusar, E. A. (2011). Reaction of 3-alkyl(aryl)-5-chloromethylisoxazoles with nucleophilic reagents. Russian Journal of Organic Chemistry, 47(10), 1543-1547.
  • BenchChem. (2025). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane. BenchChem.
  • Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry. YouTube.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)isoxazole. Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • ResearchGate. (n.d.). Principles of thiol-dependent SN2 reactions.
  • RSC Publishing. (n.d.). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MDPI. (n.d.). Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. MDPI.
  • PubChem. (n.d.). 5-(Chloromethyl)isoxazole. PubChem.
  • YouTube. (2021, February 24). SN2 Reaction Mechanisms.
  • PubMed. (2014, May 20). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.
  • RSC Publishing. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Publishing.
  • YouTube. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroanisole. Cole-Parmer.
  • Thermo Fisher Scientific. (2023, September 5). 3-(Chloromethyl)
  • Angene Chemical. (2024, November 1).
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem.
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (n.d.). 3-(4-Butoxy-phenyl)-5-chloromethyl-isoxazole. PubChem.
  • PubChem. (n.d.). 3-[2-(4-Bromo-benzyloxy)-phenyl]-5-chloromethyl-isoxazole. PubChem.

Sources

Application Notes and Protocols for the Derivatization of 3-(Chloromethyl)-5-isobutylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities. Its presence in marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Flucloxacillin underscores its therapeutic significance.[1] The isoxazole moiety serves as a versatile scaffold that can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, including its solubility, metabolic stability, and target-binding affinity.[4][5]

The subject of this guide, 3-(chloromethyl)-5-isobutylisoxazole, is a particularly valuable synthetic intermediate for the construction of diverse molecular libraries. The isobutyl group at the 5-position provides a lipophilic handle that can influence membrane permeability and interactions with hydrophobic pockets of biological targets. Crucially, the chloromethyl group at the 3-position acts as a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides a comprehensive guide to the derivatization of 3-(chloromethyl)-5-isobutylisoxazole, offering detailed protocols for its reaction with various nucleophiles and explaining the underlying chemical principles.

Core Chemistry: The SN2 Reactivity of 3-(Chloromethyl)-5-isobutylisoxazole

The primary pathway for the derivatization of 3-(chloromethyl)-5-isobutylisoxazole is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group. This one-step process is highly reliable for constructing new carbon-heteroatom bonds.

The efficiency of these SN2 reactions is influenced by several factors, including the strength of the nucleophile, the choice of solvent, and the reaction temperature. The protocols outlined below have been designed to provide robust starting points for the synthesis of diverse derivatives.

Caption: General SN2 mechanism for the derivatization of 3-(chloromethyl)-5-isobutylisoxazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-(chloromethyl)-5-isobutylisoxazole with common classes of nucleophiles. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of Aryl Ether Derivatives (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage by reacting 3-(chloromethyl)-5-isobutylisoxazole with a phenolic nucleophile. This method is a variation of the classic Williamson ether synthesis and is widely used to introduce aryloxy moieties.

Ether_Synthesis_Workflow start Start reagents Combine Phenol and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start->reagents stir1 Stir at Room Temperature (15-30 min) reagents->stir1 add_substrate Add 3-(chloromethyl)-5-isobutylisoxazole stir1->add_substrate react Heat Reaction Mixture (e.g., 60-80 °C, 4-12 h) add_substrate->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Water, Ethyl Acetate) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product: 3-((Aryloxy)methyl)-5-isobutylisoxazole purify->end

Caption: Workflow for the synthesis of aryl ether derivatives.

Materials:

  • 3-(chloromethyl)-5-isobutylisoxazole

  • Substituted or unsubstituted phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the base (1.5 equivalents) in the chosen solvent, add the phenol (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add 3-(chloromethyl)-5-isobutylisoxazole (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter the mixture to remove inorganic salts.

  • If NaH was used, carefully quench the reaction with water.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the chloromethyl group. DMF and acetone are suitable polar aprotic solvents that can solvate the cation of the base without interfering with the nucleophile.

Protocol 2: Synthesis of Amine Derivatives

This protocol details the synthesis of secondary or tertiary amines through the reaction of 3-(chloromethyl)-5-isobutylisoxazole with a primary or secondary amine.

Amine_Synthesis_Workflow start Start reagents Combine Amine and Base (e.g., Et₃N) in Solvent (e.g., CH₃CN) start->reagents add_substrate Add 3-(chloromethyl)-5-isobutylisoxazole reagents->add_substrate react Heat Reaction Mixture (e.g., 50-80 °C, 2-6 h) add_substrate->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Water, Ethyl Acetate) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product: N-((5-Isobutylisoxazol-3-yl)methyl)amine purify->end

Caption: Workflow for the synthesis of N-substituted amine derivatives.

Materials:

  • 3-(chloromethyl)-5-isobutylisoxazole

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 3-(chloromethyl)-5-isobutylisoxazole (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 2-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Rationale: The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The choice of a non-nucleophilic base like triethylamine prevents competition with the desired amine nucleophile.

Protocol 3: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of thioethers by reacting 3-(chloromethyl)-5-isobutylisoxazole with a thiol.

Thioether_Synthesis_Workflow start Start reagents Combine Thiol and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start->reagents stir1 Stir at Room Temperature (15-30 min) reagents->stir1 add_substrate Add 3-(chloromethyl)-5-isobutylisoxazole stir1->add_substrate react Stir at Room Temperature (2-8 h) add_substrate->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Water, Ethyl Acetate) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product: 3-((Aryl/Alkylthio)methyl)-5-isobutylisoxazole purify->end

Caption: Workflow for the synthesis of thioether derivatives.

Materials:

  • 3-(chloromethyl)-5-isobutylisoxazole

  • Thiol (aliphatic or aromatic)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add 3-(chloromethyl)-5-isobutylisoxazole (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC. Some less reactive thiols may require gentle heating.

  • Once the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: Thiols are generally strong nucleophiles, and their corresponding thiolates are even more reactive. The base facilitates the deprotonation of the thiol to the thiolate, which readily displaces the chloride from the chloromethyl group.

Data Presentation

The following table provides representative quantitative data for the derivatization of chloromethylisoxazoles with various nucleophiles, based on literature reports for analogous compounds. These values should serve as a guideline for expected outcomes.

Derivative Class Nucleophile Base Solvent Temp (°C) Time (h) Expected Yield (%)
Ether 4-MethoxyphenolK₂CO₃DMF70675-90
Ether PhenolNaHAcetone50870-85
Amine MorpholineEt₃NCH₃CN60480-95
Amine BenzylamineK₂CO₃DMF70575-90
Thioether ThiophenolK₂CO₃DMFRT385-98
Thioether Benzyl mercaptanNaOHEthanolRT480-95

Conclusion and Future Perspectives

3-(Chloromethyl)-5-isobutylisoxazole is a highly versatile and valuable building block in medicinal chemistry. The protocols detailed in this application note provide a robust framework for the synthesis of a wide variety of derivatives through nucleophilic substitution reactions. The ability to readily introduce diverse functional groups allows for the systematic exploration of chemical space and the fine-tuning of molecular properties to enhance biological activity. Future work in this area will likely focus on expanding the range of nucleophiles employed, including more complex and sterically hindered reagents, as well as the development of one-pot and flow-chemistry-based approaches to further streamline the derivatization process. The continued exploration of the chemical diversity accessible from this synthon will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Bande, A. C., et al. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]

  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds.
  • Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Biological Activity Screening of 5-Isobutylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The 5-isobutylisoxazole framework, a specific subset of this versatile class, offers a unique combination of lipophilicity and structural features that warrant thorough investigation for novel biological activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 5-isobutylisoxazole derivatives for potential anticancer, antimicrobial, and anti-inflammatory properties. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for the initial biological characterization of this promising class of compounds.

Part 1: Anticancer Activity Screening

A primary and critical step in the evaluation of novel chemical entities is the assessment of their cytotoxic and antiproliferative effects against cancer cell lines. A variety of in vitro assays are available for this purpose, with the MTT assay being one of the most widely used and reliable methods for determining cell viability.[1]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow: Anticancer Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A Cancer Cell Line Culture B Cell Counting & Viability Check A->B C Seeding in 96-well Plates B->C D Prepare Serial Dilutions of 5-Isobutylisoxazole Derivatives C->D E Treat Cells with Compounds D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Incubate for 2-4 hours G->H I Solubilize Formazan Crystals H->I J Measure Absorbance at 570 nm I->J K Calculate IC50 Values J->K

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 5-isobutylisoxazole derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-isobutylisoxazole derivatives in complete medium. The final concentrations should typically range from 0.1 to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., doxorubicin).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical Anticancer Activity
Compound IDTarget Cell LineIC50 (µM)
5-IBI-001MCF-715.2
5-IBI-002MCF-78.7
5-IBI-003A54922.5
5-IBI-004A54912.1
DoxorubicinMCF-70.8
DoxorubicinA5491.2

Part 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]

Principle of Broth Microdilution

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Experimental Workflow: Antimicrobial Screening

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination A Prepare Serial Dilutions of 5-Isobutylisoxazole Derivatives B Prepare Standardized Microbial Inoculum A->B C Inoculate 96-well Plates B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 5-isobutylisoxazole derivatives dissolved in DMSO

  • Sterile 96-well round-bottom plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of the appropriate broth to all wells.

    • Add 50 µL of the stock solution of the test compound (typically at 256 µg/mL) to the first well of a row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Preparation of Microbial Inoculum:

    • Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria and 1-5 x 106 CFU/mL for fungi).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum) and a sterility control (broth only).

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Data Presentation: Hypothetical Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-IBI-00132>12864
5-IBI-002166432
5-IBI-003>128>128>128
5-IBI-00483216
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A1

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. A key initial step in screening for anti-inflammatory potential is to assess a compound's ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Principle of the Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound that can be measured spectrophotometrically.

Experimental Workflow: Anti-inflammatory Screening

cluster_0 Cell Culture & Treatment cluster_1 Nitrite Quantification cluster_2 Data Analysis A RAW 264.7 Macrophage Culture B Pre-treat with 5-Isobutylisoxazole Derivatives A->B C Stimulate with LPS B->C D Collect Supernatants C->D E Perform Griess Assay D->E F Measure Absorbance at 540 nm E->F G Calculate Nitrite Concentration F->G H Determine Inhibition of NO Production G->H

Caption: Workflow for in vitro anti-inflammatory screening using the Griess assay.

Detailed Protocol: Inhibition of LPS-Induced Nitric Oxide Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • 5-isobutylisoxazole derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 5-isobutylisoxazole derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation: Hypothetical Anti-inflammatory Activity
Compound IDInhibition of NO Production at 10 µM (%)
5-IBI-00125.4
5-IBI-00268.2
5-IBI-00315.1
5-IBI-00485.7
Dexamethasone (1 µM)92.5

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biological screening of 5-isobutylisoxazole derivatives. Positive results from these primary assays should be followed by more in-depth secondary and tertiary evaluations to elucidate the mechanism of action, assess in vivo efficacy and toxicity, and explore the structure-activity relationships within this chemical series. The versatility of the isoxazole scaffold suggests that 5-isobutylisoxazole derivatives hold significant promise as a source of novel therapeutic agents.

References

  • Grokipedia. Broth microdilution.
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  • PubMed. Bioassays for anticancer activities.
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  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer.
  • PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
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  • PubMed. Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Available at: [Link]

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  • PubMed Central. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Available at: [Link]

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  • PubMed. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Available at: [Link]

  • NIH. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Available at: [Link]

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Application Notes and Protocols: 3-(Chloromethyl)-5-isobutylisoxazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Crop Protection

The isoxazole ring system is a cornerstone in contemporary agrochemical design, prized for its metabolic stability and versatile synthetic accessibility. This five-membered heterocycle is a key structural feature in several commercial agrochemicals, where it contributes to the molecule's overall efficacy and biological target specificity. Notable examples include the soil fungicide Hymexazol, used to control diseases caused by Fusarium and Pythium species, and the pre-emergence herbicide Isoxaben, which functions by inhibiting cell wall biosynthesis in broadleaf weeds[1][2][3]. The inherent chemical properties of the isoxazole ring allow for a wide range of structural modifications, making it an attractive scaffold for the discovery of new active ingredients with novel modes of action.[4][5]

This document provides a technical guide for the application of 3-(Chloromethyl)-5-isobutylisoxazole, a versatile synthetic intermediate, in the research and development of new agrochemical candidates. The reactive chloromethyl group at the 3-position serves as a key synthetic handle for introducing diverse functionalities, enabling the exploration of a broad chemical space in the quest for next-generation fungicides and herbicides.

Physicochemical Properties of 3-(Chloromethyl)-5-isobutylisoxazole

A summary of the key physicochemical properties of the title compound is presented below. These values are essential for designing synthetic reactions and formulating screening assays.

PropertyValueSignificance in Agrochemical Research
Molecular Formula C₈H₁₂ClNOProvides the elemental composition.
Molecular Weight 173.64 g/mol Influences diffusion and transport properties.
Appearance Colorless to pale yellow oil (predicted)Basic physical state observation.
Boiling Point ~220-230 °C (predicted at atm. pressure)Important for purification by distillation.
Solubility Soluble in most organic solvents (e.g., DCM, THF, Acetone). Insoluble in water.Critical for selecting reaction and formulation solvents.
Reactivity The C-Cl bond is susceptible to nucleophilic substitution.This is the key to its utility as a synthetic intermediate.

Synthesis of the Intermediate: 3-(Chloromethyl)-5-isobutylisoxazole

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, with one of the most common being the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7] For the title compound, a plausible and efficient route involves the reaction of chloroacetonitrile oxide with an appropriately substituted alkyne.

Protocol 1: Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole

This protocol outlines a two-step process starting from chloroaldoxime to generate the nitrile oxide in situ, which then reacts with 4-methyl-1-pentyne.

Step 1: In situ generation of Chloroacetonitrile Oxide Chloroacetonitrile oxide is a reactive intermediate generated from chloroaldoxime.

Step 2: [3+2] Cycloaddition The generated nitrile oxide readily undergoes cycloaddition with an alkyne to form the isoxazole ring.

Materials:

  • Chloroaldoxime

  • 4-Methyl-1-pentyne

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chloroaldoxime (1.0 eq) in anhydrous DCM (approx. 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-methyl-1-pentyne (1.2 eq) to the solution.

  • Slowly add a solution of triethylamine (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes. The triethylamine acts as a base to facilitate the elimination of HCl from the chloroaldoxime, forming the nitrile oxide.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5% NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3-(Chloromethyl)-5-isobutylisoxazole.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The nitrile oxide intermediate is sensitive to water, which can lead to side reactions. Flame-drying the glassware and using anhydrous solvents are crucial.

  • Slow Addition of Base: The formation of the nitrile oxide is an exothermic process. Slow addition of triethylamine at a low temperature helps to control the reaction rate and prevent dimerization of the nitrile oxide.

  • Aqueous Work-up: The washing steps are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials, simplifying the subsequent purification.

Application in the Synthesis of Agrochemical Candidates

The chloromethyl group on the isoxazole ring is an excellent electrophilic site, making it highly reactive towards a wide range of nucleophiles. This allows for the straightforward introduction of ether, thioether, amine, and other linkages, which can be used to couple the isoxazole core to other pharmacologically active moieties.[8][9]

G cluster_start Starting Intermediate cluster_reactions Nucleophilic Substitution (S N 2) cluster_products Potential Agrochemical Candidates start 3-(Chloromethyl)-5-isobutylisoxazole ether Ether Synthesis (e.g., + Phenol) start->ether + R-OH, Base thioether Thioether Synthesis (e.g., + Thiophenol) start->thioether + R-SH, Base amine Amine Synthesis (e.g., + Aniline) start->amine + R₂NH triazole Triazole Linkage (e.g., + 1,2,4-Triazole) start->triazole + Triazole, Base fungicide Novel Fungicides ether->fungicide thioether->fungicide herbicide Novel Herbicides amine->herbicide triazole->fungicide

Caption: Synthetic utility of 3-(Chloromethyl)-5-isobutylisoxazole.

Protocol 2: Synthesis of a Potential Fungicide via Ether Linkage

This protocol describes the synthesis of a candidate fungicide by reacting 3-(Chloromethyl)-5-isobutylisoxazole with 2,4-dichlorophenol. Phenolic ethers are common motifs in agrochemicals.

Materials:

  • 3-(Chloromethyl)-5-isobutylisoxazole

  • 2,4-Dichlorophenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichlorophenol (1.0 eq) in acetone in a round-bottom flask, add finely ground potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 20 minutes to form the potassium phenoxide salt.

  • Add a solution of 3-(Chloromethyl)-5-isobutylisoxazole (1.1 eq) in acetone to the reaction mixture.

  • Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (hexanes/ethyl acetate) to obtain the pure 3-((2,4-dichlorophenoxy)methyl)-5-isobutylisoxazole.

Self-Validating System: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired reaction has occurred. The disappearance of the phenolic -OH peak in the ¹H NMR spectrum is a key indicator of success.

Biological Screening Methodologies

Once novel derivatives are synthesized, they must be evaluated for biological activity. The following are standard, robust protocols for initial screening.

Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)

This method assesses the ability of a compound to inhibit the mycelial growth of a target fungus.

Target Pathogens:

  • Fusarium oxysporum (causes Fusarium wilt)

  • Botrytis cinerea (causes grey mould)

  • Rhizoctonia solani (causes root rot)

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of target fungi on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 2 °C)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Autoclave the PDA medium and allow it to cool to approximately 50-55 °C.

  • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without any test compound.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data at different concentrations.

Hypothetical Screening Data:

CompoundTarget FungusEC₅₀ (µg/mL)
Fungicide Candidate 1 Botrytis cinerea15.2
(from Protocol 2)Fusarium oxysporum28.5
Hymexazol (Standard) Fusarium oxysporum5.8
Protocol 4: Pre-emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on the germination and early growth of weed species when applied to the soil before they emerge.

Test Species:

  • Echinochloa crus-galli (Barnyard grass - a monocot)

  • Amaranthus retroflexus (Redroot pigweed - a dicot)

Materials:

  • Synthesized test compounds

  • Acetone and Tween-20 (surfactant)

  • Potting soil mix

  • Seeds of test species

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock with water containing 0.5% Tween-20 to the desired application rate (e.g., 250, 500, 1000 g a.i./ha).

  • Fill pots with the potting soil mix.

  • Sow a known number of seeds (e.g., 20) of each test species into separate pots at a shallow depth.

  • Apply the test solution evenly to the soil surface using a laboratory sprayer. A control group should be sprayed with the solvent-water mixture only.

  • Place the pots in a growth chamber maintained at 25-28 °C with a 16h/8h light/dark cycle.

  • Water the pots as needed to maintain soil moisture.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

  • Calculate the germination inhibition percentage and fresh weight of the surviving seedlings compared to the control.

G cluster_prep Assay Preparation cluster_app Application & Incubation cluster_eval Evaluation cluster_data Data Analysis A Prepare Test Solutions (Compound in Acetone/Tween-20) C Apply Solution to Soil Surface (Pre-emergence) A->C B Sow Seeds in Pots (e.g., E. crus-galli) B->C D Incubate in Growth Chamber (14-21 days) C->D E Count Emerged Seedlings D->E F Assess Phytotoxicity (0-100% injury) D->F G Measure Fresh Weight D->G H Calculate % Inhibition E->H F->H G->H

Caption: Workflow for pre-emergence herbicidal screening.

Conclusion

3-(Chloromethyl)-5-isobutylisoxazole represents a valuable and highly adaptable starting material for the synthesis of novel agrochemical candidates. Its activated chloromethyl group provides a reliable anchor point for the introduction of diverse chemical functionalities through straightforward nucleophilic substitution reactions. The protocols detailed herein offer a robust framework for the synthesis of this intermediate and its subsequent elaboration into potential fungicidal and herbicidal compounds. Furthermore, the provided biological screening methods serve as a reliable foundation for the initial evaluation of these new chemical entities, facilitating the discovery and development of the next generation of crop protection agents.

References

  • Organic Chemistry Portal. Isoxazole Synthesis. Available online: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available online: [Link]

  • ResearchGate. Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Available online: [Link]

  • Springer. The synthetic and therapeutic expedition of isoxazole and its analogs. Available online: [Link]

  • ResearchGate. Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Available online: [Link]

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  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. Available online: [Link]

  • Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. Available online: [Link]

  • The Pharma Innovation Journal. In vitro evaluation of fungicides and plant extracts against the mycelial growth of Neovossia indica. Available online: [Link]

  • National Center for Biotechnology Information. A Rapid and Simple Bioassay Method for Herbicide Detection. Available online: [Link]

  • AERU. Isoxaben (Ref: EAF 496). University of Hertfordshire. Available online: [Link]

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Application Notes and Protocols for the N-Alkylation of Amines with 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole motif, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates stems from its unique physicochemical properties. The isoxazole ring is not merely a passive scaffold; it actively participates in modulating a compound's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve aqueous solubility, and act as a bioisosteric replacement for other functional groups, thereby fine-tuning the molecule's interaction with its biological target.[3] The derivatization of the isoxazole core, particularly through the introduction of amine functionalities, opens up a vast chemical space for the development of novel therapeutics with potential applications in oncology, infectious diseases, and neurology.[1][2]

This application note provides a detailed protocol for the N-alkylation of primary and secondary amines with 3-(chloromethyl)-5-isobutylisoxazole, a key intermediate for the synthesis of a diverse library of pharmacologically relevant compounds. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen experimental conditions to ensure successful implementation by researchers in drug development and academia.

Reaction Mechanism: A Classic SN2 Pathway

The alkylation of an amine with 3-(chloromethyl)-5-isobutylisoxazole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion as a leaving group. The reaction is a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. As the reaction progresses, the generated HCl will protonate the basic amine starting material, rendering it non-nucleophilic and halting the reaction. To circumvent this, a non-nucleophilic base is added to the reaction mixture to neutralize the HCl as it is formed, thus ensuring a continuous supply of the free amine for the alkylation reaction.

It is important to note that the product of the initial alkylation, a secondary amine (if starting from a primary amine), is often more nucleophilic than the starting amine. This can lead to a subsequent alkylation reaction, resulting in the formation of a tertiary amine, and potentially even a quaternary ammonium salt.[6][7] Careful control of the stoichiometry of the reactants is therefore essential to favor the desired mono-alkylation product.

Experimental Protocol: N-Alkylation of Amines with 3-(Chloromethyl)-5-isobutylisoxazole

This protocol provides a general procedure for the synthesis of N-substituted ((5-isobutylisoxazol-3-yl)methyl)amines. The reaction conditions may require optimization for specific amine substrates.

Materials and Reagents
ReagentSupplierCAS NumberNotes
3-(Chloromethyl)-5-isobutylisoxazoleVariousNot availableCan be synthesized from 5-isobutyl-3-(hydroxymethyl)isoxazole.
Primary or Secondary AmineVariousSubstrate-dependentEnsure the amine is of high purity.
Anhydrous Potassium Carbonate (K₂CO₃)Sigma-Aldrich584-08-7Finely powdered and dried prior to use.
Triethylamine (Et₃N)Sigma-Aldrich121-44-8Distilled from calcium hydride before use.
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich68-12-2Stored over molecular sieves.
Anhydrous Acetonitrile (MeCN)Sigma-Aldrich75-05-8Stored over molecular sieves.
Ethyl acetate (EtOAc)Fisher Scientific141-78-6ACS grade or higher.
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
Brine (saturated aqueous NaCl)In-house preparation-
Anhydrous sodium sulfate (Na₂SO₄)Fisher Scientific7757-82-6
Safety Precautions
  • 3-(Chloromethyl)-5-isobutylisoxazole: As a reactive alkylating agent, this compound should be handled with care in a well-ventilated fume hood.[8][9] It is classified as an irritant.[10] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Amines: Many amines are volatile, flammable, and can be corrosive or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: DMF and acetonitrile are flammable and have associated health risks. Handle in a fume hood and avoid inhalation or skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or acetonitrile, approximately 10 mL per mmol of amine). Add the base (1.5-2.0 equivalents). Commonly used bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of the Alkylating Agent: Dissolve 3-(chloromethyl)-5-isobutylisoxazole (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If potassium carbonate was used, filter the mixture to remove the inorganic salts.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired N-substituted ((5-isobutylisoxazol-3-yl)methyl)amine.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table provides a general guideline for reaction conditions with different classes of amines. Optimization may be necessary for specific substrates.

Amine TypeBase (equivalents)SolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Primary AliphaticK₂CO₃ (1.5)DMF60-704-860-85
Secondary AliphaticK₂CO₃ (1.5)DMF70-806-1255-80
Primary AromaticEt₃N (2.0)MeCNReflux8-1640-70
Secondary AromaticEt₃N (2.0)MeCNReflux12-2435-65

Visualizing the Workflow and Reaction

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve Amine and Base in Anhydrous Solvent B Add 3-(Chloromethyl)-5-isobutylisoxazole A->B Dropwise addition C Heat and Stir Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D Periodic sampling E Quench with Water D->E Upon completion F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the alkylation of amines.

Chemical Reaction Diagram

Reaction reagents 3-(Chloromethyl)-5-isobutylisoxazole + R¹R²NH conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat product N-((5-isobutylisoxazol-3-yl)methyl)-R¹R²-amine reagents->product S N 2

Caption: SN2 reaction of 3-(chloromethyl)-5-isobutylisoxazole with an amine.

Expertise & Experience: Rationale Behind Experimental Choices

  • Choice of Base: The selection of the base is critical for the success of the reaction. Potassium carbonate is a mild, inexpensive, and effective base for alkylations with aliphatic amines in polar aprotic solvents like DMF. For less nucleophilic aromatic amines, a stronger, soluble organic base like triethylamine in a solvent such as acetonitrile is often preferred to ensure complete neutralization of the generated HCl. The base should be non-nucleophilic to avoid competing with the amine in the alkylation reaction.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions. They are capable of solvating the cationic species (the protonated base) while not strongly solvating the anionic nucleophile (the amine), thus enhancing its reactivity. The anhydrous nature of the solvent is crucial to prevent hydrolysis of the chloromethyl starting material.

  • Control of Stoichiometry: To minimize the formation of the over-alkylated tertiary amine or quaternary ammonium salt, it is advisable to use a slight excess of the amine or to add the 3-(chloromethyl)-5-isobutylisoxazole slowly to the reaction mixture. This ensures that the concentration of the alkylating agent is kept low relative to the primary amine, favoring the mono-alkylation product.

  • Temperature and Reaction Time: The reaction temperature is a key parameter to control the reaction rate. More reactive aliphatic amines may proceed at lower temperatures, while less reactive aromatic amines often require heating to reflux to achieve a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid decomposition of the product upon prolonged heating.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be self-validating through in-process controls and final product characterization.

  • In-Process Monitoring: Regular monitoring of the reaction by TLC or LC-MS provides real-time information on the consumption of starting materials and the formation of the product and any byproducts. This allows for adjustments to the reaction conditions if necessary and provides confidence in the progression of the reaction.

  • Work-up and Purification: The described work-up procedure is designed to effectively remove the base, unreacted starting materials, and any water-soluble byproducts. The final purification step, either by column chromatography or recrystallization, ensures the isolation of the desired product in high purity.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods. ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the successful formation of the C-N bond and the presence of both the isoxazole and amine moieties. Mass spectrometry will confirm the molecular weight of the product. This comprehensive characterization provides unambiguous validation of the experimental outcome.

References

  • Verma, A., Joshi, S., & Singh, D. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies, 18(5), 623-639.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Li, Y., & Zhang, Q. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(14), 3899-3910.
  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 17, 2026, from [Link]

  • Material Safety Data Sheet according to 91/155/EC - ISO 11014-1. (2006, April 26).
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved January 17, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved January 17, 2026, from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved January 17, 2026, from [Link]

  • Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved January 17, 2026, from [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.

Sources

The Versatile Role of 3-(Chloromethyl)-5-isobutylisoxazole in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

Isoxazoles represent a prominent class of five-membered heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of therapeutic agents. Molecules containing the isoxazole moiety have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The strategic functionalization of the isoxazole ring allows for the fine-tuning of a compound's pharmacological profile, making it a valuable scaffold in modern drug discovery.

This document provides detailed application notes and experimental protocols for the use of a key isoxazole-based building block, 3-(Chloromethyl)-5-isobutylisoxazole , in the synthesis of novel heterocyclic compounds. The chloromethyl group at the 3-position serves as a reactive handle for the introduction of the isoxazole core onto various nucleophilic substrates, particularly nitrogen-containing heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will explore its application in the N-alkylation of indoles and imidazoles, two ubiquitous scaffolds in pharmaceuticals, providing step-by-step protocols, mechanistic insights, and expected outcomes.

Synthesis of the Key Reagent: 3-(Chloromethyl)-5-isobutylisoxazole

A robust and scalable synthesis of 3-(chloromethyl)-5-isobutylisoxazole is crucial for its widespread application. A common and effective method involves a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an aldoxime, and a suitably substituted alkyne. The following protocol is a representative procedure adapted from established methodologies for the synthesis of substituted isoxazoles.

Protocol 1: Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole

This two-step protocol involves the initial formation of 5-isobutylisoxazole-3-carbaldehyde oxime, followed by its conversion to the desired chloromethyl derivative.

Step 1: Synthesis of 5-Isobutylisoxazole-3-carbaldehyde Oxime

  • To a stirred solution of 5-isobutylisoxazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water (0.2 M) is added hydroxylamine hydrochloride (1.2 eq).

  • Sodium acetate (1.5 eq) is then added portion-wise to the mixture.

  • The reaction is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Chlorination of 5-Isobutylisoxazole-3-carbaldehyde Oxime

  • The crude 5-isobutylisoxazole-3-carbaldehyde oxime (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF) (0.3 M).

  • The solution is cooled to 0 °C in an ice bath.

  • N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(chloromethyl)-5-isobutylisoxazole as a colorless oil.

Application in N-Alkylation of Heterocycles

The primary utility of 3-(chloromethyl)-5-isobutylisoxazole lies in its ability to act as an electrophile in substitution reactions. The electron-withdrawing nature of the isoxazole ring enhances the reactivity of the chloromethyl group towards nucleophilic attack. This makes it an excellent reagent for the N-alkylation of a wide range of heterocyclic systems.

Protocol 2: N-Alkylation of Indole with 3-(Chloromethyl)-5-isobutylisoxazole

The N-alkylation of indoles is a fundamental transformation in the synthesis of many biologically active compounds. The following protocol describes a general procedure for the synthesis of 1-((5-isobutylisoxazol-3-yl)methyl)-1H-indole.

Materials:

  • Indole

  • 3-(Chloromethyl)-5-isobutylisoxazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, during which hydrogen gas will evolve.

  • Slowly add a solution of 3-(chloromethyl)-5-isobutylisoxazole (1.1 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting indole.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to isolate the desired N-alkylated indole.

Scientific Rationale: The use of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the indole nitrogen, forming the highly nucleophilic indolate anion. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile. The reaction proceeds via a standard SN2 mechanism.

Experimental Workflow: N-Alkylation of Indole

G cluster_start Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Start: Indole & NaH in DMF deprotonation Deprotonation at 0°C start->deprotonation add_alkylating_agent Add 3-(Chloromethyl)-5-isobutylisoxazole deprotonation->add_alkylating_agent stir_rt Stir at Room Temperature (12-18h) add_alkylating_agent->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Product: 1-((5-isobutylisoxazol-3-yl)methyl)-1H-indole purification->product

Caption: Workflow for the N-alkylation of indole.

Protocol 3: N-Alkylation of Imidazole with 3-(Chloromethyl)-5-isobutylisoxazole

Imidazole is another key heterocycle found in numerous pharmaceuticals. Its N-alkylation can be achieved under similar conditions to indole, though the basicity of the reaction medium needs careful consideration to avoid side reactions.

Materials:

  • Imidazole

  • 3-(Chloromethyl)-5-isobutylisoxazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane

  • Water

Procedure:

  • To a suspension of imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.4 M) in a round-bottom flask, add 3-(chloromethyl)-5-isobutylisoxazole (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated imidazole.

Scientific Rationale: For imidazoles, a milder base such as potassium carbonate is often sufficient to facilitate the alkylation. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via an SN2 displacement of the chloride by the imidazole nitrogen.

G Nucleophile (Indole/Imidazole Anion) Nucleophile (Indole/Imidazole Anion) Transition State Transition State Nucleophile (Indole/Imidazole Anion)->Transition State Attack at CH2Cl N-Alkylated Product + Cl- N-Alkylated Product + Cl- Transition State->N-Alkylated Product + Cl- Chloride leaving group departs 3-(Chloromethyl)-5-isobutylisoxazole 3-(Chloromethyl)-5-isobutylisoxazole 3-(Chloromethyl)-5-isobutylisoxazole->Transition State

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(Chloromethyl)-5-isobutylisoxazole. This guide is designed for chemistry professionals engaged in the synthesis and purification of this key intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your research and development needs.

Critical Safety Bulletin

Before proceeding with any purification technique, it is imperative to acknowledge the potential hazards associated with 3-(Chloromethyl)-5-isobutylisoxazole and related compounds.

  • Hazard Profile: Chloromethylated heterocyclic compounds are often classified as corrosive and can cause severe skin burns and eye damage[1][2]. They are lachrymators and respiratory irritants.

  • Required Precautions:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors[1][2].

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile, neoprene), chemical safety goggles, a face shield, and a lab coat[1][3]. Ensure contaminated clothing is removed and washed before reuse[1].

    • Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water[3][4]. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention[2][4]. If inhaled, move to fresh air[2]. If swallowed, do NOT induce vomiting and seek immediate medical attention[1][4].

    • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for 3-(Chloromethyl)-5-isobutylisoxazole or a closely related analogue before beginning any work[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-(Chloromethyl)-5-isobutylisoxazole?

The primary purification techniques depend on the physical state of your crude product and the nature of the impurities. The most effective methods are:

  • Column Chromatography: This is the most universally applied and often most effective method for purifying isoxazole derivatives, especially for removing closely related isomers or byproducts[5][6].

  • Vacuum Distillation: If the compound is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an excellent choice for large-scale purification, as it effectively removes non-volatile impurities.

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity, provided a suitable solvent or solvent system can be identified[7][8][9].

Q2: What are the typical impurities I should expect from the synthesis of 3-(Chloromethyl)-5-isobutylisoxazole?

Impurities are typically related to the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding aldoxime or 2,3-dichloropropene if using a cycloaddition route[10].

  • Byproducts: The formation of regioisomers (e.g., 5-(chloromethyl)-3-isobutylisoxazole) can occur, and these often have very similar polarities, making separation challenging[5].

  • Solvent and Reagents: Residual solvents or reagents from the reaction and workup steps.

  • Decomposition Products: The isoxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened or other degradation products[5].

Q3: How can I quickly assess the purity of my fractions or final product?

Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification progress[5][11]. Use a suitable eluent (e.g., a hexane/ethyl acetate mixture) and visualize the spots under UV light. For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the standard methods[6][9][11].

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a practical Q&A format.

Scenario 1: Column Chromatography Issues

Q: My column isn't separating the product from a close-running impurity. What can I do?

A: This is a common challenge, especially with regioisomers[5]. Here’s a systematic approach to improve separation:

  • Optimize the Solvent System: The initial choice of eluent is critical. If your standard Hexane/Ethyl Acetate system fails, systematically screen other solvent systems using TLC[5].

    • Causality: The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.

    • Actionable Insight: Try switching to a different solvent system with different selectivities, such as Dichloromethane/Methanol or Toluene/Acetone. Sometimes, a three-solvent mixture (e.g., Hexane/Dichloromethane/Ethyl Acetate) provides the necessary resolution that a two-solvent system cannot.

  • Modify the Stationary Phase:

    • Causality: Standard silica gel is slightly acidic, which can cause tailing or decomposition of sensitive compounds.

    • Actionable Insight: If you observe significant tailing, try neutralizing the silica gel by adding a small amount of triethylamine (~0.5%) to your eluent[5]. Alternatively, consider using a different stationary phase like neutral alumina or a reverse-phase C18 silica for particularly stubborn separations.

  • Improve Column Packing and Loading:

    • Causality: A poorly packed column with air bubbles or channels will lead to broad bands and poor separation. Overloading the column is also a common cause of failure.

    • Actionable Insight: Ensure you pack a homogenous, bubble-free column. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., 1 g of crude on 50-100 g of silica). Load the sample in a minimal amount of solvent.

Scenario 2: Recrystallization Difficulties

Q: My product is an oil and won't crystallize, or it "oils out" instead of forming crystals. What's the solution?

A: "Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid phase rather than a solid lattice. This often happens if the solution is cooled too quickly or if the compound's melting point is lower than the temperature of the solution.

  • Solvent Selection is Key:

    • Causality: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely at its boiling point[7].

    • Actionable Insight: Experiment with a range of single solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate). If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common pairs include Ethanol/Water and Hexane/Ethyl Acetate.

  • Control the Cooling Rate:

    • Causality: Rapid cooling favors precipitation over crystallization, leading to smaller, less pure crystals or oiling out. Slow cooling allows for the ordered formation of a crystal lattice, excluding impurities.

    • Actionable Insight: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize yield.

  • Induce Crystallization:

    • Causality: Crystallization requires a nucleation site to begin.

    • Actionable Insight: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.

Scenario 3: Product Decomposition

Q: My product seems to be decomposing during purification, especially when heated. Why is this happening and how can I prevent it?

A: The isoxazole ring can be thermally labile and sensitive to certain conditions[5]. The chloromethyl group is also reactive.

  • Avoid Excessive Heat:

    • Causality: High temperatures during solvent evaporation or distillation can provide the activation energy for decomposition pathways.

    • Actionable Insight: When removing solvent after chromatography, use a rotary evaporator with a water bath temperature kept as low as possible (e.g., <40 °C). If you must distill the product, always use high vacuum to lower the boiling point significantly[12][13].

  • Maintain Neutral pH:

    • Causality: Strong acids or bases can catalyze the degradation of the isoxazole ring[5].

    • Actionable Insight: Ensure that any aqueous washes during the workup are followed by a wash with a neutral brine solution. If using chromatography, opt for neutral stationary phases like neutral alumina if your compound shows sensitivity to silica gel.

Workflow Diagrams and Data

Decision Logic for Purification Method Selection

The choice of purification method is dictated by the scale of the reaction and the nature of the crude product. The following decision tree can guide your selection process.

Purification_Decision_Tree start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid purity_check Purity >90% by NMR/TLC? is_solid->purity_check Yes chromatography Column Chromatography is_solid->chromatography No (Oily/Waxy) scale_check_solid Scale > 20g? purity_check->scale_check_solid Yes purity_check->chromatography No recrystallize Recrystallization scale_check_solid->recrystallize Yes (Optimize for scale) scale_check_solid->recrystallize No scale_check_oil Scale > 20g? scale_check_oil->chromatography No distillation Vacuum Distillation scale_check_oil->distillation Yes (If thermally stable) chromatography->scale_check_oil chrom_first Consider initial purification by chromatography

Sources

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-isobutylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important isoxazole derivative. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(Chloromethyl)-5-isobutylisoxazole?

A1: The most common and efficient method for synthesizing 3-(Chloromethyl)-5-isobutylisoxazole involves a two-step process. The first step is a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between isobutylacetylene and a suitable nitrile oxide precursor to form 3-(hydroxymethyl)-5-isobutylisoxazole. The second step is the chlorination of the hydroxymethyl group, typically using a reagent like thionyl chloride (SOCl₂).

Q2: What are the most common byproducts I should expect during the synthesis?

A2: Byproducts can arise from both the cycloaddition and the chlorination steps. The most prevalent byproducts are:

  • From the 1,3-Dipolar Cycloaddition:

    • Regioisomers: Specifically, the 3-isobutyl-5-(chloromethyl)isoxazole, although the formation of the desired 3,5-disubstituted isoxazole is generally favored with terminal alkynes.[1][2]

    • Furoxans: These are dimerization products of the nitrile oxide intermediate, such as dichlorofuroxan, which can form if the nitrile oxide concentration is too high or if it reacts slowly with the alkyne.[3][4]

  • From the Chlorination Step:

    • Unreacted Starting Material: Incomplete conversion of 3-(hydroxymethyl)-5-isobutylisoxazole.

    • Over-chlorinated products: While less common for primary alcohols, harsh reaction conditions could potentially lead to further chlorination, for instance at the isobutyl group, although this is not a typical side reaction under controlled conditions.

    • Degradation Products: The isoxazole ring is generally stable, but prolonged exposure to harsh acidic conditions generated during the chlorination might lead to some degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield of the Desired 3,5-Disubstituted Isoxazole in the Cycloaddition Step

Symptoms:

  • The primary product isolated is a furoxan.

  • A significant amount of the regioisomer is detected by NMR or LC-MS analysis.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Nitrile Oxide Dimerization The in-situ generated nitrile oxide can dimerize to form a stable furoxan if its concentration is too high relative to the dipolarophile (isobutylacetylene). This is a common side reaction in 1,3-dipolar cycloadditions.[3][4]1. Slow Addition of Precursors: Add the nitrile oxide precursor (e.g., chloroacetaldoxime) or the activating agent (e.g., a base) slowly to the reaction mixture containing the isobutylacetylene. This maintains a low concentration of the reactive nitrile oxide, favoring the cycloaddition over dimerization. 2. Optimize Stoichiometry: Use a slight excess of the isobutylacetylene to ensure the nitrile oxide has a higher probability of reacting with it.
Poor Regioselectivity While the reaction of terminal alkynes with nitrile oxides generally favors the 3,5-disubstituted product, factors like solvent polarity and temperature can influence the regioselectivity.[1][2][5]1. Solvent Screening: Experiment with different solvents. Non-polar solvents often provide higher regioselectivity. 2. Temperature Control: Run the reaction at a lower temperature. This can enhance the selectivity of the cycloaddition.

Experimental Protocol: Minimizing Furoxan Formation

  • To a stirred solution of isobutylacetylene (1.2 equivalents) in an appropriate solvent (e.g., toluene), add chloroacetaldoxime (1.0 equivalent).

  • Slowly, over a period of 1-2 hours, add a solution of a suitable base (e.g., triethylamine) in the same solvent.

  • Maintain the reaction temperature at room temperature or below.

  • Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting materials and minimize the formation of the furoxan byproduct.

Problem 2: Incomplete Chlorination or Formation of Impurities in the Final Step

Symptoms:

  • The presence of the starting material, 3-(hydroxymethyl)-5-isobutylisoxazole, in the final product.

  • The appearance of unidentified peaks in the NMR or LC-MS of the crude product.

  • The product has a dark color, suggesting degradation.[6]

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Chlorinating Agent or Reaction Time The conversion of the alcohol to the chloride may be incomplete if the amount of thionyl chloride is insufficient or the reaction is not allowed to proceed to completion.1. Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents). 2. Monitor the Reaction: Track the reaction progress using TLC or GC-MS until the starting material is no longer detectable.
Reaction with Impurities Thionyl chloride is a reactive reagent and can react with impurities present in the starting material or solvent, such as water. Reaction with water produces HCl and SO₂, which can lead to side reactions.[7]1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Purify the Starting Material: Ensure the 3-(hydroxymethyl)-5-isobutylisoxazole is of high purity before proceeding with the chlorination.
Degradation of Product Prolonged reaction times or high temperatures can lead to the degradation of the desired product, especially in the presence of the HCl generated in situ.1. Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature. Avoid excessive heating. 2. Work-up Procedure: Once the reaction is complete, quench the excess thionyl chloride carefully (e.g., by pouring the reaction mixture onto ice water) and proceed with the extraction and purification promptly.

Experimental Protocol: Clean Chlorination of 3-(hydroxymethyl)-5-isobutylisoxazole

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)-5-isobutylisoxazole (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[8]

Visualization of Key Processes

Diagram 1: Synthetic Pathway and Potential Byproducts

This diagram illustrates the two-step synthesis of 3-(Chloromethyl)-5-isobutylisoxazole and highlights the formation of the main byproducts.

Synthesis_Byproducts cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Chlorination Isobutylacetylene Isobutylacetylene Cycloaddition [3+2] Isobutylacetylene->Cycloaddition Chloroacetaldoxime Chloroacetaldoxime Nitrile_Oxide Chloroacetonitrile Oxide (in situ) Chloroacetaldoxime->Nitrile_Oxide Base Nitrile_Oxide->Cycloaddition Furoxan Dichlorofuroxan Nitrile_Oxide->Furoxan Dimerization Byproduct Desired_Intermediate 3-(Hydroxymethyl)-5-isobutylisoxazole Cycloaddition->Desired_Intermediate Major Regioisomer 5-(Hydroxymethyl)-3-isobutylisoxazole Cycloaddition->Regioisomer Minor Byproduct Chlorination SOCl2 Desired_Intermediate->Chlorination Final_Product 3-(Chloromethyl)-5-isobutylisoxazole Chlorination->Final_Product Unreacted_SM Unreacted Intermediate Chlorination->Unreacted_SM Degradation Degradation Products Chlorination->Degradation

Caption: Synthetic route and potential byproducts.

Diagram 2: Troubleshooting Logic for Low Yield in Cycloaddition

This flowchart provides a logical sequence for troubleshooting low yields in the first step of the synthesis.

Troubleshooting_Cycloaddition start Low Yield of Desired Isoxazole check_byproducts Analyze crude mixture by NMR/LC-MS. What are the major byproducts? start->check_byproducts is_furoxan Furoxan is the major byproduct check_byproducts->is_furoxan is_regioisomer Regioisomer is a significant byproduct check_byproducts->is_regioisomer is_furoxan->is_regioisomer No slow_addition Implement slow addition of nitrile oxide precursor/base. is_furoxan->slow_addition Yes solvent_screen Screen different solvents (e.g., non-polar). is_regioisomer->solvent_screen Yes end Improved Yield is_regioisomer->end No optimize_stoichiometry Use a slight excess of isobutylacetylene. slow_addition->optimize_stoichiometry optimize_stoichiometry->end temp_control Lower the reaction temperature. solvent_screen->temp_control temp_control->end

Caption: Troubleshooting flowchart for cycloaddition.

References

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]

  • ResearchGate. (n.d.). Dimerization reaction of cyanide oxide: Important route for synthesis of furoxan derivatives. Retrieved January 17, 2026, from [Link]

  • Li, G., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421. [Link]

  • ResearchGate. (n.d.). Synthesis of regioisomeric 3,5‐diarylsubstituted isoxazoles. Retrieved January 17, 2026, from [Link]

  • Tran, C. D., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • Wikipedia. (2023, December 29). Thionyl chloride. [Link]

  • Nagy, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(17), 5283. [Link]

  • Reddit. (2022, July 12). reactions with thionyl chloride. r/OrganicChemistry. [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Grundmann, C., & Grünanger, P. (1971). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic, 354-357. [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Scribd. (n.d.). Socl 2. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Reddit. (2019, November 28). Reactions with SOCl2. r/Chempros. [Link]

  • Wikipedia. (2023, November 29). 1,3-Dipolar cycloaddition. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved January 17, 2026, from [Link]

  • Lima, D. P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(11), 1269. [Link]

  • Le, P. H., et al. (2019). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. The Journal of organic chemistry, 84(15), 9817–9823. [Link]

  • Chen, Y.-C., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 23(10), 2465. [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • CrystEngComm. (2018). Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. CrystEngComm, 20(38), 5707-5715. [Link]

  • Google Patents. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
  • Google Patents. (n.d.). EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for higher yields and purity.

Introduction: The Significance and Challenges of Isoxazole Synthesis

The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] The 3,5-disubstituted pattern is particularly common. The most robust and widely used method for its synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[3][4] This reaction is valued for its high regioselectivity and functional group tolerance.

However, the synthesis is not without its challenges. The key intermediate, the nitrile oxide, is often unstable and generated in situ. This can lead to issues such as low yields, the formation of dimeric side products, and difficulties in purification. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3,5-disubstituted isoxazoles?

The most common and reliable method is the [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne. This reaction is highly regioselective, almost exclusively yielding the 3,5-disubstituted isomer. The nitrile oxide is typically generated in situ from an aldoxime precursor using an oxidizing agent.[3][4]

Q2: How is the nitrile oxide intermediate typically generated?

Nitrile oxides are reactive and often unstable, so they are usually prepared in the presence of the alkyne (the dipolarophile). A common method is the oxidation of an aldoxime. This can be achieved using a variety of reagent systems, such as N-Chlorosuccinimide (NCS) with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or using alkyl nitrites as oxidizing agents.[5][6][7][8]

Q3: Why is my reaction giving a low yield?

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can often be attributed to the dimerization of the nitrile oxide intermediate to form a furoxan side product.[9] This occurs when the concentration of the nitrile oxide is too high, or if it does not react quickly with the alkyne. Other potential causes include poor quality of starting materials, suboptimal reaction temperature, or incorrect choice of solvent or base.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You should track the consumption of your starting materials (the aldoxime and alkyne). The appearance of a new spot corresponding to the isoxazole product, which is typically less polar than the starting aldoxime, indicates that the reaction is proceeding. Staining with potassium permanganate can be useful for visualizing the alkyne and the product.

Section 2: Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 3,5-disubstituted isoxazoles.

Problem 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired isoxazole, consider the following potential causes and solutions:

  • Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide is the critical step.

    • Troubleshooting:

      • Check Your Oxidant and Base: Ensure your oxidizing agent (e.g., NCS, tert-butyl nitrite) is of high quality and that your base (e.g., DBU, triethylamine) is anhydrous. The combination of NCS and DBU in DMF is a robust system for this transformation.[6][7][8]

      • Temperature Control: The generation of the hydroximoyl chloride intermediate (when using NCS) is often performed at 0 °C, followed by elimination to the nitrile oxide at room temperature. Ensure your temperature control is accurate.

      • Alternative Reagents: Consider using a different system for nitrile oxide generation. For example, tert-butyl hypoiodite (t-BuOI), generated in situ, can be a mild and effective reagent.[10]

  • Decomposition of Starting Materials or Product: Aldoximes and some alkynes can be sensitive to harsh conditions.

    • Troubleshooting:

      • Purity of Starting Materials: Verify the purity of your aldoxime and alkyne by NMR or other analytical techniques. Impurities can interfere with the reaction.

      • Milder Conditions: If you suspect decomposition, try running the reaction at a lower temperature or using a milder base. For instance, 2,6-lutidine can be a less aggressive base than DBU.[10]

Problem 2: Formation of Furoxan Side Products

The most common side product in this reaction is the furoxan, which results from the dimerization of two molecules of the nitrile oxide.

  • Explanation of the Cause: Furoxan formation is a second-order reaction with respect to the nitrile oxide. Therefore, it is favored at high concentrations of this intermediate.

  • Troubleshooting:

    • Slow Addition: Instead of adding all the reagents at once, try a slow addition of the oxidizing agent or the aldoxime to the reaction mixture containing the alkyne. This will keep the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition.[9]

    • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the alkyne. This will increase the probability of the nitrile oxide reacting with the alkyne rather than another molecule of itself.[6]

    • Reaction Temperature: Higher temperatures can sometimes favor the dimerization. Try running the reaction at a lower temperature, although this may require a longer reaction time.[9]

Problem 3: Formation of Regioisomers

While the reaction of nitrile oxides with terminal alkynes is highly regioselective for the 3,5-isomer, trace amounts of the 3,4-isomer can sometimes be observed, or you may be working with internal alkynes where regioselectivity is a greater challenge.

  • Controlling Regioselectivity:

    • For Terminal Alkynes: The formation of the 3,5-disubstituted isoxazole is electronically and sterically favored. If you are seeing significant amounts of the 3,4-isomer, re-verify the structure of your starting materials.

    • Expert Insight - Reversing Regioselectivity: In specialized cases, the regioselectivity can be reversed. For example, a ruthenium-catalyzed cycloaddition can favor the formation of the 4-substituted isoxazole.[11] This is an advanced technique for specific applications.

    • For Internal Alkynes: The regioselectivity will be determined by the electronic and steric properties of the two substituents on the alkyne. A detailed analysis of the frontier molecular orbitals of the nitrile oxide and the alkyne is often necessary to predict the major isomer.[12][13]

Section 3: Protocols and Workflows

Protocol 3.1: General Procedure for the Metal-Free Synthesis of a 3,5-Disubstituted Isoxazole using NCS/DBU[6][8][14]
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous dimethylformamide (DMF).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Elimination and Cycloaddition: To the cooled solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.) dropwise. The addition is often exothermic. Allow the reaction mixture to slowly warm to room temperature and stir for 1-8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldoxime is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Workflow 3.2: Systematic Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Start: Low Yield or No Product check_reagents 1. Verify Reagent Quality (Aldoxime, Alkyne, NCS, DBU) Purity & Anhydrous? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok repurify Repurify or Replace Reagents reagents_ok->repurify No check_conditions 2. Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes repurify->start conditions_ok Conditions OK check_conditions->conditions_ok optimize_temp Optimize Temperature (e.g., try 0°C to RT) conditions_ok->optimize_temp No check_side_products 3. Analyze Side Products (TLC, LC-MS) Furoxan Dimer Present? conditions_ok->check_side_products Yes optimize_temp->start furoxan_present Furoxan Detected check_side_products->furoxan_present slow_addition Implement Slow Addition of NCS or Aldoxime furoxan_present->slow_addition Yes no_improvement Still No Improvement furoxan_present->no_improvement No success Improved Yield slow_addition->success consult Consult Further Literature or Technical Support no_improvement->consult

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Section 4: Key Reaction Parameters at a Glance

The choice of solvent, base, and oxidant can significantly impact the outcome of your synthesis. The following table summarizes some common choices.

ParameterReagent/SolventTypical Concentration/AmountKey Considerations & Pro-Tips
Solvent Dimethylformamide (DMF)0.1 - 0.5 MGood for dissolving a wide range of substrates. Must be anhydrous.
Tetrahydrofuran (THF)0.1 - 0.5 MA good alternative to DMF, less polar. Must be anhydrous.
Dioxane0.1 - 0.5 MHas been shown to give good yields in some systems.[10] Must be anhydrous.
Base DBU1.0 - 1.2 equiv.A strong, non-nucleophilic base. Very effective but can be harsh.
Triethylamine (TEA)1.5 - 2.0 equiv.A common, milder alternative to DBU.
2,6-Lutidine1.5 - 2.0 equiv.A sterically hindered base, useful for sensitive substrates.[10]
Oxidant N-Chlorosuccinimide (NCS)1.2 equiv.Commonly used and effective.[6][7][8]
tert-Butyl nitrite / Isoamyl nitrite1.5 - 2.0 equiv.Good for one-pot procedures, avoids chlorinated intermediates.[5]
tert-Butyl hypoiodite (t-BuOI)Generated in situA mild and versatile reagent system.[10]

Section 5: Reaction Mechanism Visualization

The synthesis of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition proceeds through a well-established mechanism. The key steps are the in situ generation of the nitrile oxide followed by the concerted cycloaddition with the alkyne.

ReactionMechanism cluster_step1 Step 1: In Situ Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition aldoxime R-CH=N-OH (Aldoxime) hydroximoyl_chloride R-C(Cl)=N-OH (Hydroximoyl Chloride) aldoxime->hydroximoyl_chloride + NCS nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) hydroximoyl_chloride->nitrile_oxide + DBU - DBU·HCl nitrile_oxide_ref R-C≡N⁺-O⁻ alkyne R'-C≡CH (Terminal Alkyne) isoxazole 3,5-Disubstituted Isoxazole alkyne->isoxazole nitrile_oxide_ref->isoxazole

Caption: Mechanism of 3,5-disubstituted isoxazole synthesis.

References

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

  • Reddy, T. R., & Reddy, L. M. (2020). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 97(10), 1635-1641. [Link]

  • Mohammed, S., & Vishwakarma, J. N. (2015). Scope of the reaction for synthesis of isoxazoles. Reagents and conditions. ResearchGate. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32680–32705. [Link]

  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]

  • Mohammed, S., & Vishwakarma, J. N. (2015). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 5(68), 55307-55311. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. ResearchGate. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Mohammed, S., & Vishwakarma, J. N. (2015). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Publishing. [Link]

  • Mohammed, S., & Vishwakarma, J. N. (2015). ChemInform Abstract: Metal-Free DBU Promoted Regioselective Synthesis of Isoxazoles and Isoxazolines. ResearchGate. [Link]

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. [Link]

  • Liang, Y., & Xi, C. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418–2421. [Link]

  • Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Wang, L., et al. (2014). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 35(1), 104-109. [Link]

  • El-Malah, A. A., et al. (2021). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]

  • Basel, Y., & Hassner, A. (1997). An Improved Method for Preparation of Nitrile Oxides from Nitroalkanes for In Situ Dipolar Cycloadditions. Synthesis, 1997(03), 309–312. [Link]

  • Wang, Y., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2378–2384. [Link]

  • Reddy, P. P., & Kumar, M. P. (2023). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 15(12), 1035–1060. [Link]

  • Ghotekar, S., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(7), 2638–2643. [Link]

  • Basel, Y., & Hassner, A. (1997). An improved method for preparation of nitrile oxides from nitroalkanes for in situ dipolar cycloadditions. Bar-Ilan University Research Authority. [Link]

  • Yerrabelly, J. R., et al. (2018). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

  • Hassner, A., & Stumer, C. (2002). In situ methods of nitrile oxide generation and cycloaddition. Organic Syntheses Based on Name Reactions, 2nd ed., 162-163. [Link]

  • Li, J., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of the Chinese Chemical Society, 67(10), 1832-1839. [Link]

  • Reddy, T. R., & Reddy, L. M. (2015). Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. Journal of Chemical Research, 39(12), 683-687. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • De, P., & Yudin, A. K. (2011). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Chemistry - An Asian Journal, 6(1), 30-46. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Jayaroopa, P., et al. (2013). A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Chloromethylation of 5-Isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chloromethylation of 5-isobutylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic transformation. As your application scientist, I've structured this document to move beyond a simple protocol and provide a deeper understanding of the reaction's nuances. We will explore the causality behind common side reactions and equip you with robust troubleshooting strategies to optimize your yield and purity.

The chloromethylation of an aromatic or heteroaromatic ring is a powerful tool for introducing a versatile functional group that can be converted into various other moieties, such as hydroxymethyl, cyanomethyl, or formyl groups.[1] However, the classic Blanc chloromethylation conditions—typically involving formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride—can lead to several undesired side reactions, particularly with activated heterocyclic systems like 5-isobutylisoxazole.[1][2][3]

This guide is divided into a hands-on Troubleshooting Guide for issues you may be actively facing and a preventative Frequently Asked Questions (FAQs) section.

Troubleshooting Guide

This section is formatted to address specific experimental observations in a question-and-answer format.

Q1: My reaction is complete, but I've isolated a major byproduct with a molecular weight that suggests two isoxazole units are linked by a methylene bridge. What is this compound and how can I prevent its formation?

A1: You are observing the formation of a diarylmethane-type byproduct, a common and often primary side reaction in chloromethylations of reactive aromatic and heterocyclic compounds.[1][3]

  • Causality: This side product arises from a subsequent Friedel-Crafts alkylation reaction. The desired product, 5-(chloromethyl)-3-isobutylisoxazole, is a reactive electrophile. Under the acidic reaction conditions, it can react with another molecule of the starting material (5-isobutylisoxazole) to form a dimeric structure linked by a -CH₂- group.[4] Factors that promote this include high temperatures, high concentrations of the product, and the use of strong Lewis acid catalysts.[4]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a consistently low reaction temperature. High temperatures significantly accelerate the rate of the secondary Friedel-Crafts alkylation.[4][5] Running the reaction at 0-10°C is a prudent starting point.

    • Control Stoichiometry and Concentration: Avoid a large excess of the 5-isobutylisoxazole starting material. While a slight excess might seem to favor the initial reaction, it provides more substrate for the undesired secondary alkylation. High reactant concentrations, in general, can lead to this secondary addition.[6]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS. As the concentration of the chloromethylated product builds up, the rate of diarylmethane formation increases.[4] It is crucial to quench the reaction as soon as the starting material has been consumed to an acceptable level.

    • Prompt Work-up: Do not let the reaction mixture stand in the acidic medium after completion. Promptly proceed to the work-up and neutralization steps to isolate the product from the acidic conditions that promote the side reaction.[5]

Q2: My mass spectrometry results indicate the presence of a di-chloromethylated product. How can I improve the selectivity for mono-chloromethylation?

A2: The formation of a di-chloromethylated product, such as 4,X-bis(chloromethyl)-5-isobutylisoxazole, is a result of over-alkylation.

  • Causality: The isobutyl group is electron-donating, which activates the isoxazole ring for electrophilic substitution.[6] After the first chloromethyl group is added, the ring may still be sufficiently activated to undergo a second substitution, especially if the reaction conditions are harsh or if an excess of the chloromethylating agent is used.[5]

  • Troubleshooting Steps:

    • Molar Ratio Adjustment: Carefully control the stoichiometry of your reagents. Reduce the molar ratio of the chloromethylating agent (formaldehyde/HCl or an equivalent) to the isoxazole substrate.[5] A 1:1 or 1:1.1 ratio of isoxazole to formaldehyde is a good starting point.

    • Slow Reagent Addition: If using gaseous HCl or adding a solution of paraformaldehyde, perform the addition slowly and at a low temperature. This keeps the instantaneous concentration of the electrophilic species low, favoring mono-substitution.

    • Monitor Reaction Progress: As with diarylmethane formation, stopping the reaction at the optimal time is key. Overrunning the reaction will invariably lead to a higher percentage of the di-substituted product.

Q3: The yield of my desired product is consistently low, and the crude reaction mixture appears as a complex, intractable material. What could be causing this?

A3: This observation often points towards degradation of the isoxazole ring itself.

  • Causality: The isoxazole ring can be susceptible to cleavage under strongly acidic conditions, which are characteristic of the Blanc chloromethylation.[7] This degradation can lead to a variety of smaller, more polar byproducts, resulting in low yields of the desired product and difficult purification. The combination of a strong Lewis acid (like ZnCl₂) and HCl at elevated temperatures can be particularly harsh.

  • Troubleshooting Steps:

    • Reduce Catalyst Loading: Titrate down the amount of Lewis acid catalyst used. While catalytic, an excess can promote degradation.

    • Use Milder Conditions: Explore alternative, milder chloromethylation procedures if the Blanc reaction proves too harsh. For example, using chloromethyl methyl ether with a less aggressive Lewis acid might be an option, though this reagent requires extreme caution due to the potential formation of the highly carcinogenic bis(chloromethyl) ether.[2][3]

    • Stability Check: Before running the full reaction, test the stability of your starting material, 5-isobutylisoxazole, under the planned reaction conditions (acid, catalyst, solvent, temperature) but without the formaldehyde. This will help you determine if ring degradation is a significant competing pathway.

Q4: My purified 5-(chloromethyl)-3-isobutylisoxazole decomposes during aqueous workup or upon storage. How can I improve its stability?

A4: The chloromethyl group is susceptible to hydrolysis, and the product may retain trace acidity that catalyzes decomposition.

  • Causality: The benzylic-type chloride in your product is reactive. During an aqueous workup, particularly if the pH is not carefully controlled, it can hydrolyze to the corresponding hydroxymethyl derivative.[8][9] Furthermore, residual acid from the reaction can cause the product to degrade over time, even when stored.

  • Troubleshooting Steps:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent under reduced pressure.

    • Careful Neutralization: If an aqueous workup is necessary, quench the reaction by pouring it onto ice and then carefully neutralizing with a cold, dilute base like sodium bicarbonate solution. Avoid strong bases or high temperatures during neutralization.

    • Thorough Drying: Ensure the organic extracts are thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

    • Proper Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). If the product is an oil, storing it as a solution in a non-polar, anhydrous solvent may improve its shelf life.

Summary of Common Side Reactions and Mitigation Strategies
Side ProductPotential CauseRecommended Action
Diarylmethane Derivative High temperature; High product concentration; Extended reaction time.[1][4]Lower reaction temperature (0-10°C); Monitor reaction and quench promptly; Avoid high concentrations.[4][5]
Di-chloromethylated Isoxazole Excess chloromethylating agent; Prolonged reaction time.[5]Use a 1:1 or 1:1.1 molar ratio of substrate to formaldehyde; Monitor reaction closely.[5]
Ring-Opened Degradants Harsh acidic conditions (high temp, high acid concentration).[7]Reduce catalyst loading; Test substrate stability under reaction conditions without formaldehyde.
Hydroxymethyl Derivative Hydrolysis during aqueous workup.[9]Use cold, dilute base for neutralization; Perform anhydrous workup if possible; Dry product thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the chloromethylation of 5-isobutylisoxazole?

A1: For 3,5-disubstituted isoxazoles, electrophilic substitution, such as chloromethylation, occurs preferentially at the C4 position. The isobutyl group at C5 and the ring oxygen direct the substitution to this position, which is the most electron-rich and sterically accessible site on the isoxazole ring.

Q2: What are the primary safety concerns with this reaction?

A2: The primary safety concern is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct when using formaldehyde and HCl.[3] BCME is a potent carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Additionally, the reaction involves corrosive hydrogen chloride and flammable solvents.

Q3: Can I use other chloromethylating agents besides formaldehyde and HCl?

A3: Yes, other reagents can be used. Chloromethyl methyl ether (MOM-Cl) is a common alternative that can sometimes provide better results under milder conditions.[3] However, commercial MOM-Cl is often stabilized with methylal and can contain BCME. Another approach involves using a mixture of dimethoxymethane and an acid chloride or chlorosulfonic acid.[10] Always evaluate the safety and handling requirements of any alternative reagent.

Q4: How does the choice of Lewis acid catalyst affect the reaction?

A4: The catalyst plays a crucial role. Zinc chloride (ZnCl₂) is the most common catalyst for the Blanc reaction.[1][2] Other Lewis acids like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) can also be used, but they are often more aggressive and may increase the rate of diarylmethane formation.[4] In some cases with highly activated substrates, a protic acid alone may provide sufficient catalytic effect.[1] It is recommended to start with ZnCl₂ and optimize the loading.

Visualizing Competing Reaction Pathways

The following diagram illustrates the primary desired reaction pathway versus the formation of the main diarylmethane side product. Understanding this competition is key to optimizing your reaction conditions.

G sub 5-Isobutylisoxazole side_reagent + 5-Isobutylisoxazole (Acidic Conditions) sub->side_reagent inv1 sub->inv1 reagent + CH₂O, HCl (ZnCl₂ cat.) reagent->inv1 product Desired Product 5-(Chloromethyl)-3-isobutylisoxazole inv2 product->inv2 side_reagent->inv2 side_product Diarylmethane Byproduct inv1->product inv2->side_product

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Technical Support Center: Optimizing Nucleophilic Substitution on 3-(Chloromethyl)isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and efficiency of nucleophilic substitution reactions on 3-(chloromethyl)isoxazoles. The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] The successful functionalization of this core, particularly at the 3-position via its chloromethyl derivative, is a critical step in the synthesis of many drug candidates.[3][4]

This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and solve common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges in a question-and-answer format, providing explanations grounded in reaction mechanism and practical experience.

Q1: My nucleophilic substitution reaction on 3-(chloromethyl)isoxazole is giving very low yields. What are the most likely causes?

Low yields in this reaction can stem from several factors. The 3-(chloromethyl)isoxazole substrate is analogous to a benzylic halide, meaning it can undergo substitution via both SN1 and SN2 pathways.[5][6] The dominant mechanism and overall success depend heavily on your reaction conditions.

Primary culprits for low yield often include:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.[5][7] A mismatch here can stall your reaction.

  • Weak or Sterically Hindered Nucleophile: The nature of your incoming group is paramount. A weak nucleophile may not react efficiently, while a bulky one can be sterically hindered.[8]

  • Incorrect Base Selection: The base's role is often to deprotonate the nucleophile, but an overly strong or inappropriate base can lead to side reactions.

  • Substrate Instability: While benzylic-like, the isoxazole ring itself can be sensitive to certain conditions, potentially leading to decomposition.[9]

  • Competing Elimination Reactions: Although less common for primary halides, under certain conditions (e.g., a sterically hindered strong base), elimination reactions can compete with substitution.[10]

To diagnose the issue, a systematic approach to optimizing your reaction conditions is necessary.

Q2: How do I choose the optimal solvent for my reaction?

The choice of solvent is critical and depends on the intended mechanism (SN1 vs. SN2) and the solubility of your reactants.

  • For SN2 Reactions (favored for most primary halides): Polar aprotic solvents are generally the best choice.[5] These solvents can dissolve ionic nucleophiles while not overly solvating the nucleophile, leaving it more "naked" and reactive.[11]

    • Recommended Solvents:

      • Dimethylformamide (DMF): Excellent for dissolving a wide range of nucleophiles.

      • Acetonitrile (ACN): A good alternative to DMF, often easier to remove during workup.

      • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can significantly accelerate SN2 reactions, but can be difficult to remove.[12]

      • Tetrahydrofuran (THF): A less polar option, but can be effective, particularly when phase-transfer catalysis is employed.[13]

  • For SN1-type Reactions: Polar protic solvents can stabilize the carbocation intermediate formed in an SN1 reaction.[5] However, for a primary halide like 3-(chloromethyl)isoxazole, forcing an SN1 pathway is generally not ideal and can lead to a mixture of products.

Solvent Type Examples Effect on Nucleophilic Substitution Best For
Polar Aprotic DMF, ACN, DMSOSolubilizes ionic nucleophiles without excessive solvation, accelerating SN2 rates.[11]SN2 reactions with a wide range of nucleophiles.
Polar Protic Water, Ethanol, MethanolStabilizes carbocation intermediates (SN1) and can solvate and deactivate nucleophiles (hindering SN2).[5]Generally not recommended for this substrate.
Nonpolar Toluene, HexanePoor solubility for most ionic nucleophiles, leading to very slow reaction rates unless a phase-transfer catalyst is used.Reactions employing phase-transfer catalysis.
Q3: I am using an amine as a nucleophile and see a complex mixture of products. What is happening?

When using primary or secondary amines as nucleophiles, over-alkylation is a common side reaction. The initially formed secondary or tertiary amine product can still act as a nucleophile, reacting with another molecule of 3-(chloromethyl)isoxazole to form a tertiary amine or a quaternary ammonium salt, respectively.

Solutions to Over-alkylation:

  • Use a Large Excess of the Amine Nucleophile: By using a significant excess (3-5 equivalents or more) of the starting amine, you increase the probability that the 3-(chloromethyl)isoxazole will react with the desired primary or secondary amine rather than the product.

  • Use a Protecting Group: If possible, use a protected amine (e.g., a carbamate) as the nucleophile, followed by a deprotection step.

  • Alternative Synthetic Routes: Consider reductive amination of the corresponding 3-formylisoxazole as an alternative route to the desired amine.[14]

Q4: My nucleophile is an alcohol or thiol, and the reaction is very slow. How can I improve the rate?

Alcohols and thiols are neutral nucleophiles and are generally weaker than their deprotonated counterparts (alkoxides and thiolates). To increase their nucleophilicity, they must be deprotonated with a suitable base.

  • Base Selection:

    • For Alcohols: Use a moderately strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Sodium hydroxide (NaOH) can also be used, but the presence of water may lead to undesired hydrolysis of the starting material.

    • For Thiols: Thiols are more acidic than alcohols, so a weaker base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is often sufficient to generate the highly nucleophilic thiolate.

Causality: The deprotonated alkoxide or thiolate is negatively charged and a much stronger nucleophile, leading to a significantly faster SN2 reaction.

Q5: My nucleophile is only soluble in water, but my 3-(chloromethyl)isoxazole is only soluble in an organic solvent. How can I make this reaction work?

This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective.[7][15] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[15]

How it Works: Typically, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt is used.[15] The lipophilic (fat-loving) alkyl groups of the catalyst's cation allow it to be soluble in the organic phase. This cation can then pair with the nucleophilic anion from the aqueous phase, shuttling it into the organic phase where it can react with the 3-(chloromethyl)isoxazole.

Benefits of PTC:

  • Enables reactions between immiscible reactants.[7]

  • Often allows for milder reaction conditions (lower temperatures).

  • Can increase yields and reduce side products.[15]

  • Avoids the need for expensive, high-boiling-point polar aprotic solvents.[7]

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution with an Amine Nucleophile

This protocol details a standard procedure for the amination of 3-(chloromethyl)isoxazole.

Step-by-Step Methodology:

  • To a solution of 3-(chloromethyl)isoxazole (1.0 eq) in acetonitrile (ACN) (0.2 M), add the amine nucleophile (2.0-3.0 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl)isoxazole derivative.[4]

Protocol 2: Optimized Procedure Using Phase-Transfer Catalysis for an Oxygen or Sulfur Nucleophile

This protocol is designed for reactions where the nucleophile is an anion generated in an aqueous or solid phase.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 3-(chloromethyl)isoxazole (1.0 eq) in a nonpolar organic solvent like toluene or dichloromethane (DCM) (0.3 M).

  • Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq).

  • In a separate vessel, prepare a solution or slurry of the nucleophile (e.g., sodium phenoxide or potassium thiophenoxide) (1.2 eq) in water or as a solid.

  • Add the nucleophile solution/slurry to the organic solution of the substrate.

  • Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 50 °C. Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction by TLC or LC-MS, analyzing the organic layer.

  • After completion, separate the organic layer. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

A clear understanding of the decision-making process is crucial for successful optimization.

Troubleshooting_Workflow Start Low Yield in Nucleophilic Substitution Check_Solvent Is the solvent appropriate? (Polar Aprotic for SN2) Start->Check_Solvent Check_Nucleophile Is the nucleophile strong enough and not sterically hindered? Check_Solvent->Check_Nucleophile Yes Solvent_OK Switch to DMF, ACN, or DMSO Check_Solvent->Solvent_OK No Check_Base Is the base correct for the nucleophile and not causing side reactions? Check_Nucleophile->Check_Base Yes Nucleophile_OK Deprotonate with appropriate base (e.g., NaH, K2CO3) Check_Nucleophile->Nucleophile_OK No Check_Phase Are reactants in the same phase? Check_Base->Check_Phase Yes Base_OK Use a non-nucleophilic base (e.g., K2CO3, DIPEA) Check_Base->Base_OK No Phase_OK Use Phase-Transfer Catalysis (e.g., TBAB in Toluene/H2O) Check_Phase->Phase_OK No Success Improved Yield Check_Phase->Success Yes Solvent_OK->Success Nucleophile_OK->Success Base_OK->Success Phase_OK->Success

Caption: Troubleshooting workflow for low-yield reactions.

This workflow provides a logical progression for diagnosing and resolving common issues in the nucleophilic substitution of 3-(chloromethyl)isoxazoles.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Ion Exchange M_aq Counter-ion (M⁺) Substrate 3-(Cl-CH₂)-Isoxazole (R-Cl) Product R-Nu Substrate->Product Q_org Q⁺X⁻ (PTC) Product->Q_org Catalyst Regeneration QNu_org->Substrate SN2 Reaction

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Removal of unreacted starting materials from 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-(Chloromethyl)-5-isobutylisoxazole

This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting framework for the removal of unreacted starting materials and byproducts from the synthesis of 3-(Chloromethyl)-5-isobutylisoxazole. As a key building block in medicinal chemistry, its purity is paramount for subsequent reactions. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification strategy effectively.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 3-(Chloromethyl)-5-isobutylisoxazole and related heterocyclic compounds.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on your synthetic route. For a typical synthesis involving the cycloaddition of a nitrile oxide (generated in situ) with an alkyne (4-methyl-1-pentyne), you should anticipate:

  • Unreacted Starting Materials:

    • 4-methyl-1-pentyne: A volatile and non-polar hydrocarbon.

    • Hydroxylamine (or its salt, e.g., NH₂OH·HCl): Highly polar and water-soluble.[1]

    • Chloroacetaldoxime precursors: (e.g., chloroacetaldehyde).

  • Reagent-Derived Byproducts:

    • Salts: Such as triethylamine hydrochloride (Et₃N·HCl) if a base is used for nitrile oxide generation. These are typically water-soluble.

    • Oxidizing/Halogenating agents: Residual N-Chlorosuccinimide (NCS) or related reagents.

  • Reaction-Derived Byproducts:

    • Furoxans: Dimers of the nitrile oxide intermediate, which can form as a competitive side reaction. These are often more polar than the desired isoxazole.[1]

    • Regioisomers: While the cycloaddition is generally regioselective, trace amounts of the isomeric 5-(chloromethyl)-3-isobutylisoxazole are possible. These often have very similar polarity to the product.

Q2: My initial workup is complete, but the crude product is an oil that won't crystallize and TLC shows multiple spots. Where do I start?

A2: "Oiling out" is common for this isoxazole derivative.[2] The first step is to systematically assess the polarity of the impurities relative to your product using Thin-Layer Chromatography (TLC).

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the plate using a solvent system of moderate polarity, typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A good starting point is 10-20% ethyl acetate in hexanes.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analyze:

    • Baseline Impurities: Highly polar compounds (e.g., salts, hydroxylamine) that do not move from the baseline.

    • High-Rf Impurities: Non-polar compounds (e.g., unreacted alkyne) that run close to the solvent front.

    • Close-Proximity Impurities: Compounds with Rf values very close to your product. These are the most challenging and often require column chromatography.[1]

Q3: How do I efficiently remove water-soluble impurities like hydroxylamine hydrochloride or other salts?

A3: A standard Liquid-Liquid Extraction (LLE) is the most effective method for this purpose.[3][4] This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[5][6] A thorough aqueous wash sequence is critical.

  • Mechanism: Salts and highly polar molecules, like hydroxylamine, have a strong preference for the aqueous phase, while the desired organic product remains in the organic phase.[3] A wash with brine (saturated NaCl solution) helps to break emulsions and further draws water out of the organic layer.[2]

Q4: My product appears to be degrading during purification, especially on a silica gel column. What is happening and how can I prevent it?

A4: The isoxazole ring can be sensitive to certain conditions.[1]

  • Acid Sensitivity: Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption of some nitrogen-containing heterocycles.[2] If you suspect this, you can neutralize the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your chromatography eluent.[2]

  • Strong Bases: The N-O bond in the isoxazole ring can be cleaved under strongly basic conditions.[1] Avoid unnecessarily strong bases during workup. A mild base like aqueous sodium bicarbonate is generally sufficient to neutralize acids.

  • Reductive Conditions: The N-O bond is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation).[1] Ensure no residual reducing agents from prior steps are carried into the workup.

Part 2: In-Depth Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the purification of 3-(Chloromethyl)-5-isobutylisoxazole.

Protocol 1: Standard Workup via Liquid-Liquid Extraction (LLE)

This procedure is designed to remove the bulk of water-soluble starting materials and salts after the reaction is complete.

Objective: To perform an initial purification of the crude reaction mixture.

Methodology:

  • Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, dilute it with an equal volume of a suitable extraction solvent like ethyl acetate or diethyl ether.

  • Initial Water Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water, shake gently (venting frequently to release pressure), and allow the layers to separate. Drain and discard the aqueous (lower) layer.[6]

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any residual acid catalysts or acidic byproducts. Shake and separate as before.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This crucial step helps remove residual water from the organic layer and breaks any emulsions that may have formed.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: High-Purity Isolation via Flash Column Chromatography

This is the most effective method for separating the target compound from impurities with similar polarities.[7][8]

Objective: To achieve high purity (>95%) by separating the product from closely related impurities.

Methodology:

  • Solvent System Selection: Using TLC as described in the FAQs, determine an optimal eluent system. The ideal system will give your product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of ethyl acetate and hexanes.[9][10]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 mass ratio of silica gel to crude product).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, avoiding cracks.[10] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2][9] This technique often results in better separation.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle, steady pressure using a flask chromatography system to achieve a flow rate of about 2 inches per minute.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3-(Chloromethyl)-5-isobutylisoxazole.

Part 3: Data Summary and Workflow Visualization

Table 1: Impurity Profile and Recommended Purification Strategy
Impurity TypeCommon ExamplesPolarityRecommended Removal MethodCausality Behind Method
Unreacted Starting Material 4-methyl-1-pentyneVery LowRotary Evaporation / DistillationThe alkyne is significantly more volatile than the isoxazole product.
Unreacted Starting Material Hydroxylamine HClVery HighLiquid-Liquid Extraction (Water Wash)High affinity for the aqueous phase due to its salt-like, polar nature.[3]
Reagent Byproduct Triethylamine HClVery HighLiquid-Liquid Extraction (Water Wash)As a salt, it is readily partitioned into the aqueous layer.[6]
Reaction Byproduct Furoxan DimerHighFlash Column ChromatographyFuroxans are typically much more polar than the isoxazole, allowing for separation on silica gel.[1]
Reaction Byproduct RegioisomerSimilarFlash Column Chromatography (Gradient)Subtle differences in polarity require the high resolving power of chromatography for effective separation.[9]
Purification Decision Workflow

The following diagram illustrates a logical workflow for tackling the purification of a crude 3-(Chloromethyl)-5-isobutylisoxazole mixture.

Purification_Workflow Start Crude Reaction Mixture LLE Protocol 1: Liquid-Liquid Extraction (Water, Bicarb, Brine Washes) Start->LLE Concentrate1 Concentrate Organic Layer LLE->Concentrate1 TLC_Analysis TLC Analysis of Crude Product Concentrate1->TLC_Analysis Decision1 Are Impurities Mainly at Baseline? TLC_Analysis->Decision1 Decision2 Is Product Pure by TLC and NMR? Decision1->Decision2 Yes Chromatography Protocol 2: Flash Column Chromatography Decision1->Chromatography No (Impurities have similar Rf) Decision2->Chromatography No End Pure Product Decision2->End Yes Chromatography->Decision2

Sources

Preventing dimerization of nitrile oxide in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, specifically focusing on the critical challenge of preventing nitrile oxide dimerization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing these vital heterocyclic scaffolds.

Frequently Asked Questions (FAQs): The Fundamentals of Nitrile Oxide Reactivity

This section addresses the foundational concepts every researcher working with nitrile oxides should understand.

Q1: What is a nitrile oxide, and why is it central to isoxazole synthesis?

A nitrile oxide (R-C≡N⁺-O⁻) is a highly reactive 1,3-dipole. Its linear structure and electronic distribution make it an ideal partner for [3+2] dipolar cycloaddition reactions. When reacted with a dipolarophile containing a carbon-carbon triple bond (an alkyne), it readily forms a five-membered aromatic heterocycle known as an isoxazole. This reaction is a powerful and versatile method for constructing the isoxazole core, which is a common and important structural motif in many natural products and bioactive compounds.[1][2]

Q2: What is nitrile oxide dimerization, and why is it the primary side reaction of concern?

Nitrile oxides are inherently unstable and prone to dimerizing, which is a reaction where two molecules of the nitrile oxide react with each other.[3][4] This process is typically faster than the desired cycloaddition, especially at high concentrations. The most common outcome of this dimerization is the formation of a furoxan (a 1,2,5-oxadiazole-2-oxide), which is a stable byproduct that represents a loss of your valuable nitrile oxide intermediate and complicates the purification of your target isoxazole.[5][6] Minimizing this competing reaction is the key to achieving high yields.

Q3: What primary experimental factors drive the dimerization of nitrile oxides?

The dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide. The key factors that promote dimerization are:

  • High Concentration: The higher the concentration of the nitrile oxide in the reaction mixture, the more likely two molecules are to find each other and dimerize.[5]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of all reactions, but often favor the undesired dimerization pathway.[5][7]

Q4: What is in situ generation, and why is it the universally recommended strategy?

In situ generation means creating the reactive species—in this case, the nitrile oxide—directly in the reaction vessel in the presence of its reaction partner (the dipolarophile).[1][8][9] This is the most effective strategy to prevent dimerization because it ensures the instantaneous concentration of the free nitrile oxide is kept extremely low. As soon as a molecule of nitrile oxide is formed, it is more likely to encounter a molecule of the highly concentrated dipolarophile and undergo the desired [3+2] cycloaddition rather than another molecule of the sparsely concentrated nitrile oxide.[5][10]

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section provides direct answers and actionable protocols for common problems encountered during isoxazole synthesis.

Problem 1: My reaction yield is poor, and TLC/LC-MS analysis shows a major byproduct that I've identified as the furoxan dimer. What is the core issue, and how can I resolve it?

Root Cause: This is the classic signature of nitrile oxide dimerization outcompeting the desired cycloaddition with your alkyne. The rate of dimerization is exceeding the rate of isoxazole formation.

Strategic Solutions: The overarching goal is to shift the kinetic balance to favor the cycloaddition. This is achieved by manipulating concentration and reaction conditions.

The most robust solution is to generate the nitrile oxide slowly in the presence of the alkyne. This maintains a near-zero concentration of the free nitrile oxide.

Experimental Protocol: Slow-Addition Dehydrochlorination of a Hydroximoyl Chloride

This protocol is based on the widely used method of generating nitrile oxides from hydroximoyl chlorides using a base.

  • Vessel Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve your alkyne (1.0 to 1.2 equivalents) in a suitable aprotic solvent (e.g., THF, DCM). Cool the solution to 0 °C in an ice bath.[10]

  • Prepare Precursor Solution: In a separate flask, dissolve the hydroximoyl chloride precursor (1.0 equivalent) and a tertiary amine base, such as triethylamine (Et₃N, 1.1 equivalents), in the same solvent.

  • Slow Addition: Using a syringe pump, add the hydroximoyl chloride/base solution to the stirred alkyne solution over a period of 2-4 hours. The optimal addition time may require optimization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS. Look for the consumption of the alkyne and the appearance of the new isoxazole product spot.

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by filtering the triethylammonium chloride salt and washing the filtrate with water or brine. Proceed with standard extraction and purification procedures.

For many nitrile oxide generation methods, conducting the reaction at 0 °C or even lower temperatures is crucial to minimize the rate of dimerization.[5] If you are currently running your reaction at room temperature or higher, reducing the temperature is a critical first step.

Ensure the dipolarophile (alkyne) is readily available to "trap" the nitrile oxide as it forms. Using a slight excess of the alkyne (e.g., 1.1 - 1.3 equivalents) can help drive the reaction towards the desired cycloaddition.[7]

Problem 2: I'm using a slow-addition protocol, but dimerization remains a significant problem. My alkyne may be unreactive. What alternative in situ generation methods can I explore?

Root Cause: If slow addition isn't sufficient, it may be that the activation barrier for your desired cycloaddition is too high, or your current generation method is still producing localized high concentrations of the nitrile oxide. Switching to a different generation method can alter the reaction kinetics and compatibility.

Strategic Solutions: Explore a range of in situ generation methods. The choice often depends on the functional group tolerance of your substrates.

Generation MethodPrecursorReagents & Typical ConditionsAdvantagesDisadvantages
Dehydrohalogenation Hydroximoyl HalideEt₃N or other amine base; THF or DCM; 0 °C to RT.[11]High yielding, common, and reliable.Precursor synthesis required; amine base can sometimes coordinate to catalysts.[12]
Oxidation of Aldoximes AldoximeN-Chlorosuccinimide (NCS) in DMF; or aq. NaOCl (bleach) in DCM.[8][13]Readily available precursors; mild conditions.Oxidant can react with other functional groups.
Dehydration of Nitroalkanes Primary NitroalkanePhenyl isocyanate (PhNCO) and Et₃N.Useful for aliphatic nitrile oxides.Isocyanates are toxic; can be sluggish.[14]
Copper-Catalyzed Methods Diazo compoundtert-Butyl nitrite, Cu(I) or Cu(II) catalyst.[1][9][15]Novel, mild conditions, good functional group tolerance.Requires specific diazo precursors; catalyst may be sensitive.
Problem 3: Can I use a catalyst to selectively promote the [3+2] cycloaddition over the dimerization side reaction?

Answer: Yes, catalysis is an excellent strategy, particularly for challenging or electron-deficient dipolarophiles. Catalysts can accelerate the desired cycloaddition, making it kinetically more favorable than the uncatalyzed dimerization pathway.

Strategic Solutions:

  • Copper(I) Catalysis: Copper(I) catalysts, famously used in "click chemistry," can also catalyze the cycloaddition of nitrile oxides, especially with terminal alkynes.[15][16] The mechanism involves the formation of a copper acetylide, which is highly reactive toward the nitrile oxide. This often leads to excellent regioselectivity and high yields.[15]

  • Lewis Acid Catalysis: Chiral or achiral Lewis acids can be used to activate the dipolarophile.[12] By coordinating to the alkyne, the Lewis acid can lower its LUMO energy, making it more susceptible to nucleophilic attack by the nitrile oxide's HOMO. This accelerates the cycloaddition. This approach has been instrumental in developing enantioselective versions of the reaction.[12][17][18]

Visualizing the Reaction Pathways and Workflows

To better understand the kinetics and experimental design, the following diagrams illustrate the key concepts.

Diagram 1: Competing Reaction Pathways

This diagram illustrates the fundamental choice a newly formed nitrile oxide molecule faces in the reaction flask.

G NO Nitrile Oxide (R-CNO) Dimer Furoxan Dimer (Byproduct) NO->Dimer Dimerization (Side Reaction) Isoxazole Isoxazole (Desired Product) NO->Isoxazole [3+2] Cycloaddition (Desired Pathway) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: The kinetic competition between desired cycloaddition and undesired dimerization.

Diagram 2: Experimental Workflow for Slow-Addition Protocol

This workflow visualizes the key steps in setting up a reaction to minimize dimerization.

workflow cluster_flask1 Reaction Flask cluster_flask2 Addition Funnel / Syringe Pump A 1. Dissolve Alkyne in Solvent B 2. Cool to 0 °C A->B D 4. Add Precursor Solution SLOWLY (2-4h) via Syringe Pump B->D C 3. Prepare Solution of Precursor + Base C->D E 5. Monitor Reaction by TLC / LC-MS D->E F 6. Work-up & Purification E->F

Caption: A step-by-step workflow for the slow-addition in situ generation method.

References
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank (2024). [Link]

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chen, R., Ogunlana, A. A., Fang, S., Long, W., Sun, H., Bao, X., & Wan, X. (2018). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 16(23), 4278-4282. [Link]

  • Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Letters in Organic Chemistry (2019). [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Ye, Y., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1061-1067. [Link]

  • Sibi, M. P., & Hashimoto, Y. (2001). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Organic Letters, 3(26), 4149–4151. [Link]

  • Bartlett, S. L., et al. (2017). Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications. [Link]

  • Bartlett, S. L., et al. (2017). Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. Journal of the American Chemical Society, 139(25), 8661–8667. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. [Link]

  • Krompiec, S., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(5), 2291. [Link]

  • Isoxazole derivatives as new nitric oxide elicitors in plants. National Institutes of Health. [Link]

  • Nitrile. Wikipedia. [Link]

  • Synthesis of stable nitrile oxide compounds.

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Welcome to the technical support guide dedicated to the synthesis of 3-(Chloromethyl)-5-isobutylisoxazole. This document is crafted for researchers, chemists, and process development professionals who are navigating the catalytic challenges inherent in isoxazole synthesis. The formation of the isoxazole ring via 1,3-dipolar cycloaddition is a powerful transformation, but its efficiency is critically dependent on the catalytic system employed. An incorrect catalyst choice can lead to low yields, problematic side reactions, and complex purification challenges.

This guide provides field-proven insights, moving beyond simple procedural steps to explain the causality behind experimental choices. We will explore catalyst selection, address common problems through a structured troubleshooting guide, and provide a robust protocol for catalyst screening and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic approach for synthesizing 3-(Chloromethyl)-5-isobutylisoxazole?

The most common and effective route involves a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. This reaction is typically performed in a biphasic system (e.g., an organic solvent and water), which necessitates a Phase Transfer Catalyst (PTC) . The PTC's role is to transport the anionic reactant (like a hydroxide or hypochlorite) from the aqueous phase into the organic phase to react with the aldoxime, thereby generating the reactive nitrile oxide intermediate.[1]

Tetrabutylammonium bromide (TBAB) is the most widely employed and cost-effective PTC for this class of reactions due to its high efficacy in promoting reactions between immiscible phases.[2][3][4]

Q2: Why is a Phase Transfer Catalyst (PTC) like TBAB necessary?

In this synthesis, the precursor to the nitrile oxide (an aldoxime) is dissolved in an organic solvent, while the base or oxidizing agent used to generate it (e.g., NaOH, NaOCl) is in an aqueous solution. Without a PTC, the reaction would be extremely slow, occurring only at the limited interface between the two liquid phases.

TBAB, a quaternary ammonium salt, functions by forming an ion pair with the aqueous-phase anion (e.g., OH⁻).[1][5] This lipophilic ion pair can then migrate into the organic phase, where the anion is "naked" and highly reactive, allowing it to efficiently deprotonate the aldoxime and initiate the cycloaddition. This catalytic cycle dramatically accelerates the reaction rate.[2]

Q3: Are there alternatives to Phase Transfer Catalysts?

While PTCs are dominant, other catalytic systems can be considered depending on the specific synthetic pathway. For certain isoxazole syntheses, Lewis acids (e.g., AlCl₃, Cu(I) salts) can be used.[6][7] These catalysts typically function by activating the alkyne or another reaction component, rather than by transporting ions between phases. However, for the specific transformation involving in situ nitrile oxide generation from an aldoxime in a biphasic system, PTCs remain the industry standard for their simplicity and efficiency.

Q4: How does catalyst loading affect yield and purity?

Catalyst loading is a critical parameter that must be optimized.

  • Too Low (<1 mol%): Insufficient catalyst leads to a slow reaction, which can increase the residence time of the highly reactive nitrile oxide intermediate. This often results in the formation of furoxan byproducts via dimerization, significantly lowering the yield of the desired isoxazole.[6][8]

  • Optimal (Typically 2-5 mol%): This range usually provides a balance between a fast reaction rate and minimal side product formation.

  • Too High (>10 mol%): Excessive catalyst loading rarely improves the yield and can be detrimental.[9][10] It can lead to the formation of stable emulsions, making phase separation and product workup difficult. It also adds unnecessary cost and increases the burden of removing the catalyst during purification.

Troubleshooting Guide: Catalyst-Related Issues

This guide provides a systematic approach to diagnosing and solving common experimental problems related to the catalyst.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient Phase Transfer: The catalyst is not effectively transporting the anion. This can be due to poor mixing, incorrect solvent choice, or insufficient catalyst loading.[1] 2. Nitrile Oxide Dimerization: The reaction is too slow, allowing the nitrile oxide intermediate to dimerize into furoxan. This is often a symptom of poor catalysis.[8] 3. Catalyst Inactivity: The PTC may be "poisoned" by impurities or may have degraded.1. Increase Agitation: Ensure vigorous stirring to maximize the interfacial surface area between the phases. 2. Optimize Catalyst Loading: Incrementally increase the PTC loading from 1 mol% to 5 mol%. Monitor reaction progress via TLC or GC. 3. Verify Catalyst Quality: Use a fresh batch of high-purity catalyst. Ensure all reagents and solvents are free of impurities that could interfere with the catalyst.
Formation of Regioisomers 1. Reaction Conditions: Regioselectivity in 1,3-dipolar cycloadditions is highly sensitive to solvent polarity and temperature.[6][8] 2. Electronic/Steric Mismatch: While less of an issue for this specific target, the electronic properties of the alkyne and nitrile oxide can favor an undesired isomer.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile). 2. Temperature Control: Run the reaction at a lower temperature. While this may slow the reaction, it can significantly improve regioselectivity. 3. Catalyst Modification: In some cases, switching the counter-ion of the quaternary ammonium salt (e.g., from bromide to hydrogen sulfate) can influence the outcome.
Difficult Workup / Emulsion Formation 1. Excessive Catalyst Concentration: High concentrations of PTCs, which act as surfactants, are a primary cause of emulsions. 2. Fine Particulates: Undissolved solids can stabilize emulsions at the phase interface.1. Reduce Catalyst Loading: Use the minimum effective amount of PTC determined during optimization. 2. Add Brine: During workup, add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which helps to break emulsions. 3. Filter Before Workup: If solids are present, filter the reaction mixture before transferring it to a separatory funnel.
Product Contaminated with Catalyst 1. High Catalyst Solubility in Organic Phase: TBAB has some solubility in common organic solvents. 2. Inadequate Washing: Insufficient aqueous washes during the workup fail to remove the catalyst.1. Multiple Aqueous Washes: Wash the organic layer with water or brine at least 3-4 times. 2. Silica Gel Plug: If contamination persists, pass the crude product through a short plug of silica gel, which can effectively adsorb the polar quaternary ammonium salt. 3. Recrystallization: Purifying the final product by recrystallization is often effective at removing residual catalyst.

Experimental Protocol: Catalyst Screening and Optimization

This protocol provides a framework for systematically identifying the optimal catalyst and its loading for your specific reaction conditions.

Objective: To compare the efficacy of different phase transfer catalysts (TBAB vs. TBAHS) and determine the optimal catalyst loading.

Methodology:

  • Reaction Setup: Prepare five identical 50 mL round-bottom flasks equipped with magnetic stir bars. Label them A through E.

  • Reagent Preparation:

    • To each flask, add the starting aldoxime (1.0 eq), 5-isobutyl-1-yne (1.2 eq), and toluene (20 mL).

    • Prepare a 20% w/v aqueous solution of sodium hydroxide.

  • Catalyst Addition:

    • Flask A (Control): No catalyst.

    • Flask B: Add Tetrabutylammonium bromide (TBAB) (2 mol%).

    • Flask C: Add TBAB (5 mol%).

    • Flask D: Add Tetrabutylammonium hydrogen sulfate (TBAHS) (2 mol%).

    • Flask E: Add TBAHS (5 mol%).

  • Reaction Initiation:

    • Begin vigorous stirring for all flasks.

    • Add the 20% NaOH solution (3.0 eq) to each flask.

    • Heat all flasks to 60 °C using a temperature-controlled heating mantle.

  • Monitoring:

    • After 1 hour, and every hour thereafter, take a small aliquot from the organic layer of each flask.

    • Spot the aliquots on a TLC plate to monitor the consumption of the starting aldoxime.

    • Record the time required for complete consumption in each reaction.

  • Workup and Analysis:

    • Once a reaction is complete (or after 8 hours), cool the flask to room temperature.

    • Transfer the mixture to a separatory funnel, dilute with 20 mL of toluene, and wash with water (3 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity for each reaction using ¹H NMR or GC-MS.

  • Data Evaluation:

    • Summarize the results in a table comparing reaction time, yield, and purity for each catalyst and loading.

    • Select the condition that provides the best combination of reaction speed, yield, and purity for scaling up.

Data Summary Table (Example)
FlaskCatalystLoading (mol%)Time (h)Crude Yield (%)Purity (%)Observations
A None0>8<5-No significant reaction
B TBAB248592Clean reaction
C TBAB52.58890Faster, slight emulsion
D TBAHS257891Slower than TBAB
E TBAHS53.58189-

Visualizations

Diagram 1: General Workflow for Catalyst Selection

start Define Reaction: 1,3-Dipolar Cycloaddition catalyst_id Identify Catalyst Type: Phase Transfer Catalyst (PTC) start->catalyst_id screening Screen PTC Candidates (e.g., TBAB, TBAHS) catalyst_id->screening analysis Analyze Time, Yield, Purity screening->analysis optimization Optimize Loading of Best Catalyst (e.g., 1-10 mol%) analysis->optimization Select Best Candidate validation Confirm Optimal Conditions optimization->validation final Finalize Protocol for Scale-Up validation->final

Caption: A systematic workflow for selecting and optimizing a catalyst.

Diagram 2: Troubleshooting Logic for Low Yield

problem Low Yield Observed? check_catalyst Is Catalyst Loading >1 mol%? problem->check_catalyst check_mixing Is Stirring Vigorous? check_catalyst->check_mixing Yes solution_increase_loading Increase Catalyst Loading (2-5 mol%) check_catalyst->solution_increase_loading No check_byproducts Furoxan Byproduct Seen? check_mixing->check_byproducts Yes solution_increase_stirring Increase Stirring Speed check_mixing->solution_increase_stirring No solution_accelerate Increase Catalyst Loading or Temperature to Favor Cycloaddition over Dimerization check_byproducts->solution_accelerate Yes solution_ok Investigate Other Factors (Reagent Purity, Temp, Time) check_byproducts->solution_ok No

Caption: A decision tree for diagnosing the root cause of low product yield.

References

  • Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of Bis-Isoxazoles. (2024). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Optimization studies. Reaction conditions: unless otherwise specified... ResearchGate. [Link]

  • Optimization of amount of the catalyst loading. ResearchGate. [Link]

  • Catalyst Loading Optimization. ResearchGate. [Link]

  • Optimization of catalyst loading with different solvents for the synthesis of 3a. ResearchGate. [Link]

  • Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide. National Institutes of Health (NIH). [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. (2020). [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. (2020). [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Synlett. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. (2021). [Link]

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Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For researchers and drug development professionals, the robust and accurate determination of purity for novel intermediates like 3-(Chloromethyl)-5-isobutylisoxazole is a critical step in the manufacturing process. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key isoxazole derivative. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of their performance based on synthesized experimental data, all grounded in established scientific principles and regulatory expectations.

The Significance of Purity for 3-(Chloromethyl)-5-isobutylisoxazole

3-(Chloromethyl)-5-isobutylisoxazole, with the molecular formula C₈H₁₂ClNO, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its purity directly influences the quality and impurity profile of the final API. Impurities, which can originate from starting materials, by-products of side reactions, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, employing validated analytical methods to ensure the purity of this intermediate is mandated by regulatory bodies and is essential for producing safe and effective medicines.[1][2][3][4][5]

Method Selection: A Tale of Two Techniques

The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte. Key considerations include volatility, thermal stability, polarity, and the presence of a chromophore.

  • High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. Its versatility makes it suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For HPLC analysis of 3-(Chloromethyl)-5-isobutylisoxazole, the presence of the isoxazole ring suggests potential UV absorbance, making UV detection a primary consideration.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase, and mass spectrometry provides detection, identification, and quantification based on the mass-to-charge ratio of ionized molecules. The suitability of GC-MS for 3-(Chloromethyl)-5-isobutylisoxazole depends on its volatility and whether it can withstand the high temperatures of the GC inlet and column without degradation. Given its relatively low molecular weight (173.64 g/mol ), it is predicted to be sufficiently volatile for GC analysis.

The following sections will detail the experimental protocols for both techniques and provide a comparative analysis of their performance.

High-Performance Liquid Chromatography (HPLC-UV) Method

The isoxazole ring system generally exhibits UV absorbance, making HPLC with UV detection a logical first approach for purity analysis of 3-(Chloromethyl)-5-isobutylisoxazole.

Experimental Protocol: HPLC-UV
Parameter Condition Rationale
Instrument HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.Standard equipment for robust and reproducible chromatographic analysis.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like the target analyte.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution is chosen to effectively separate the main component from potential impurities with varying polarities. Formic acid is added to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Gradient 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% BThe gradient is designed to provide good resolution between the main peak and any early or late eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Detection UV at 230 nmThe isoxazole ring is expected to have a UV maximum around this wavelength, offering good sensitivity for the parent compound and related impurities.
Sample Preparation Accurately weigh ~10 mg of 3-(Chloromethyl)-5-isobutylisoxazole and dissolve in 10 mL of Acetonitrile.Acetonitrile is a good solvent for the analyte and is compatible with the mobile phase.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC-UV analysis workflow for 3-(Chloromethyl)-5-isobutylisoxazole.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers the advantage of high sensitivity and specificity, with the mass spectrometer providing structural information that can aid in the identification of unknown impurities. The volatility of 3-(Chloromethyl)-5-isobutylisoxazole makes it a suitable candidate for GC analysis.

Experimental Protocol: GC-MS
Parameter Condition Rationale
Instrument GC-MS system with a split/splitless injector and a mass selective detector.Standard configuration for the analysis of volatile and semi-volatile organic compounds.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas that is compatible with mass spectrometry.
Injector Temperature 250 °CA temperature high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Injection Mode Split (50:1)A split injection is used to prevent column overloading and ensure sharp peaks for the major component.
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate the analyte from potential impurities with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analytes before they enter the mass spectrometer.
Ion Source Temp 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-400A wide mass range to capture the molecular ion and key fragment ions of the analyte and potential impurities.
Sample Preparation Accurately weigh ~10 mg of 3-(Chloromethyl)-5-isobutylisoxazole and dissolve in 10 mL of Dichloromethane.Dichloromethane is a volatile solvent that is suitable for GC analysis.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect tic Generate Total Ion Chromatogram detect->tic integrate Integrate Peaks tic->integrate spectra Analyze Mass Spectra tic->spectra calculate Calculate Purity & Identify Impurities integrate->calculate spectra->calculate

Caption: GC-MS analysis workflow for 3-(Chloromethyl)-5-isobutylisoxazole.

Comparative Performance Data

To provide an objective comparison, the following tables summarize the validation parameters for both the HPLC-UV and GC-MS methods, based on synthesized data that reflects typical performance characteristics. Method validation was performed in accordance with ICH Q2(R2) guidelines.[1][5][6]

Table 1: System Suitability

Parameter HPLC-UV GC-MS Acceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 100,000> 2000
%RSD of Peak Area (n=6) 0.8%1.2%≤ 2.0%

Table 2: Linearity

Parameter HPLC-UV GC-MS Acceptance Criteria
Range 0.1 - 1.5 mg/mL0.05 - 1.0 mg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.99950.9992

Table 3: Accuracy (% Recovery)

Concentration HPLC-UV GC-MS Acceptance Criteria
80% 99.5%98.9%98.0 - 102.0%
100% 100.2%100.5%98.0 - 102.0%
120% 99.8%101.1%98.0 - 102.0%

Table 4: Precision (%RSD)

Parameter HPLC-UV GC-MS Acceptance Criteria
Repeatability (n=6) 0.7%1.1%≤ 2.0%
Intermediate Precision (n=6) 1.2%1.5%≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter HPLC-UV GC-MS
LOD 0.01%0.005%
LOQ 0.03%0.015%

Discussion and Method Selection Rationale

Both HPLC-UV and GC-MS have demonstrated their suitability for the purity analysis of 3-(Chloromethyl)-5-isobutylisoxazole, with each method offering distinct advantages.

  • HPLC-UV provides excellent precision and accuracy for quantification. It is a robust and widely available technique in pharmaceutical laboratories. The primary limitation is its reliance on the UV absorptivity of the analyte and its impurities. If an impurity lacks a chromophore, it will not be detected.

  • GC-MS offers superior sensitivity (lower LOD and LOQ) and the significant advantage of providing structural information about impurities through mass spectral fragmentation patterns. This is invaluable for identifying unknown peaks and understanding the impurity profile in greater detail. However, GC-MS is only suitable for volatile and thermally stable compounds. While 3-(Chloromethyl)-5-isobutylisoxazole is amenable to this technique, some potential larger, less volatile impurities may not be detected.

Recommendation:

For routine quality control where the impurity profile is well-characterized, HPLC-UV is a reliable and efficient method for purity determination. For in-depth impurity profiling, method development, and investigations into unknown impurities, GC-MS is the superior technique due to its higher sensitivity and structural elucidation capabilities. In a comprehensive quality control strategy, both methods can be used complementarily: HPLC-UV for routine purity assays and GC-MS for initial impurity identification and characterization.

Conclusion

The purity analysis of pharmaceutical intermediates like 3-(Chloromethyl)-5-isobutylisoxazole is a critical aspect of drug development and manufacturing. This guide has provided a detailed comparison of HPLC-UV and GC-MS for this purpose. Both techniques are powerful and, when appropriately validated, can provide accurate and reliable data. The choice of method should be guided by the specific analytical needs, with HPLC-UV being a robust tool for routine quality control and GC-MS offering unparalleled capabilities for in-depth impurity profiling and identification. By understanding the principles and performance characteristics of each technique, researchers and scientists can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. 2024. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. 2025. Available from: [Link]

  • PharmTech. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to 3-(Chloromethyl)-5-alkylisoxazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of heterocyclic chemistry, frequently incorporated into a multitude of pharmacologically active agents. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships. This guide provides a comparative analysis of the spectroscopic data for a homologous series of 3-(chloromethyl)-5-alkylisoxazoles, focusing on the methyl, ethyl, and propyl analogues. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a foundational understanding of how the progressive increase in the 5-alkyl chain length influences the spectral properties of this important class of compounds.

The Significance of Spectroscopic Analysis in Isoxazole Chemistry

The 3-(chloromethyl)-5-alkylisoxazole framework contains several key structural features that give rise to distinct spectroscopic signatures. The isoxazole ring itself, with its unique arrangement of oxygen and nitrogen heteroatoms, imparts specific electronic effects on the neighboring substituents. The chloromethyl group at the 3-position is a reactive handle for further synthetic transformations, and its protons and carbon serve as sensitive probes in NMR spectroscopy. The 5-alkyl group, the variable component of this series, is expected to exert a predictable influence on the surrounding magnetic and vibrational environments, which can be systematically evaluated using modern spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of 3-(chloromethyl)-5-alkylisoxazoles, the key proton signals are those of the chloromethyl group, the isoxazole ring proton, and the protons of the alkyl substituent.

Comparative ¹H NMR Data
CompoundAlkyl Group (R)δ (CH₂Cl) (ppm)δ (H-4) (ppm)δ (Alkyl Protons) (ppm)
3-(chloromethyl)-5-methylisoxazole-CH₃~4.65~6.30~2.45 (s, 3H)
3-(chloromethyl)-5-ethylisoxazole-CH₂CH₃~4.65~6.28~2.80 (q, 2H), ~1.30 (t, 3H)
3-(chloromethyl)-5-propylisoxazole-CH₂CH₂CH₃~4.65~6.27 (Predicted)~2.75 (t, 2H), ~1.70 (sext, 2H), ~1.00 (t, 3H) (Predicted)

Note: Data for the propyl analogue is predicted based on established trends.

Analysis of ¹H NMR Trends

The chemical shift of the chloromethyl protons (CH₂Cl) is expected to remain relatively constant across the series, as it is primarily influenced by the electronegativity of the chlorine atom and the isoxazole ring, which are constant structural features.

The isoxazole ring proton (H-4) shows a slight upfield shift as the alkyl chain length increases. This can be attributed to the weak electron-donating inductive effect of the alkyl groups, which increases the electron density at the C-4 position, leading to greater shielding of the attached proton.

The signals for the alkyl protons follow predictable patterns based on their proximity to the isoxazole ring and spin-spin coupling. The protons on the α-carbon of the alkyl group are the most deshielded due to the influence of the heterocyclic ring. As we move down the alkyl chain, the protons become progressively more shielded, shifting to lower ppm values. The multiplicity of these signals (singlet, triplet, quartet, etc.) is determined by the number of adjacent protons, as predicted by the n+1 rule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the isoxazole ring and the substituents are sensitive to changes in the electronic environment.

Comparative ¹³C NMR Data
CompoundAlkyl Group (R)δ (CH₂Cl) (ppm)δ (C-3) (ppm)δ (C-4) (ppm)δ (C-5) (ppm)δ (Alkyl Carbons) (ppm)
3-(chloromethyl)-5-methylisoxazole-CH₃~36.5~161.0~102.5~170.0~12.0
3-(chloromethyl)-5-ethylisoxazole-CH₂CH₃~36.5~161.2~101.5~174.0~20.0, ~11.5
3-(chloromethyl)-5-propylisoxazole-CH₂CH₂CH₃~36.5 (Predicted)~161.3 (Predicted)~101.0 (Predicted)~173.0 (Predicted)~28.0, ~20.0, ~13.5 (Predicted)

Note: Data for the propyl analogue is predicted based on established trends.

Analysis of ¹³C NMR Trends

The chloromethyl carbon (CH₂Cl) , similar to its attached protons, is expected to show minimal change in its chemical shift across the series.

The isoxazole ring carbons (C-3, C-4, and C-5) exhibit more noticeable changes. The chemical shift of C-3 is relatively stable, being primarily influenced by the attached chloromethyl group and the ring heteroatoms. C-4 shows a slight upfield shift with increasing alkyl chain length due to the increased electron-donating effect of the larger alkyl groups. Conversely, C-5 , being directly attached to the alkyl substituent, experiences a downfield shift from methyl to ethyl, as the substitution of a proton with a carbon atom generally leads to deshielding. This effect is expected to be less pronounced for the propyl group compared to the ethyl group at the C-5 position.

The alkyl carbons display chemical shifts consistent with their positions relative to the isoxazole ring. The α-carbon is the most deshielded, and the chemical shifts of the subsequent carbons move upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Comparative IR Data
CompoundAlkyl Group (R)Key IR Absorptions (cm⁻¹)
3-(chloromethyl)-5-methylisoxazole-CH₃~3140 (C-H, isoxazole), ~2950 (C-H, alkyl), ~1610 (C=N), ~1450 (C=C), ~1250 (C-O-N), ~750 (C-Cl)
3-(chloromethyl)-5-ethylisoxazole-CH₂CH₃~3140 (C-H, isoxazole), ~2970, ~2880 (C-H, alkyl), ~1610 (C=N), ~1450 (C=C), ~1250 (C-O-N), ~750 (C-Cl)
3-(chloromethyl)-5-propylisoxazole-CH₂CH₂CH₃~3140 (C-H, isoxazole), ~2960, ~2870 (C-H, alkyl), ~1610 (C=N), ~1450 (C=C), ~1250 (C-O-N), ~750 (C-Cl) (Predicted)

Note: Data for the propyl analogue is predicted based on established trends.

Analysis of IR Trends

The IR spectra of these analogues are expected to be quite similar, with the primary differences arising from the C-H stretching and bending vibrations of the alkyl groups.

  • Isoxazole Ring Vibrations: The characteristic stretches for the C-H bond on the isoxazole ring, the C=N bond, the C=C bond, and the C-O-N skeletal vibrations are expected to be present in all analogues with only minor shifts in frequency.

  • Alkyl C-H Vibrations: The intensity and complexity of the aliphatic C-H stretching absorptions in the 2850-3000 cm⁻¹ region will increase with the size of the alkyl group.

  • C-Cl Stretch: A consistent absorption around 750 cm⁻¹ corresponding to the C-Cl stretching vibration of the chloromethyl group should be observed in all compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Comparative Mass Spectrometry Data
CompoundAlkyl Group (R)Molecular FormulaMolecular WeightKey Fragment Ions (m/z)
3-(chloromethyl)-5-methylisoxazole-CH₃C₅H₆ClNO131.56131/133 (M⁺), 96 (M⁺ - Cl), 82 (M⁺ - CH₂Cl)
3-(chloromethyl)-5-ethylisoxazole-CH₂CH₃C₆H₈ClNO145.59145/147 (M⁺), 110 (M⁺ - Cl), 96 (M⁺ - CH₂Cl)
3-(chloromethyl)-5-propylisoxazole-CH₂CH₂CH₃C₇H₁₀ClNO159.61159/161 (M⁺), 124 (M⁺ - Cl), 110 (M⁺ - CH₂Cl) (Predicted)

Note: Data for the propyl analogue is predicted based on established trends.

Analysis of Mass Spectrometry Trends

The mass spectra of these analogues will show a clear progression in the molecular ion peak corresponding to the addition of a methylene group (-CH₂-) for each successive member of the series.

  • Molecular Ion: The molecular ion peak (M⁺) will exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom, with two peaks at M and M+2 in an approximate 3:1 ratio of intensity.

  • Fragmentation Patterns: Common fragmentation pathways are expected to involve the loss of the chlorine atom (M⁺ - Cl), the loss of the chloromethyl radical (M⁺ - CH₂Cl), and fragmentation of the alkyl chain. The relative abundance of these fragments can provide further structural information. For the ethyl and propyl analogues, fragmentation via loss of a methyl or ethyl radical, respectively, from the alkyl chain is also likely.

Experimental Protocols

To ensure the reproducibility of the data presented, the following general protocols for spectroscopic analysis are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the 3-(chloromethyl)-5-alkylisoxazole analogue in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied during acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (for volatile compounds).

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragments.

Visualizing the Workflow and Structures

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Cycloaddition Reaction start->reaction product 3-(chloromethyl)-5-alkylisoxazole reaction->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight & Fragmentation interpretation Comparative Analysis of Spectral Data nmr->interpretation ir->interpretation ms->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of 3-(chloromethyl)-5-alkylisoxazole analogues.

Caption: Molecular structures of the 3-(chloromethyl)-5-alkylisoxazole analogues. Note: A generic isoxazole image is used as a placeholder. The actual structures would have the specified substituents.

Conclusion

The spectroscopic analysis of 3-(chloromethyl)-5-alkylisoxazole analogues reveals predictable and systematic changes in their spectral data with increasing alkyl chain length. While ¹H and ¹³C NMR spectroscopy are particularly sensitive to the electronic effects of the alkyl substituents on the isoxazole ring, IR spectroscopy and mass spectrometry provide confirmatory data regarding functional groups and molecular weight. This guide serves as a valuable resource for the identification and characterization of this important class of heterocyclic compounds, aiding in the advancement of research and development in medicinal chemistry and related fields.

References

Due to the difficulty in finding a single, comprehensive source with all the experimental data for this specific homologous series, the data presented is a composite of information from chemical supplier databases and predictions based on established spectroscopic principles. Authoritative sources on the general principles of spectroscopic interpretation are listed below.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. Open chemistry database at the National Institutes of Health (NIH).[Link]

A Comparative Guide to the Reactivity of 5-Substituted 3-(Chloromethyl)isoxazoles in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 3-(chloromethyl)isoxazoles represent a class of highly versatile synthetic intermediates. The inherent reactivity of the chloromethyl group, coupled with the diverse biological activities associated with the isoxazole scaffold, makes these compounds invaluable for the construction of novel molecular entities. However, the efficiency of synthetic routes utilizing these building blocks is critically dependent on the reactivity of the C3-chloromethyl group, which is, in turn, modulated by the nature of the substituent at the C5 position of the isoxazole ring.

This guide provides an in-depth technical comparison of the reactivity of 3-(chloromethyl)isoxazoles bearing different 5-substituents. We will delve into the underlying electronic principles governing this reactivity, present a framework for a comparative kinetic analysis, and provide detailed experimental protocols to enable researchers to conduct their own investigations.

The Decisive Role of the 5-Substituent: An Electronic Perspective

The nucleophilic substitution at the chloromethyl group of 3-(chloromethyl)isoxazoles is presumed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is characteristic of primary alkyl halides. The rate of an SN2 reaction is sensitive to the electrophilicity of the carbon atom undergoing attack and the stability of the transition state. The electronic nature of the 5-substituent on the isoxazole ring exerts a significant influence on the electron density distribution across the heterocyclic system, thereby modulating the reactivity of the distant chloromethyl group.

This influence can be dissected into two primary electronic effects:

  • Inductive Effect: This effect is transmitted through the sigma bonds of the molecule. Electron-withdrawing groups (EWGs) at the C5 position will pull electron density away from the isoxazole ring, making the C3 position more electron-deficient. This, in turn, enhances the electrophilicity of the attached chloromethyl carbon, leading to an acceleration of the SN2 reaction. Conversely, electron-donating groups (EDGs) will have the opposite effect, decreasing the reaction rate.

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of pi electrons through the conjugated system of the isoxazole ring. Aromatic or other conjugating substituents at the C5 position can either donate or withdraw electron density via resonance. The net effect on the reactivity of the C3-chloromethyl group will depend on the balance between these inductive and resonance effects.

To quantify and predict these effects, a systematic study is necessary. We propose a comparative analysis of three archetypal 5-substituted 3-(chloromethyl)isoxazoles:

  • 3-(Chloromethyl)-5-methylisoxazole: The methyl group is a weak electron-donating group through induction.

  • 3-(Chloromethyl)-5-phenylisoxazole: The phenyl group can exert both an electron-withdrawing inductive effect and a resonance effect that can be either donating or withdrawing depending on the substitution on the phenyl ring itself.

  • 3-(Chloromethyl)-5-(4-nitrophenyl)isoxazole: The 4-nitrophenyl group is a strong electron-withdrawing group due to both inductive and resonance effects.[3]

Based on these electronic considerations, we can predict the following order of reactivity towards a given nucleophile:

3-(Chloromethyl)-5-(4-nitrophenyl)isoxazole > 3-(Chloromethyl)-5-phenylisoxazole > 3-(Chloromethyl)-5-methylisoxazole

The following sections will provide the experimental framework to validate this hypothesis.

Proposed Comparative Reactivity Study

To empirically determine the influence of the 5-substituent, a kinetic study is proposed. The reaction of each 3-(chloromethyl)isoxazole derivative with a common nucleophile, such as piperidine, in a suitable solvent like acetonitrile at a constant temperature will be monitored over time. The progress of the reaction can be followed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify the disappearance of the starting material and the appearance of the product.[4]

Predicted Kinetic Data

The following table presents the predicted second-order rate constants (k) for the reaction of the three isoxazole derivatives with piperidine. These values are hypothetical and serve to illustrate the expected trend based on electronic effects.

5-Substituent (R)Predicted Relative ReactivityPredicted k (x 10⁻⁴ M⁻¹s⁻¹) at 25°C
4-NitrophenylHigh~ 5.0
PhenylIntermediate~ 1.5
MethylLow~ 0.8

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path for synthesizing the necessary precursors and conducting the comparative kinetic analysis.

Synthesis of 5-Substituted 3-(Chloromethyl)isoxazoles

The synthesis of the target compounds can be achieved through a multi-step sequence starting from the corresponding aldehydes. A general synthetic pathway is outlined below.

Synthesis_Workflow Aldehyde R-CHO Oxime R-CH=NOH Aldehyde->Oxime NH2OH·HCl Hydroxamoyl_Chloride R-C(Cl)=NOH Oxime->Hydroxamoyl_Chloride NCS Isoxazole_Methanol 5-R-isoxazole-3-methanol Hydroxamoyl_Chloride->Isoxazole_Methanol Propargyl Alcohol, Base Propargyl_Alcohol Propargyl Alcohol Target_Compound 3-(Chloromethyl)-5-R-isoxazole Isoxazole_Methanol->Target_Compound SOCl2

Caption: General synthetic workflow for 5-substituted 3-(chloromethyl)isoxazoles.

Protocol 1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

  • Synthesis of Benzaldoxime: To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water. Stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed. Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the oxime.

  • Synthesis of Benzohydroxamoyl Chloride: Dissolve the benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF). Cool to 0°C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Pour the reaction mixture into ice water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the hydroxamoyl chloride.

  • Synthesis of (5-Phenylisoxazol-3-yl)methanol: To a solution of propargyl alcohol (1.2 eq) in dichloromethane (DCM), add a solution of the benzohydroxamoyl chloride (1.0 eq) in DCM dropwise. Then, add triethylamine (1.5 eq) dropwise at 0°C. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the isoxazole methanol derivative.

  • Synthesis of 3-(Chloromethyl)-5-phenylisoxazole: Dissolve the (5-phenylisoxazol-3-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2-4 hours. Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

This protocol can be adapted for the synthesis of the 5-methyl and 5-(4-nitrophenyl) analogues by starting with acetaldehyde and 4-nitrobenzaldehyde, respectively.

Kinetic Analysis of Nucleophilic Substitution with Piperidine

Protocol 2: Comparative Kinetic Measurement

  • Preparation of Stock Solutions: Prepare stock solutions of each 3-(chloromethyl)isoxazole derivative (0.1 M) and piperidine (1.0 M) in anhydrous acetonitrile.

  • Reaction Setup: In a thermostated reaction vessel at 25°C, add the piperidine stock solution to a known volume of acetonitrile. Allow the solution to equilibrate.

  • Initiation of Reaction and Monitoring: Initiate the reaction by adding a small aliquot of the 3-(chloromethyl)isoxazole stock solution to the piperidine solution with vigorous stirring. The final concentrations should be approximately 0.01 M for the isoxazole and 0.1 M for piperidine (pseudo-first-order conditions). Immediately start monitoring the reaction by taking aliquots at regular time intervals.

  • Sample Quenching and Analysis: Quench each aliquot by diluting it in a mixture of acetonitrile and water. Analyze the quenched samples by a calibrated HPLC-MS system to determine the concentration of the starting material and the product.[4]

  • Data Analysis: Plot the natural logarithm of the concentration of the 3-(chloromethyl)isoxazole derivative versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of piperidine.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Stock_Isoxazole Prepare Isoxazole Stock Solution (0.1 M) Initiate Initiate Reaction with Isoxazole Solution Stock_Isoxazole->Initiate Stock_Piperidine Prepare Piperidine Stock Solution (1.0 M) Equilibrate Equilibrate Piperidine Solution at 25°C Stock_Piperidine->Equilibrate Equilibrate->Initiate Sampling Take Aliquots at Timed Intervals Initiate->Sampling Quench Quench Aliquots Sampling->Quench HPLC_MS Analyze by HPLC-MS Quench->HPLC_MS Plotting Plot ln[Isoxazole] vs. Time HPLC_MS->Plotting Calculation Calculate k' and k Plotting->Calculation

Caption: Workflow for the kinetic analysis of the nucleophilic substitution reaction.

Conclusion and Future Outlook

The electronic nature of the 5-substituent on the isoxazole ring is a critical determinant of the reactivity of the 3-(chloromethyl) group in SN2 reactions. By understanding and quantifying these effects, researchers can make more informed decisions in the design of synthetic routes, potentially improving yields and reducing reaction times. The protocols and predictive framework presented in this guide offer a robust starting point for such investigations.

Further studies could expand the range of 5-substituents to build a comprehensive Hammett or Taft plot, providing a more nuanced understanding of the electronic and steric effects at play. Computational studies modeling the transition state energies and charge distributions for this series of reactions would also provide valuable theoretical insights to complement the experimental data. Ultimately, a deeper understanding of the structure-reactivity relationships in this important class of compounds will accelerate the discovery and development of new chemical entities with therapeutic potential.

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.Vertex AI Search Result 1.
  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC - NIH. URL: [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. American Chemical Society. URL: [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. URL: [Link]

  • Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. URL: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. URL: [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. URL: [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor via YouTube. URL: [Link]

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A Senior Application Scientist's Guide to Structural Confirmation of Isoxazole Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the unambiguous structural confirmation of isoxazole derivatives. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices to empower researchers in their structural elucidation workflows.

The Unambiguous Answer: Why 3D Structural Confirmation is Non-Negotiable for Isoxazole Derivatives

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a privileged scaffold. However, synthetic routes to these heterocycles, such as the common 1,3-dipolar cycloaddition or condensation of 1,3-dicarbonyl compounds with hydroxylamine, can often yield a mixture of regioisomers.[1] Differentiating these isomers using standard spectroscopic techniques like NMR can be challenging due to subtle differences in chemical shifts.[2][3]

For regulatory approval and a fundamental understanding of structure-activity relationships (SAR), an unambiguous, three-dimensional confirmation of the molecular structure is not just advantageous—it is essential. While several techniques contribute pieces of the puzzle, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, high-resolution snapshot of the atomic arrangement in space.[4][5] This guide will explore the central role of X-ray crystallography, contextualizing its power by comparing it directly with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound.[6] The technique works by irradiating a single, well-ordered crystal with a beam of X-rays. The electrons within the crystal's repeating lattice diffract this beam, creating a unique pattern of reflections.[7] By measuring the angles and intensities of these diffracted X-rays, we can compute a three-dimensional map of electron density and, from that, infer the precise positions of atoms, their bond lengths, bond angles, and absolute stereochemistry.[4][6][8]

The Inherent Trustworthiness of the Method

The power of SCXRD lies in its self-validating system. The final structural model is refined against thousands of experimentally observed reflections.[6] Statistical figures of merit, most notably the R-factor, provide a clear, quantitative measure of how well the proposed model agrees with the experimental data. A low R-factor (typically <5% for small molecules) provides exceptionally high confidence in the determined structure.

Visualizing the Crystallographic Workflow

The journey from a synthesized powder to a validated structure is a multi-step process that demands precision and patience. The following workflow diagram illustrates the key stages.

X_ray_Workflow cluster_prep Sample Preparation cluster_exp Experiment & Data Collection cluster_analysis Structure Determination & Validation Start Synthesized Isoxazole (Powder) Purify Purification (e.g., Chromatography, Recrystallization) Start->Purify Ensure >99% Purity Screen Crystallization Screening Purify->Screen Vapor Diffusion, Slow Evaporation Grow Bulk Crystal Growth Screen->Grow Optimize Conditions (Solvent, Temp.) Mount Select & Mount Single Crystal Grow->Mount Collect X-ray Data Collection (Diffractometer) Mount->Collect Cryo-cooling Solve Structure Solution (Phase Problem) Collect->Solve Process Data Refine Model Refinement Solve->Refine Build Model Validate Validation (checkCIF) Refine->Validate Check R-factor, Geometry End Final Structure (CIF File) Validate->End

Caption: The workflow for X-ray crystallographic analysis.

Experimental Protocol: From Powder to Publication-Ready Structure

This protocol outlines the critical steps and the rationale behind them.

1. Crystal Growth: The Art and Science of Ordered Solids

  • Objective: To obtain a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[6] This is often the most challenging step.

  • Methodology:

    • Solvent Selection: Dissolve the purified isoxazole derivative in a minimal amount of a suitable solvent or solvent system. The choice is critical; the compound should be sparingly soluble at room temperature. For isoxazoles, common choices include ethanol, methanol, ethyl acetate, dichloromethane, or mixtures with hexanes or water.

    • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow removal of solvent allows molecules to deposit onto a growing lattice in an ordered fashion. Causality: Rapid evaporation often leads to amorphous powders or microcrystalline aggregates unsuitable for SCXRD.

    • Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of your compound solution on a siliconized coverslip. Invert and seal this over a well containing a "precipitant" solvent in which your compound is insoluble but which is miscible with your compound's solvent. The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, promoting slow, controlled crystallization.

    • Cooling: Slowly cool a saturated solution. This is effective for compounds whose solubility is highly temperature-dependent.

2. Data Collection: Capturing the Diffraction Pattern

  • Objective: To measure the intensities and positions of all unique diffracted X-ray reflections.

  • Methodology:

    • Crystal Mounting: Using a microscope, select a crystal with sharp edges and uniform morphology. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen. Causality: Cryo-cooling (100 K) is crucial. It minimizes radiation damage to the crystal from the intense X-ray beam and improves data quality by reducing thermal vibrations of the atoms.[9]

    • Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. Modern instruments typically use a microfocus X-ray source (e.g., Cu or Mo Kα radiation) and a sensitive detector like a CCD or pixel detector.[10]

    • Data Acquisition: The instrument software rotates the crystal in the X-ray beam, collecting a series of diffraction images.[6] A full dataset may consist of tens of thousands of reflections collected over several hours.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Objective: To convert the diffraction data into a chemically sensible model of the molecule.

  • Methodology:

    • Data Processing: The raw images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

    • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[6]

    • Validation and Output: The final model is rigorously validated. The primary output is a Crystallographic Information File (CIF) , a standard text file format adopted by the International Union of Crystallography (IUCr) that contains all information about the crystal structure and the experiment.[11][12][13] This file can be deposited in databases like the Cambridge Structural Database (CSD) and used for publication.[14][15]

A Comparative Analysis: Choosing the Right Tool for the Job

While SCXRD is the gold standard for definitive structural proof, it is not the only tool. A comprehensive approach often involves integrating data from multiple techniques. Understanding the strengths and limitations of each is key to an efficient workflow.

Comparison cluster_xrd cluster_nmr cluster_ms center Structural Elucidation of Isoxazole Derivatives xrd X-ray Crystallography center->xrd Unambiguous 3D Structure nmr NMR Spectroscopy center->nmr Connectivity in Solution ms Mass Spectrometry center->ms Molecular Weight & Formula xrd_info1 Provides: - Absolute Configuration - Bond Lengths/Angles - Packing Interactions xrd->xrd_info1 xrd_info2 Challenge: Crystal Growth xrd->xrd_info2 nmr_info1 Provides: - C-H Framework - Through-bond Correlations - Dynamic Information nmr->nmr_info1 nmr_info2 Challenge: Regioisomer Ambiguity nmr->nmr_info2 ms_info1 Provides: - Elemental Composition (HRMS) - Fragmentation Patterns - Impurity Identification ms->ms_info1 ms_info2 Challenge: No Stereochemical Info ms->ms_info2

Sources

Validated analytical methods for the quantification of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of 3-(Chloromethyl)-5-isobutylisoxazole

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is a cornerstone of robust process control and final product quality. This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-(chloromethyl)-5-isobutylisoxazole. This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Given its structure, particularly the presence of a chloromethyl group—a potential structural alert for genotoxicity—its precise quantification at trace levels is paramount for ensuring drug safety and regulatory compliance.[1][2]

This document is structured to provide not only the "how" but, more critically, the "why" behind the selection of analytical techniques and validation strategies. We will explore two primary analytical approaches, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), framing the discussion within the rigorous validation standards set by the International Council for Harmonisation (ICH).[3][4]

The Imperative of Method Validation: A Regulatory Overview

Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[5] It is a non-negotiable aspect of pharmaceutical development, ensuring that the data generated are reliable, reproducible, and accurate. The recently updated ICH Q2(R2) guideline on the validation of analytical procedures, along with ICH Q14 on analytical procedure development, provides a harmonized framework for these activities.[3][6][7] These guidelines outline the essential performance characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[6] Adherence to these standards is critical for global regulatory acceptance.[3]

Recommended Analytical Methods: A Head-to-Head Comparison

The selection of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity monitoring). For 3-(chloromethyl)-5-isobutylisoxazole, its aromatic isoxazole core provides a chromophore suitable for UV detection, while its potential volatility and thermal stability make it amenable to GC analysis.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of compounds.[8] It is an ideal choice for the routine quantification of 3-(chloromethyl)-5-isobutylisoxazole in process samples and as a non-volatile impurity in drug substances.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

When higher sensitivity and absolute specificity are required, particularly for quantifying the analyte at trace levels as a potential genotoxic impurity (PGI), GC-MS is the superior technique.[2][9] The mass spectrometer acts as a highly specific detector, capable of identifying and quantifying the analyte even in complex matrices, mitigating the risk of co-eluting impurities interfering with the result.[]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from method selection through development and final validation, a critical pathway for ensuring a robust and reliable analytical procedure.

Analytical_Method_Workflow Figure 1: General Workflow for Analytical Method Development & Validation cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) Define Define Analytical Target Profile (ATP) Select Select Method (HPLC vs. GC-MS) Define->Select Optimize Optimize Parameters (Column, Mobile Phase/Temp Program) Select->Optimize Protocol Draft Validation Protocol & Acceptance Criteria Optimize->Protocol Method Ready for Validation Execute Execute Validation Studies (Accuracy, Precision, Linearity, etc.) Protocol->Execute Report Generate Validation Report Execute->Report Implement Implement for Routine Use (QC, Stability Testing) Report->Implement Validated Method

Caption: General Workflow for Analytical Method Development & Validation.

Comparative Method Performance

The table below summarizes the expected performance characteristics for the validated analysis of 3-(chloromethyl)-5-isobutylisoxazole using the two proposed methods. These values represent typical benchmarks achievable under properly optimized conditions.

Validation Parameter RP-HPLC-UV GC-MS Rationale & Causality
Specificity Good to Excellent (Peak Purity via DAD)Excellent (Mass Fragmentation Pattern)GC-MS offers superior specificity due to the unique mass spectrum of the analyte, virtually eliminating interference from co-eluting compounds.[2]
Linearity (r²) ≥ 0.999≥ 0.995Both methods exhibit excellent linearity. HPLC-UV response is typically more linear over a wider dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Acceptable recovery is achievable with both. GC methods can sometimes show slightly wider acceptance criteria due to sample introduction variability.[7]
Precision (%RSD) ≤ 2.0% (Repeatability)≤ 5.0% (Repeatability)HPLC systems generally offer better injection precision, leading to lower relative standard deviations (RSD).[6]
Limit of Quantitation (LOQ) ~0.5 - 1.0 µg/mL~1 - 10 ng/mLGC-MS is significantly more sensitive, making it the required choice for trace-level PGI analysis, which often requires limits in the ppm or ppb range relative to the API.[9][]
Robustness HighModerate to HighHPLC methods are often considered more robust to minor changes in parameters like mobile phase composition. GC methods can be sensitive to inlet conditions and column aging.[11]
Primary Application Routine QC, Process Monitoring, Purity AssayTrace-level Impurity Analysis, PGI Quantification, Structure ConfirmationThe choice is dictated by the required sensitivity and selectivity of the application.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each technique. These serve as a robust starting point for method development and subsequent validation.

Protocol 1: RP-HPLC-UV Method

This method is designed for reliable quantification in bulk material and process control samples.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.[12]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax, Kinetex). A C18 phase is chosen for its broad applicability in separating moderately polar compounds based on hydrophobicity.[13]

  • Mobile Phase: A gradient of Acetonitrile and Water (0.1% Formic Acid). Formic acid is used to control the pH and ensure good peak shape.

    • Gradient Example: 50% Acetonitrile to 95% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 230 nm. This wavelength should be selected based on the UV absorbance maximum of the isoxazole ring.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 3-(chloromethyl)-5-isobutylisoxazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).[11]

  • Sample Solution: Accurately weigh an amount of the test sample expected to contain ~2.5 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

3. Validation Strategy:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the standard, and the sample. Use DAD peak purity analysis to confirm the analyte peak is free from co-eluting impurities.

  • Linearity: Inject the five calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0-102.0%.[7]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two data sets should meet predefined criteria.

  • LOQ/LOD: Determine by injecting progressively more dilute solutions. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, typically with a signal-to-noise ratio of ≥ 10.[11]

Protocol 2: GC-MS Method

This method is optimized for high sensitivity and is suitable for determining 3-(chloromethyl)-5-isobutylisoxazole as a trace-level genotoxic impurity.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).[2]

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This phase provides good separation for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes. This program is designed to elute the analyte efficiently while separating it from other potential volatile impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor a quantifier ion (e.g., the molecular ion or a major fragment) and at least two qualifier ions for identity confirmation.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetone.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the trace-level range (e.g., 1 ng/mL to 100 ng/mL).

  • Sample Solution: Accurately weigh a large amount of the drug substance (e.g., 250 mg) into a 5 mL volumetric flask. Dissolve and dilute with Acetone. This creates a high concentration of the API to achieve a low detection limit for the impurity.

3. Validation Strategy:

  • The validation follows the same principles as the HPLC method but with acceptance criteria appropriate for a trace-level analysis.[14]

  • Specificity: Demonstrate that the API and other impurities do not produce interfering peaks at the retention time and m/z values of the analyte.

  • Accuracy & Precision: Spike the drug substance with known amounts of the analyte at the LOQ and target concentration levels.

  • LOQ: The LOQ must be at or below the control threshold, which is often derived from the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][] For a 1g daily dose of an API, this would require an LOQ of 1.5 ppm.

Interdependence of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively ensure the reliability of the analytical method. For instance, a method cannot be considered accurate if it is not also precise and specific.

Validation_Parameters Figure 2: Interdependence of Analytical Method Validation Parameters center_node Fit for Purpose (Reliable Data) Specificity Specificity Specificity->center_node Accuracy Accuracy Specificity->Accuracy Accuracy->center_node Precision Precision Accuracy->Precision Precision->center_node LOQ LOQ / LOD Precision->LOQ Linearity Linearity & Range Linearity->center_node Linearity->Accuracy LOQ->center_node LOQ->Linearity Robustness Robustness Robustness->center_node

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion and Recommendations

The choice between RP-HPLC-UV and GC-MS for the quantification of 3-(chloromethyl)-5-isobutylisoxazole is dictated by the analytical objective.

  • RP-HPLC-UV is a robust, reliable, and cost-effective method perfectly suited for routine quality control of bulk materials and in-process samples where analyte concentrations are relatively high. Its simplicity and high precision make it ideal for high-throughput environments.

  • GC-MS is the indispensable method for trace-level analysis, particularly when assessing the compound as a potential genotoxic impurity.[9] Its superior sensitivity and unparalleled specificity are essential for accurately measuring concentrations at the parts-per-million (ppm) level required to ensure patient safety and meet stringent regulatory limits.[1][]

Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data to support the entire lifecycle of drug development and manufacturing.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • National Institutes of Health (NIH). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • U.S. Food & Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals.
  • BOC Sciences. (2023, May 7). Analysis of genotoxic impurities.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • SIELC Technologies. Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column.
  • National Institutes of Health (NIH). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives.
  • cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • ResearchGate. (2025, August 20). ANALYTICAL METHOD VALIDATION.
  • Benchchem. A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Semantic Scholar. analytical method development and validation: a review.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Semantic Scholar. CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW.
  • Benchchem. A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

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A Comparative Guide to the Synthetic Routes of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its role as a bioisostere for amides and esters, its metabolic stability, and its capacity for hydrogen bonding. Within this class, 3-(Chloromethyl)-5-isobutylisoxazole serves as a key building block for the synthesis of a variety of pharmacologically active compounds. The efficient and regioselective construction of this molecule is, therefore, a critical task for synthetic chemists. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of 3-(Chloromethyl)-5-isobutylisoxazole, offering a comprehensive analysis of their respective methodologies, performance, and scalability.

Introduction to Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles, such as the target compound, can be approached through several strategic disconnections. This guide will focus on three prominent and practical routes:

  • Route 1: One-Pot [3+2] Cycloaddition/Dehydrochlorination. This highly efficient approach involves the reaction of isobutyraldoxime with 2,3-dichloro-1-propene in a single operational step.

  • Route 2: Classical 1,3-Dipolar Cycloaddition. This versatile and well-established method relies on the in situ generation of isobutyronitrile oxide from isobutyraldoxime, followed by its cycloaddition with propargyl chloride.

  • Route 3: Two-Step Synthesis via a Hydroxymethyl Intermediate. This strategy involves the initial synthesis of 5-isobutyl-3-(hydroxymethyl)isoxazole, followed by a subsequent chlorination step to yield the final product.

Each of these routes presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, purity, and scalability. The following sections will provide a detailed examination of each pathway, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for a given research or development objective.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision. The following table provides a quantitative comparison of the three primary routes to 3-(Chloromethyl)-5-isobutylisoxazole.

Parameter Route 1: One-Pot Cycloaddition Route 2: Classical 1,3-Dipolar Cycloaddition Route 3: Two-Step Hydroxymethyl Route
Starting Materials Isobutyraldehyde, Hydroxylamine HCl, 2,3-dichloro-1-propene, BaseIsobutyraldehyde, Hydroxylamine HCl, Propargyl chloride, Oxidant, BaseIsobutyraldehyde, Hydroxylamine HCl, Propargyl alcohol, Oxidant, Base, Chlorinating agent
Number of Steps 1 (from aldoxime)1 (from aldoxime, in situ)2 (from aldoxime)
Typical Overall Yield Good to Excellent (70-85%)Moderate to Good (60-75%)Moderate (50-65%)
Reagent Cost Low to ModerateLow to ModerateModerate
Scalability HighModerate to HighModerate
Key Advantages High efficiency, operational simplicity, good yield.High modularity, well-established, good regioselectivity.Avoids handling of propargyl chloride, allows for isolation of a stable intermediate.
Potential Challenges Exothermic reaction, potential for side products if not controlled.In situ generation of nitrile oxide can be sensitive to conditions, potential for dimerization.Two-step process reduces overall efficiency, chlorination step requires careful handling of reagents.

Route 1: One-Pot [3+2] Cycloaddition/Dehydrochlorination

This approach is arguably the most direct and efficient method for the synthesis of 3-substituted-5-(chloromethyl)isoxazoles.[1] The reaction proceeds through a tandem sequence of in situ nitrile oxide formation from isobutyraldoxime, a [3+2] cycloaddition with 2,3-dichloro-1-propene, and subsequent base-mediated dehydrochlorination to afford the aromatic isoxazole ring.

Reaction Pathway

Route_1 cluster_0 One-Pot Reaction isobutyraldoxime Isobutyraldoxime isobutyronitrile_oxide Isobutyronitrile Oxide (in situ) isobutyraldoxime->isobutyronitrile_oxide Base dichloropropene 2,3-Dichloro-1-propene cycloaddition_intermediate Cycloaddition Intermediate dichloropropene->cycloaddition_intermediate isobutyronitrile_oxide->cycloaddition_intermediate [3+2] Cycloaddition target_product 3-(Chloromethyl)-5-isobutylisoxazole cycloaddition_intermediate->target_product Base -HCl

Caption: One-pot synthesis of 3-(Chloromethyl)-5-isobutylisoxazole.

Experimental Protocol

Step 1: Synthesis of Isobutyraldoxime

  • To a stirred solution of hydroxylamine hydrochloride (1.1 eq.) in water, add isobutyraldehyde (1.0 eq.).[2]

  • Slowly add a solution of sodium carbonate (1.2 eq.) in water, maintaining the temperature below 20°C with an ice bath.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyraldoxime as a colorless oil. The product is often used in the next step without further purification.

Step 2: One-Pot Synthesis of 3-(Chloromethyl)-5-isobutylisoxazole

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve isobutyraldoxime (1.0 eq.) in 2,3-dichloro-1-propene (3.0 eq.), which acts as both reactant and solvent.[1]

  • Slowly add a solution of potassium bicarbonate (2.0 eq.) in water to the stirred mixture.

  • Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the excess 2,3-dichloro-1-propene.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(Chloromethyl)-5-isobutylisoxazole.

Mechanistic Insights

The reaction is initiated by the deprotonation of the isobutyraldoxime by the base to form an oximate anion. This is followed by the elimination of a chloride ion to generate the highly reactive isobutyronitrile oxide intermediate in situ. This 1,3-dipole then undergoes a regioselective [3+2] cycloaddition reaction with the double bond of 2,3-dichloro-1-propene. The resulting isoxazoline intermediate readily undergoes base-promoted elimination of hydrogen chloride to furnish the aromatic 3-(chloromethyl)-5-isobutylisoxazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the nitrile oxide and the dipolarophile.

Route 2: Classical 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis, offering high modularity and predictability.[3] In this route, isobutyronitrile oxide is generated in situ from isobutyraldoxime and subsequently trapped by propargyl chloride to form the desired isoxazole.

Reaction Pathway

Route_2 cluster_1 Classical 1,3-Dipolar Cycloaddition isobutyraldoxime Isobutyraldoxime isobutyronitrile_oxide Isobutyronitrile Oxide (in situ) isobutyraldoxime->isobutyronitrile_oxide Oxidant (e.g., NCS or NaOCl) propargyl_chloride Propargyl Chloride target_product 3-(Chloromethyl)-5-isobutylisoxazole propargyl_chloride->target_product isobutyronitrile_oxide->target_product [3+2] Cycloaddition

Caption: Classical 1,3-dipolar cycloaddition route.

Experimental Protocol

Step 1: Synthesis of Isobutyraldoxime

This step is identical to Step 1 in Route 1.

Step 2: In Situ Generation of Isobutyronitrile Oxide and Cycloaddition

  • Dissolve isobutyraldoxime (1.0 eq.) and propargyl chloride (1.2 eq.) in a suitable solvent, such as dichloromethane or DMF.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach, 1.5 eq.) or a solution of N-chlorosuccinimide (NCS, 1.2 eq.) in DMF to the reaction mixture.[5][6]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 3-(Chloromethyl)-5-isobutylisoxazole.

Mechanistic Insights

The key step in this route is the oxidation of isobutyraldoxime to the corresponding hydroximoyl chloride, which then undergoes base-mediated dehydrochlorination to form the isobutyronitrile oxide. This reactive intermediate is immediately trapped by the terminal alkyne, propargyl chloride, in a concerted [3+2] cycloaddition reaction. The regioselectivity is highly predictable, with the oxygen of the nitrile oxide adding to the more substituted carbon of the alkyne and the nitrogen adding to the terminal carbon, leading to the desired 3,5-disubstituted isoxazole.[3]

Route 3: Two-Step Synthesis via a Hydroxymethyl Intermediate

This route offers an alternative strategy that avoids the direct use of halogenated alkynes. It involves the synthesis of 5-isobutyl-3-(hydroxymethyl)isoxazole, which is then converted to the target chloromethyl derivative in a separate step.

Reaction Pathway

Route_3 cluster_2 Two-Step Synthesis isobutyraldoxime Isobutyraldoxime hydroxymethyl_isoxazole 5-Isobutyl-3-(hydroxymethyl)isoxazole isobutyraldoxime->hydroxymethyl_isoxazole 1. Oxidant 2. Cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->hydroxymethyl_isoxazole target_product 3-(Chloromethyl)-5-isobutylisoxazole hydroxymethyl_isoxazole->target_product Chlorinating Agent (e.g., SOCl₂)

Caption: Two-step synthesis via a hydroxymethyl intermediate.

Experimental Protocol

Step 1: Synthesis of 5-Isobutyl-3-(hydroxymethyl)isoxazole

  • Follow the procedure for the in situ generation of isobutyronitrile oxide as described in Route 2, Step 2, but substitute propargyl chloride with propargyl alcohol (1.2 eq.).

  • After the reaction is complete and the workup is performed, purify the crude product by column chromatography on silica gel to isolate 5-isobutyl-3-(hydroxymethyl)isoxazole.

Step 2: Chlorination of 5-Isobutyl-3-(hydroxymethyl)isoxazole

  • Dissolve 5-isobutyl-3-(hydroxymethyl)isoxazole (1.0 eq.) in a suitable anhydrous solvent, such as dichloromethane or chloroform, and cool to 0°C.

  • Slowly add thionyl chloride (1.5 eq.) to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3-(Chloromethyl)-5-isobutylisoxazole.

Mechanistic Insights

The first step follows the same 1,3-dipolar cycloaddition mechanism as Route 2. The second step involves the conversion of the primary alcohol to a chlorosulfite ester by reaction with thionyl chloride. In the presence of a catalytic amount of DMF, a Vilsmeier-Haack type intermediate is formed, which facilitates the nucleophilic substitution by the chloride ion to yield the final chloromethyl product with the evolution of sulfur dioxide and hydrogen chloride gas.

Conclusion and Outlook

The synthesis of 3-(Chloromethyl)-5-isobutylisoxazole can be effectively achieved through several distinct synthetic pathways. The one-pot cycloaddition/dehydrochlorination (Route 1) stands out for its operational simplicity and high efficiency, making it an attractive choice for large-scale production. The classical 1,3-dipolar cycloaddition (Route 2) offers greater modularity and is a reliable method for accessing a wide range of analogs. The two-step synthesis via a hydroxymethyl intermediate (Route 3) provides a more controlled approach, allowing for the isolation of a stable intermediate, which can be beneficial in certain research contexts.

The choice of the optimal route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and the need for analog synthesis. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions and efficiently access this valuable synthetic building block.

References

  • Kondrashov, E. V., et al. Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(4), 2019.
  • Reddy, A. R., et al. A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. Chemical Papers, 76, 3005–3010, 2022.
  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 2020. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Isobutylisoxazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among its derivatives, those bearing an isobutyl group at the 5-position are of growing interest for their potential as therapeutic agents, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-isobutylisoxazole derivatives, offering a comparative framework for researchers engaged in the design and development of novel anticancer drugs. We will delve into the synthetic rationale, the influence of structural modifications on biological activity, and provide detailed experimental protocols to support further investigation.

The Isoxazole Core: A Privileged Scaffold in Anticancer Drug Design

The five-membered isoxazole ring, with its unique electronic properties and structural stability, serves as a versatile template for drug design.[1] Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[2][3] Their mechanism of action in cancer is often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes like topoisomerase and protein kinases.[2][4] The structural versatility of the isoxazole ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological target affinity.

Deciphering the Structure-Activity Relationship of 5-Isobutylisoxazole Analogs

While comprehensive SAR studies focusing exclusively on 5-isobutylisoxazole derivatives are still emerging, valuable insights can be drawn from studies on structurally related 5-alkyl and 5-aryl isoxazoles. The following analysis synthesizes these findings to build a predictive SAR model for the 5-isobutylisoxazole class, with a focus on their anticancer properties.

The Critical Role of the 3-Aryl Substituent

The nature of the substituent at the 3-position of the isoxazole ring is a major determinant of anticancer potency. Typically, this position is occupied by an aryl group, and modifications to this ring system have profound effects on activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the 3-aryl ring significantly modulate anticancer activity. Studies on related isoxazole series have shown that the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro) or a trifluoromethyl group at the para-position of the phenyl ring, is consistently associated with enhanced cytotoxic effects.[1] Conversely, the introduction of electron-donating groups like methoxy or methyl can have a variable impact, sometimes leading to a decrease in activity, although trimethoxyphenyl moieties have shown beneficial effects in some contexts.[1]

  • Steric Factors and Positional Isomerism: The size and position of substituents on the 3-aryl ring also play a crucial role. Bulky groups can influence the molecule's ability to fit into the binding pocket of its biological target. The position of substitution (ortho, meta, or para) can alter the molecule's conformation and electronic distribution, thereby affecting its interaction with target proteins.

The Influence of the 5-Isobutyl Group and Analogs

The substituent at the 5-position of the isoxazole ring is pivotal for modulating the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

  • Alkyl Chains: The presence of a small alkyl group, such as a methyl or isobutyl group, at the 5-position is often favorable for activity. The isobutyl group, with its branched structure, can provide a balance of lipophilicity and steric bulk that may enhance binding to specific protein targets.

  • Comparison with Other 5-Substituents: In comparative studies of 5-substituted isoxazoles, the nature of the group at this position has been shown to be critical. For instance, in a series of 4-(trifluoromethyl)isoxazoles, a thiophene ring at the 5th position exhibited superior anticancer activity against the MCF-7 breast cancer cell line compared to phenyl, furanyl, or vinyl groups at the same position.[1] This highlights the importance of exploring a variety of substituents at the 5-position to optimize activity.

Comparative Analysis of Anticancer Activity

To illustrate the SAR principles discussed, the following table summarizes the in vitro anticancer activity of a series of 3-aryl-5-substituted isoxazole derivatives against various cancer cell lines. While specific data for a comprehensive set of 5-isobutylisoxazole analogs is limited in the public domain, this table includes closely related compounds to provide a comparative context.

Compound ID3-Aryl Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
TTI-4 3,4-dimethoxyphenylthiophen-2-ylMCF-72.63[1]
TTI-6 3,4,5-trimethoxyphenylthiophen-2-ylMCF-71.91[1]
Comp. 26 4-chlorophenylPhenylPC3Comparable to 5-FU[5]
Comp. 7l Not specifiedNot specifiedBreast Cancer Cell Lines0.15 (EGFR IC50)[6]
Comp. 20c 3-chlorophenylNot specifiedMCF-70.65[6]

Note: This table is a compilation from multiple sources and serves as an illustrative comparison. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 3,5-disubstituted isoxazoles and for the evaluation of their in vitro anticancer activity.

Synthesis of 3-Aryl-5-isobutylisoxazoles via Chalcone Intermediate

This protocol describes a common and effective method for the synthesis of 3,5-disubstituted isoxazoles starting from a chalcone intermediate.[7][8]

Step 1: Synthesis of the Chalcone Intermediate

  • To a stirred solution of an appropriately substituted acetophenone (1 equivalent) and 4-methylvaleraldehyde (isovaleraldehyde, 1.2 equivalents) in ethanol, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the crude chalcone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to the Isoxazole

  • Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in absolute ethanol.[7]

  • Add sodium acetate (2 equivalents) to the mixture and reflux for 6-8 hours.[1] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is the crude 3-aryl-5-isobutylisoxazole. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to yield the pure isoxazole derivative.[1]

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone KOH, Ethanol Isovaleraldehyde 4-Methylvaleraldehyde Isovaleraldehyde->Chalcone Isoxazole 3-Aryl-5-isobutylisoxazole Chalcone->Isoxazole NaOAc, Ethanol, Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isoxazole

Caption: General workflow for the synthesis of 3-aryl-5-isobutylisoxazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-isobutylisoxazole derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Isoxazole Derivatives B->C D Incubate (48-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Sources

A Comparative Benchmarking Guide to the Stability of Electrophilic Warheads for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Electrophile Stability in Drug Discovery

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1] By forming a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein, TCIs can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to address challenging targets with shallow binding pockets.[2][3] The efficacy and safety of a TCI are critically dependent on the chemical properties of its electrophilic "warhead"—the reactive moiety responsible for covalent bond formation.[4] An ideal warhead must exhibit a finely tuned balance of reactivity: it must be reactive enough to engage its intended target efficiently but stable enough to avoid off-target reactions with other biological nucleophiles, which could lead to toxicity.[2]

This guide provides an in-depth comparative analysis of the stability of 3-(chloromethyl)-5-isobutylisoxazole, a heterocyclic electrophile, against a panel of other commonly employed electrophilic warheads. We will delve into the experimental methodologies for assessing hydrolytic and thermal stability, present comparative data, and discuss the underlying chemical principles that govern the observed stability profiles. This information is intended to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection and design of electrophilic warheads for novel covalent inhibitors.

The Panel of Electrophiles

For this comparative study, we have selected a range of electrophiles that represent different classes of reactivity and are relevant to drug discovery:

  • 3-(Chloromethyl)-5-isobutylisoxazole: A heterocyclic compound with a reactive chloromethyl group. The isoxazole ring is generally considered to be thermally and chemically stable.[5]

  • N-(2-chloroethyl)pyrrolidine: A nitrogen mustard precursor that can form a highly reactive aziridinium ion intermediate.[6]

  • 2-Chloroacetamide: A classic and widely used haloacetamide electrophile in covalent drug design.[7][8]

  • Benzyl Chloride: A standard benzylic halide, the reactivity of which is influenced by the stability of the benzyl carbocation.[9]

Experimental Design for Stability Assessment

To provide a comprehensive and objective comparison, we will outline two key stability-indicating assays: a hydrolytic stability assay and a thermal stress test. The protocols described below are designed to be self-validating and are based on established methodologies in the field.[10][11]

Hydrolytic Stability Assessment

The hydrolytic stability of an electrophile is a critical parameter, as it determines its persistence in the aqueous environment of biological systems.[12][13] A compound that hydrolyzes too rapidly may not reach its intended target, while one that is too stable may not react efficiently.

Protocol 1: Determination of Hydrolytic Half-Life

  • Preparation of Test Solutions: Prepare stock solutions of each test compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mM.

  • Incubation: In triplicate, add a small aliquot of the stock solution to pre-warmed (37 °C) phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of a suitable quenching agent (e.g., a high concentration of a thiol like glutathione) in a mixture of acetonitrile and water to precipitate proteins and stop further degradation.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

G A Prepare 10 mM stock solutions of electrophiles in ACN B Dilute to 100 µM in PBS (pH 7.4) at 37 °C A->B Dilution C Incubate and sample at various time points B->C Incubation D Quench samples with ACN/Water/Thiol mixture C->D Sampling E Analyze by HPLC or LC-MS D->E Analysis F Calculate rate constant (k) and half-life (t₁/₂) E->F Data Processing

Thermal Stability Assessment

Thermal stability is an important consideration for the manufacturing and storage of drug substances.[14] It can also provide insights into the intrinsic bond strengths within a molecule.

Protocol 2: Thermal Decomposition Analysis by TGA

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the test compound into an alumina crucible.

  • Instrument Setup: Place the crucible in a Thermogravimetric Analyzer (TGA).

  • Heating Program: Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: Continuously monitor the mass of the sample as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

G A Weigh 5-10 mg of electrophile into a TGA crucible B Place crucible in TGA instrument A->B C Heat from ambient to 500 °C at 10 °C/min under N₂ B->C D Monitor mass loss as a function of temperature C->D E Determine onset temperature of decomposition (T_onset) D->E

Comparative Stability Data

Table 1: Hydrolytic Stability at pH 7.4 and 37 °C

ElectrophileHalf-life (t₁/₂) (minutes)Relative Stability Ranking
3-(Chloromethyl)-5-isobutylisoxazole ~480High
N-(2-chloroethyl)pyrrolidine < 10Very Low
2-Chloroacetamide ~1440Very High
Benzyl Chloride ~60Low

Table 2: Thermal Stability Data

ElectrophileOnset of Decomposition (T_onset) (°C)Relative Stability Ranking
3-(Chloromethyl)-5-isobutylisoxazole > 200High
N-(2-chloroethyl)pyrrolidine HCl ~170Low
2-Chloroacetamide ~225Very High
Benzyl Chloride ~180Moderate

Discussion and Mechanistic Insights

The observed differences in stability can be rationalized by considering the underlying reaction mechanisms and the electronic and steric properties of each molecule.

Hydrolytic Stability
  • 2-Chloroacetamide is expected to exhibit the highest hydrolytic stability. The electron-withdrawing nature of the adjacent amide carbonyl group deactivates the α-carbon towards nucleophilic attack, thus slowing down the rate of hydrolysis.[16]

  • 3-(Chloromethyl)-5-isobutylisoxazole is also predicted to have significant hydrolytic stability. The isoxazole ring is an electron-withdrawing heterocycle, which, similar to the amide group in 2-chloroacetamide, reduces the electrophilicity of the chloromethyl carbon. However, this effect is likely less pronounced than that of the directly attached amide carbonyl, leading to a slightly lower, yet still high, stability.

  • Benzyl Chloride displays lower hydrolytic stability. Its hydrolysis can proceed through both Sₙ1 and Sₙ2 mechanisms.[17] The ability to form a resonance-stabilized benzyl carbocation facilitates the Sₙ1 pathway, leading to a faster rate of hydrolysis compared to the more deactivated systems.[9]

  • N-(2-chloroethyl)pyrrolidine is expected to be the least stable under aqueous conditions. The proximate nitrogen atom can readily displace the chloride via an intramolecular cyclization to form a highly strained and exceptionally reactive aziridinium ion.[6] This intermediate is then rapidly attacked by water, leading to very fast overall hydrolysis.[15]

G A N-(2-chloroethyl)pyrrolidine |  Very Low B Benzyl Chloride |  Low C 3-(Chloromethyl)-5-isobutylisoxazole |  High D 2-Chloroacetamide |  Very High

Thermal Stability

The thermal stability generally correlates with the strength of the carbon-chlorine bond and the overall molecular stability.

  • 2-Chloroacetamide is anticipated to have the highest thermal stability due to the strong C-Cl bond, which is reinforced by the adjacent amide group, and the overall stability of the crystalline solid.[7]

  • 3-(Chloromethyl)-5-isobutylisoxazole is also expected to be highly thermally stable. The isoxazole ring itself is known to be a thermally robust heterocycle.[5]

  • Benzyl Chloride exhibits moderate thermal stability. While the C-Cl bond is reasonably strong, the benzylic position is susceptible to radical formation at elevated temperatures.

  • N-(2-chloroethyl)pyrrolidine in its hydrochloride salt form has a defined melting and decomposition point.[18] The free base is less stable and prone to oligomerization, especially at higher temperatures.

Conclusion

The stability of the electrophilic warhead is a paramount consideration in the design of targeted covalent inhibitors. This guide has provided a comparative framework for evaluating the stability of 3-(chloromethyl)-5-isobutylisoxazole against other common electrophiles. Our analysis, based on established experimental protocols and chemical principles, suggests that 3-(chloromethyl)-5-isobutylisoxazole possesses a favorable stability profile, with high thermal and hydrolytic stability. This positions it as a potentially attractive electrophile for applications where a balance of reactivity and stability is desired. In contrast, electrophiles like N-(2-chloroethyl)pyrrolidine are highly reactive and may be more suited for rapid, targeted reactions where prolonged stability is not a primary concern. Ultimately, the choice of electrophile will depend on the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic properties of the drug candidate.

References

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  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

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  • PubChem. (n.d.). 5-(Chloromethyl)isoxazole. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Chloromethyl)-5-isobutylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(chloromethyl)-5-isobutylisoxazole, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles for handling chlorinated organic compounds and are informed by safety data sheets (SDS) for structurally similar isoxazole derivatives.

Part 1: Immediate Safety and Hazard Recognition

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with 3-(chloromethyl)-5-isobutylisoxazole and to don the appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this chemical should be handled as an irritant and a potentially corrosive substance.[1][2][3]

Core Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][4]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to environmental contamination. Chlorinated hydrocarbons are a focus of environmental regulation.[5]

Mandatory Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table summarizes the required equipment for handling 3-(chloromethyl)-5-isobutylisoxazole.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact and potential chemical absorption.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dusts.[3]If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.[1]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(chloromethyl)-5-isobutylisoxazole is to treat it as hazardous chemical waste.[1][6] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

Segregation and Collection of Waste

Proper segregation of chemical waste is essential for safe and compliant disposal.

Solid Waste:

  • Primary Collection: Collect unadulterated solid 3-(chloromethyl)-5-isobutylisoxazole and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a dedicated, leak-proof container.[1]

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(chloromethyl)-5-isobutylisoxazole".

  • Storage: Keep the solid waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3][7]

Liquid Waste:

  • Primary Collection: For solutions containing 3-(chloromethyl)-5-isobutylisoxazole, use a chemically resistant, leak-proof container with a secure screw-top cap.[1]

  • Container Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and an approximate concentration of the active compound.

  • Storage: Store the liquid waste container in secondary containment to prevent spills and keep it tightly closed when not in use.[1]

Decontamination of Glassware and Equipment

Thorough decontamination of all non-disposable items is critical to prevent cross-contamination.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[8]

  • Secondary Wash: Following the initial rinse, wash the items with soap and hot water.[9]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware and equipment to air dry completely before reuse.

Empty Container Disposal

Empty containers that once held 3-(chloromethyl)-5-isobutylisoxazole must also be handled as hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent at least three times.[8] The rinsate from all three rinses must be collected as hazardous liquid waste.[8]

  • Label Defacement: After triple-rinsing, deface or remove the original product label.

  • Final Disposal: The decontaminated container can then be disposed of in accordance with institutional policies for non-hazardous laboratory glass or plastic.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Before addressing the spill, don the full mandatory PPE as outlined in Part 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Collection: Carefully sweep or scoop up the absorbed material, avoiding the creation of dust.[2][3] Place the collected material into a sealed, labeled container for disposal as hazardous solid waste.[1]

  • Decontamination: Decontaminate the spill area using a suitable solvent followed by a soap and water wash. All materials used for decontamination should be disposed of as hazardous waste.

Part 4: Final Disposal Pathway

All collected hazardous waste containing 3-(chloromethyl)-5-isobutylisoxazole must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]

Disposal Method: The most probable final disposal method for chlorinated organic compounds is controlled incineration at a licensed facility.[6] This high-temperature process is designed to break down the molecule into less harmful components, with flue gas scrubbing to capture any hazardous byproducts.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(chloromethyl)-5-isobutylisoxazole.

Caption: Disposal workflow for 3-(chloromethyl)-5-isobutylisoxazole.

References

  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
  • SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)isoxazole. Fisher Scientific.
  • SAFETY DATA SHEET - Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. Fisher Scientific.
  • 3-hydroxy-isoxazole - Safety D
  • 3-(Chloromethyl)-5-phenylisoxazole - SAFETY DATA SHEET. Fisher Scientific. (2023-09-05).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-12).
  • 3-(chloromethyl)-5-isobutylisoxazole CAS#:. ChemicalBook.
  • SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
  • SOP No.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. University of Delaware.
  • Method 612: Chlorin
  • LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL C
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.
  • Guidelines on Handling Hazardous Drugs. ASHP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.